molecular formula C36H56O6 B1684568 Bevirimat CAS No. 174022-42-5

Bevirimat

Numéro de catalogue: B1684568
Numéro CAS: 174022-42-5
Poids moléculaire: 584.8 g/mol
Clé InChI: YJEJKUQEXFSVCJ-WRFMNRASSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bevirimat (3-O-(3',3'-dimethylsuccinyl)-betulinic acid) is a first-in-class small molecule that defines the maturation inhibitor class of anti-HIV-1 compounds . It is derived from a betulinic acid-like compound originally isolated from the Chinese herb Syzygium claviflorum . Its novel mechanism of action distinguishes it from other antiretroviral classes, as it does not target the viral protease directly but instead binds to the C-terminal domain of the capsid protein and spacer peptide 1 (CACTD-SP1) region of the Gag polyprotein . This binding stabilizes the CA-SP1 six-helix bundle and specifically inhibits the final proteolytic cleavage at the CA-SP1 site by the viral protease . By preventing the release of the mature capsid protein, this compound disrupts the final stage of viral maturation, leading to the production of non-infectious, immature virus particles . This compound has demonstrated potent activity against wild-type HIV-1 and has shown in vitro efficacy against viral strains resistant to other classes of antiretroviral drugs . Its long elimination half-life supports once-daily dosing in a clinical research context . Despite its promising start, the clinical development of this compound was halted as a significant proportion of patient viruses, particularly those with naturally occurring polymorphisms (such as SP1-V7A) in the Gag protein, showed reduced susceptibility . This limitation sparked extensive research into second-generation maturation inhibitors with modified structures designed to overcome this resistance . Consequently, this compound remains a critical tool compound in virology research, providing a structural and mechanistic foundation for studying HIV-1 maturation, investigating resistance pathways, and designing novel antiviral agents . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEJKUQEXFSVCJ-WRFMNRASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169749
Record name Bevirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174022-42-5
Record name Bevirimat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174022-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevirimat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174022425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bevirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-en-28-oic acid, 3-(3-carboxy-3-methyl-1-oxobutoxy)-, (3β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEVIRIMAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S125DW66N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bevirimat's Primary Molecular Target in the HIV-1 Gag Polyprotein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular target of Bevirimat, a first-in-class HIV-1 maturation inhibitor. It delves into the mechanism of action, presents quantitative data on its efficacy and resistance, details key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and HIV-1 Maturation

Human Immunodeficiency Virus type 1 (HIV-1) maturation is a critical step in the viral lifecycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins into their functional subunits. A key, final cleavage event in this cascade is the separation of the Capsid (CA) protein from the Spacer Peptide 1 (SP1).

This compound (BVM), a derivative of betulinic acid, is a maturation inhibitor that specifically targets this final step of Gag processing.[1][2] Unlike protease inhibitors that target the active site of the viral protease, this compound's unique mechanism of action involves binding directly to the Gag polyprotein, making it a valuable tool in combating HIV-1, including strains resistant to other antiretroviral drugs.[3]

The Primary Molecular Target: The CA-SP1 Cleavage Site

The primary molecular target of this compound is the cleavage site at the junction of the Capsid (CA) and Spacer Peptide 1 (SP1) domains within the HIV-1 Gag polyprotein precursor.[1][3] Specifically, this compound inhibits the proteolytic cleavage between the C-terminus of CA and the N-terminus of SP1.[2][4]

Biochemical and structural studies have revealed that the CA-SP1 region of Gag assembles into a six-helix bundle in the immature virion.[5] this compound binds to this six-helix bundle, stabilizing its structure and thereby physically blocking the HIV-1 protease from accessing and cleaving the CA-SP1 junction.[3][5] This inhibition of the final cleavage step leads to the production of aberrant, non-infectious viral particles with defective cores.[1]

Direct evidence for this compound's interaction with the CA-SP1 cleavage site comes from photoaffinity labeling and mass spectrometry studies, which have successfully mapped the binding site to this region.[3] Furthermore, cryo-electron tomography has provided structural insights into how this compound binding stabilizes the immature Gag lattice.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and its analogs against wild-type and resistant HIV-1 strains, as well as the impact of specific Gag mutations on this compound susceptibility.

Table 1: In Vitro Antiviral Activity of this compound and Analogs

CompoundHIV-1 StrainIC50 (nM)EC50 (nM)Cell LineReference
This compoundNL4-3 (Wild-Type)~10-Multiple[2]
This compoundNL4-3 (Wild-Type)65 ± 9--
This compound Analog (7h)NL4-3 (SP1-V7A)76-MT-4[3]
This compound Analog (7j)NL4-3 (SP1-V7A)39-MT-4[3]
This compound Analog (7m)NL4-3 (SP1-V7A)<20-MT-4[3]
This compound Analog (7n)NL4-3 (SP1-V7A)<20-MT-4[3]
This compound Analog (7r)NL4-3 (SP1-V7A)<20-MT-4[3]
This compound Analog (7s)NL4-3 (SP1-V7A)<20-MT-4[3]
GSK3532795 (BMS-955176)Wild-Type-<1PBMCs
GSK3532795 (BMS-955176)V370A Mutant-8PBMCs[5]
GSK3532795 (BMS-955176)Q369H Mutant-17PBMCs[5]
GSK3532795 (BMS-955176)T371A Mutant-25PBMCs[5]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration. Values are approximate and can vary based on experimental conditions.

Table 2: this compound Resistance Mutations in HIV-1 Gag and Fold Change in IC50/EC50

Mutation LocationAmino Acid ChangeFold Change in IC50/EC50Reference
CAH226Y>10
CAL231M37.6
SP1A1V>77.5
SP1A3T>10
SP1A3V>10
SP1V7A>50 (for this compound)[3]
SP1Q6H>10
SP1V7M>10
SP1T8Δ>10
CAA364V>1000[5]
SP1V370A20-120[5]

Fold change is relative to the wild-type virus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with the HIV-1 Gag polyprotein.

Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay is used to determine the concentration of a compound that inhibits HIV-1 infection by 50% (IC50).

  • Cell Culture: Maintain TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Preparation: Prepare stocks of HIV-1 (e.g., NL4-3) by transfecting 293T cells with a proviral DNA clone. Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and store at -80°C.

  • Assay Setup:

    • Plate TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound or its analogs in cell culture medium.

    • Pre-incubate the virus with the serially diluted compound for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-compound mixture.

  • Infection and Readout:

    • Incubate the plates for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control (no compound) and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Gag Processing

This method is used to visualize the effect of this compound on the cleavage of the Gag polyprotein.

  • Virus Production and Treatment:

    • Transfect 293T cells with an HIV-1 proviral DNA clone.

    • Treat the cells with varying concentrations of this compound or a vehicle control.

  • Virus Pellet and Lysis:

    • Harvest the virus-containing supernatant 48 hours post-transfection.

    • Pellet the virions by ultracentrifugation through a 20% sucrose cushion.

    • Lyse the viral pellets in a denaturing lysis buffer (e.g., containing SDS and a reducing agent).

  • SDS-PAGE and Western Blotting:

    • Separate the viral proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Probe the membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The accumulation of the p25 (CA-SP1) precursor and a corresponding decrease in the mature p24 (CA) protein indicates inhibition of Gag processing.

Cryo-Electron Tomography (Cryo-ET) of HIV-1 Virions

This technique provides high-resolution 3D structural information of viral particles.

  • Virus Preparation and Vitrification:

    • Produce and purify HIV-1 virions in the presence or absence of this compound.

    • Apply a small volume of the purified virus solution to a glow-discharged electron microscopy grid.

    • Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection:

    • Transfer the frozen grid to a cryo-transmission electron microscope.

    • Collect a series of images of the virions at different tilt angles.

  • Image Processing and Reconstruction:

    • Align the tilt-series images.

    • Reconstruct a 3D tomogram of each virion using weighted back-projection.

    • Use subtomogram averaging to improve the resolution of repeating structures within the virion, such as the Gag lattice.

  • Analysis: Analyze the 3D reconstructions to visualize the structural differences between untreated and this compound-treated virions, focusing on the organization of the Gag lattice and the presence of the immature six-helix bundle.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

HIV_Gag_Processing cluster_Gag Gag Processing Cascade cluster_Products Mature Gag Proteins Gag_Polyprotein Gag Polyprotein (Pr55) Protease_Activation Protease (PR) Activation Gag_Polyprotein->Protease_Activation MA Matrix (MA) Protease_Activation->MA Cleavage CA Capsid (CA) Protease_Activation->CA Cleavage SP1 Spacer Peptide 1 (SP1) Protease_Activation->SP1 Cleavage NC Nucleocapsid (NC) Protease_Activation->NC Cleavage p6 p6 Protease_Activation->p6 Cleavage

Caption: HIV-1 Gag Polyprotein Processing Pathway.

Bevirimat_Mechanism cluster_untreated Without this compound cluster_treated With this compound Gag_Hexamer_U Gag Hexamer (CA-SP1 forms 6-helix bundle) Protease_U HIV-1 Protease Gag_Hexamer_U->Protease_U accessible Cleavage_U CA-SP1 Cleavage Protease_U->Cleavage_U Maturation_U Virion Maturation (Infectious) Cleavage_U->Maturation_U Gag_Hexamer_T Gag Hexamer (CA-SP1 forms 6-helix bundle) This compound This compound Gag_Hexamer_T->this compound binds to Stabilized_Complex Stabilized Gag-Bevirimat Complex This compound->Stabilized_Complex Protease_T HIV-1 Protease Stabilized_Complex->Protease_T inaccessible Blocked_Cleavage CA-SP1 Cleavage Blocked Protease_T->Blocked_Cleavage Immature_Virion Immature Virion (Non-infectious) Blocked_Cleavage->Immature_Virion

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_analysis Analysis start Start transfection Transfect 293T cells with HIV-1 proviral DNA start->transfection treatment Treat cells with This compound or Vehicle transfection->treatment harvest Harvest viral supernatant (48h post-transfection) treatment->harvest purification Purify virions via ultracentrifugation harvest->purification antiviral_assay Antiviral Activity Assay (TZM-bl) purification->antiviral_assay western_blot Western Blot for Gag Processing purification->western_blot cryo_et Cryo-Electron Tomography purification->cryo_et end End antiviral_assay->end western_blot->end cryo_et->end

Caption: Experimental Workflow for this compound Evaluation.

References

The Preclinical Pharmacokinetic and Metabolic Profile of Bevirimat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevirimat, a derivative of betulinic acid, emerged as a first-in-class inhibitor of human immunodeficiency virus (HIV) maturation. Its novel mechanism of action, which targets the final step of Gag polyprotein processing, has positioned it as a significant compound in antiviral research. Unlike many antiretrovirals that interact with the cytochrome P450 (CYP) enzyme system, this compound's metabolic pathway suggests a lower potential for drug-drug interactions, a favorable characteristic for combination therapies. This guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, synthesizing data from various animal models and in vitro systems to offer a detailed resource for the scientific community.

Pharmacokinetics in Preclinical Models

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, including mice, rats, dogs, and marmosets. These studies have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informs its clinical development.

Absorption and Bioavailability:

Following oral administration, this compound is readily absorbed.[1] In preclinical animal studies, it has demonstrated good oral bioavailability.[2] The long half-life observed in these models supports the potential for once-daily dosing in humans.[1][3]

Metabolism:

The primary metabolic pathway for this compound is glucuronidation, a phase II metabolic reaction, with minimal involvement of the CYP450 system.[2][4] In vivo and in vitro studies have identified the formation of two monoglucuronide metabolites, designated as mono-BVMG (I) and mono-BVMG (II), and a minor diglucuronide metabolite (di-BVMG).[5]

The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this compound's metabolism in humans have been identified as UGT1A3, UGT1A4, and UGT2B7.[5] UGT1A3 is the predominant enzyme involved in the formation of mono-BVMG (I), while UGT2B7 contributes to the formation of both monoglucuronide isomers.[5]

Elimination:

The primary route of elimination for this compound and its metabolites is through hepatobiliary excretion.[3] Renal clearance is minimal, accounting for less than 1% of the administered dose.[3]

Data Presentation

The following tables summarize the quantitative pharmacokinetic and metabolic data for this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDoseRouteTmax (h)Cmax (µg/mL)Half-life (h)Reference(s)
SCID-hu Thy/Liv Mice100 mg/kg/day (50 mg/kg BID)Oral0.5 - 1~2.5Not Reported[4]
Healthy Human Volunteers25 mgOral1 - 32.62 (Day 1)56.3 - 68.9[5]
Healthy Human Volunteers50 mgOral1 - 36.02 (Day 1)56.3 - 68.9[5]
Healthy Human Volunteers100 mgOral1 - 311.09 (Day 1)56.3 - 68.9[5]
HIV-infected Patients75-250 mg (single dose)OralNot ReportedDose-proportional~60.3[1]

Note: Data from human studies are included for comparative purposes.

Table 2: In Vitro Glucuronidation Kinetics of this compound in Human Liver and Intestinal Microsomes

Microsome SourceMetaboliteVmax (pmol/min/mg protein)Km (µM)Reference(s)
Human Liver Microsomesmono-BVMG (I)6127[5]
Human Liver Microsomesmono-BVMG (II)4816[5]
Human Intestinal Microsomesmono-BVMG (II)908.3[5]

Table 3: Species Comparison of this compound Glucuronidation in Liver Microsomes

SpeciesPrimary Metabolite(s)Relative Formation RateReference(s)
Humanmono-BVMG (I) & (II)-[5]
Ratmono-BVMG (I) & (II)Significant metabolism[5]
Mousemono-BVMG (I) & (II)Conjugation observed[5]
Dogmono-BVMG (I)Higher formation rate than other species[5]
Marmosetmono-BVMG (II)Higher formation rate than other species[5]

Detailed Experimental Protocols

In Vivo Pharmacokinetic and Efficacy Study in SCID-hu Thy/Liv Mice

  • Animal Model: Male C.B-17 severe combined immunodeficient (SCID) mice are surgically implanted with human fetal thymus and liver tissue under the kidney capsule. These implants develop into a functional human thymic organoid.

  • Virus Inoculation: The Thy/Liv implants are directly injected with a known titer of HIV-1.

  • Drug Administration: this compound is administered via oral gavage, typically twice daily. A common vehicle for administration is 10% hydroxypropyl-β-cyclodextrin in water. Dosing regimens in studies have included 10, 30, and 100 mg/kg/day.[5]

  • Blood Sampling: Blood samples for pharmacokinetic analysis are collected at specified time points post-administration via retro-orbital bleeding or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Efficacy Endpoints: Antiviral efficacy is assessed by measuring the viral load (HIV-1 RNA) and p24 antigen levels in the human thymic implant. Protection from T-cell depletion is also evaluated.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vitro Metabolism using Liver Microsomes

  • Materials: Pooled human or animal liver microsomes, this compound, UDP-glucuronic acid (UDPGA), alamethicin, MgCl₂, and phosphate buffer (pH 7.4).

  • Incubation:

    • A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations to determine kinetics), alamethicin (to permeabilize the microsomal membrane), and MgCl₂ in phosphate buffer is prepared.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The reaction is initiated by the addition of the cofactor UDPGA.

    • The incubation is carried out at 37°C with gentle agitation for a specified time (e.g., up to 60 minutes).

    • The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of this compound glucuronide metabolites.

Bioanalytical Method for this compound Quantification in Plasma (LC-MS/MS)

  • Sample Preparation:

    • A small aliquot of plasma (e.g., 50 µL) is mixed with an internal standard.

    • Protein precipitation is performed by adding a volume of cold acetonitrile (e.g., 200 µL).

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is transferred to a clean tube, and may be diluted further before injection into the LC-MS/MS system.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.

    • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.

    • Detection: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.

  • Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. The validated range for this compound in human plasma has been reported as 0.02 to 60.0 µg/mL.[6]

Visualizations

bevirimat_metabolism cluster_enzymes Catalyzing Enzymes This compound This compound mono_bvm_i mono-BVMG (I) This compound->mono_bvm_i Glucuronidation mono_bvm_ii mono-BVMG (II) This compound->mono_bvm_ii Glucuronidation di_bvm di-BVMG (minor) mono_bvm_i->di_bvm Glucuronidation mono_bvm_ii->di_bvm Glucuronidation ugt1a3 UGT1A3 ugt1a4 UGT1A4 ugt2b7 UGT2B7 ugt_enzymes UGT Enzymes

Caption: Metabolic pathway of this compound via glucuronidation.

in_vivo_pk_workflow start Start: In Vivo PK Study animal_model Prepare SCID-hu Thy/Liv Mouse Model start->animal_model hiv_inoculation Inoculate Thy/Liv Implant with HIV-1 animal_model->hiv_inoculation dosing Administer this compound (Oral Gavage) hiv_inoculation->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling plasma_prep Process Blood to Obtain Plasma sampling->plasma_prep analysis Quantify this compound by LC-MS/MS plasma_prep->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End: Determine PK Profile data_analysis->end

Caption: Experimental workflow for in vivo pharmacokinetic studies.

in_vitro_metabolism_workflow start Start: In Vitro Metabolism Assay prepare_mix Prepare Incubation Mixture: - Liver Microsomes - this compound - Buffer, Alamethicin, MgCl2 start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate initiate_reaction Initiate Reaction with UDPGA pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (add cold solvent) incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End: Quantify Metabolites analyze->end

Caption: Workflow for in vitro metabolism assay in liver microsomes.

Conclusion

The preclinical data for this compound reveal a pharmacokinetic and metabolic profile that is favorable for an antiretroviral agent. Its good oral bioavailability and long half-life are conducive to a convenient once-daily dosing regimen. The primary metabolic pathway of glucuronidation, with minimal involvement of the CYP450 enzyme system, reduces the likelihood of clinically significant drug-drug interactions with co-administered therapies that are metabolized by CYPs. The use of preclinical models, particularly the SCID-hu Thy/Liv mouse, has been instrumental in demonstrating its in vivo efficacy and understanding its ADME properties. This comprehensive preclinical characterization has provided a strong foundation for the clinical evaluation of this compound and its analogs in the treatment of HIV infection.

References

Bevirimat: An In-Depth Technical Guide to its In Vitro Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevirimat (BVM), a derivative of betulinic acid, was a pioneering compound in the class of antiretroviral drugs known as maturation inhibitors. Its unique mechanism of action, targeting the final stages of the HIV-1 lifecycle, offered a promising new avenue for the treatment of HIV-1 infection, particularly against strains resistant to existing drug classes. This technical guide provides a comprehensive overview of the in vitro antiviral activity spectrum of this compound, detailing its potency against various HIV-1 strains, the experimental protocols used for its evaluation, and its mechanism of action.

Mechanism of Action

This compound's antiviral activity stems from its ability to specifically inhibit the final proteolytic cleavage of the HIV-1 Gag polyprotein precursor (Pr55^Gag^). During the maturation process of the virus, the viral protease cleaves Gag into several structural proteins, including the capsid protein (CA or p24). The final cleavage step, which releases the C-terminal spacer peptide 1 (SP1) from the CA-SP1 intermediate, is crucial for the proper assembly and condensation of the viral core. This compound binds to the CA-SP1 cleavage site, sterically hindering the viral protease and preventing this final processing step. This disruption leads to the production of immature, non-infectious virions with defective cores, thus halting the viral replication cycle.[1][2][3]

In Vitro Antiviral Activity Spectrum

This compound has demonstrated potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy has been evaluated against a wide range of laboratory-adapted strains, clinical isolates, and drug-resistant variants. Notably, this compound's activity is largely confined to HIV-1, with no significant in vitro activity reported against other viruses such as herpes simplex virus, influenza virus, hepatitis B virus, or hepatitis C virus.

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains, as determined by different research groups. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit viral replication by 50%.

HIV-1 Strain Cell Line Assay Type EC50 / IC50 (nM) Reference
NL4-3 (Wild-Type)MT-4p24 Antigen0.35[2]
NL4-3 (Wild-Type)H9Reverse Transcriptase< 0.35[2]
IIIB (Wild-Type)MT-4p24 Antigen10.3 (mean)[2]
Panel of primary subtype B isolatesPBMCReverse Transcriptase10.3 (mean)[2]
Drug-Resistant Strains (NRTI, NNRTI, PI resistant)PBMCReverse Transcriptase7.8 (mean)[2]
NL4-3/V370A (this compound-Resistant)MT-4p24 Antigen7710[4]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor; PBMC: Peripheral Blood Mononuclear Cells.

Experimental Protocols

The in vitro antiviral activity of this compound is typically assessed using cell-based assays that measure the inhibition of HIV-1 replication. The two most common methods are the p24 antigen capture ELISA and the reverse transcriptase (RT) activity assay.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of the HIV-1 p24 capsid protein produced in cell culture supernatants, which is a direct indicator of viral replication.

Materials:

  • 96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.

  • Cell culture supernatants from HIV-1 infected cells treated with varying concentrations of this compound.

  • Recombinant HIV-1 p24 antigen standard.

  • Biotinylated polyclonal antibody to HIV-1 p24.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the recombinant p24 antigen to generate a standard curve. Cell culture supernatants are collected and clarified by centrifugation.

  • Coating: 96-well plates are pre-coated with an anti-p24 monoclonal antibody.

  • Incubation: Add 100 µL of standards and cell culture supernatants to the wells and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plates three to five times with wash buffer to remove unbound material.

  • Detection Antibody: Add 100 µL of biotinylated anti-p24 polyclonal antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the cell culture supernatants. The EC50 value is calculated as the concentration of this compound that results in a 50% reduction in p24 production compared to the untreated control.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the cell culture supernatant, which is another marker of viral replication.

Materials:

  • Cell culture supernatants from HIV-1 infected cells treated with varying concentrations of this compound.

  • Lysis buffer to release viral contents.

  • Reaction buffer containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including radiolabeled or biotinylated dTTP), MgCl2, and a non-ionic detergent.

  • Trichloroacetic acid (TCA) for precipitation of synthesized DNA (for radioactive assays).

  • Scintillation fluid and a scintillation counter (for radioactive assays).

  • Streptavidin-coated plates and a colorimetric or chemiluminescent substrate (for non-radioactive assays).

Procedure (Non-Radioactive Method):

  • Virus Lysis: Mix cell culture supernatants with an equal volume of lysis buffer.

  • RT Reaction: Add the viral lysate to a reaction mixture containing the template-primer, dNTPs (with biotin-dUTP), and other reaction components. Incubate for 1-2 hours at 37°C to allow for the synthesis of biotinylated DNA.

  • Capture: Transfer the reaction mixture to streptavidin-coated microtiter plates and incubate for 1 hour to allow the biotinylated DNA to bind to the plate.

  • Washing: Wash the plates to remove unincorporated nucleotides and other reaction components.

  • Detection: Add a streptavidin-HRP conjugate and incubate for 30 minutes.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: The amount of signal is proportional to the RT activity. The EC50 value is determined as the concentration of this compound that causes a 50% reduction in RT activity compared to the untreated control.

Visualizations

This compound's Mechanism of Action: Inhibition of HIV-1 Maturation

bevirimat_mechanism cluster_host_cell Infected Host Cell cluster_extracellular Extracellular Space cluster_maturation_process Maturation Process gag_polyprotein Gag Polyprotein (Pr55) immature_virion Immature Virion Assembly gag_polyprotein->immature_virion budding Budding immature_virion->budding released_virion Released Immature Virion budding->released_virion maturation Viral Maturation released_virion->maturation gag_cleavage Gag Cleavage by Viral Protease infectious_virion Mature, Infectious Virion non_infectious_virion Immature, Non-Infectious Virion ca_sp1 CA-SP1 Intermediate gag_cleavage->ca_sp1 final_cleavage Final Cleavage ca_sp1->final_cleavage final_cleavage->infectious_virion ca Capsid (CA/p24) final_cleavage->ca sp1 SP1 final_cleavage->sp1 This compound This compound This compound->non_infectious_virion Results in This compound->final_cleavage Inhibits p24_elisa_workflow start Start: HIV-infected cells + this compound collect_supernatant Collect Cell Culture Supernatant start->collect_supernatant add_samples Add Supernatants and p24 Standards to Plate collect_supernatant->add_samples prepare_plate Prepare Anti-p24 Coated 96-well Plate prepare_plate->add_samples incubate1 Incubate (1-2h, 37°C) add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_detection_ab Add Biotinylated Anti-p24 Antibody wash1->add_detection_ab incubate2 Incubate (1h, 37°C) add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_enzyme Add Streptavidin-HRP wash2->add_enzyme incubate3 Incubate (30min, 37°C) add_enzyme->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (15-30min, RT, Dark) add_substrate->incubate4 stop_reaction Add Stop Solution incubate4->stop_reaction read_plate Read Absorbance at 450nm stop_reaction->read_plate analyze_data Analyze Data and Calculate EC50 read_plate->analyze_data

References

Structural Basis for Bevirimat's Inhibition of HIV-1 CA-SP1 Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The maturation of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical, late-stage event in the viral lifecycle, involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This process triggers a morphological transformation from a non-infectious, immature virion into a mature, infectious particle. A key, rate-limiting step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein. Bevirimat (BVM), a first-in-class maturation inhibitor, specifically targets and obstructs this CA-SP1 processing step. This technical guide provides an in-depth analysis of the structural and molecular basis of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

The HIV-1 Maturation Pathway and the Role of CA-SP1 Cleavage

HIV-1 assembly is driven by the polymerization of the Gag polyprotein at the host cell's plasma membrane, leading to the budding and release of an immature viral particle.[1][2] This immature virion is non-infectious. To gain infectivity, it must undergo a process called maturation, which is initiated by the viral protease (PR). The protease systematically cleaves the Gag polyprotein (p55) into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, as well as two spacer peptides, SP1 and SP2.[3][4]

The final and most critical cleavage event is the separation of CA from SP1 (processing of the p25 intermediate to p24).[5] This scission occurs within a six-helix bundle formed by six copies of the CA-C-terminal domain (CTD) and the SP1 region at the center of Gag hexamers in the immature lattice.[6][7] Cleavage at this site acts as a molecular switch, triggering a large-scale structural rearrangement of CA proteins, which then assemble into the characteristic conical core of the mature, infectious virion.[4]

This compound's Mechanism of Action: Targeting the Gag Substrate

Unlike protease inhibitors that target the active site of the viral enzyme, this compound's mechanism is unique as it targets the Gag polyprotein substrate itself.[8][9] Crucially, this compound is only effective when Gag is assembled into particles and does not inhibit the cleavage of free Gag in solution.[1] This indicates that the drug's binding site is a conformational epitope formed only upon the assembly of the immature Gag lattice.[1][10]

The primary mode of action is the specific inhibition of the CA-SP1 cleavage.[11][12] By preventing this final processing step, this compound locks the virion in an immature, non-infectious state, characterized by an aberrant, acentric core rather than a mature conical capsid.[1][2]

Structural Basis of Inhibition: Stabilization of the Immature Lattice

High-resolution structural studies using cryo-electron tomography (cryo-ET), in situ cryo-electron microscopy (cryo-EM), and Microcrystal Electron Diffraction (MicroED) have elucidated the precise mechanism of this compound's action.[1][6][7]

  • Binding Pocket: this compound binds within a hydrophobic pocket at the center of the six-helix bundle formed by the CA-CTD and SP1 domains in the immature Gag hexamer.[6][13]

  • Molecular Interactions: The 2.9 Å MicroED structure revealed that a single BVM molecule stabilizes the bundle through both electrostatic interactions involving its dimethylsuccinyl moiety and hydrophobic interactions with its pentacyclic triterpenoid ring.[6]

  • Lattice Stabilization: The binding of this compound acts as a "molecular glue," stabilizing the immature six-helix bundle.[1][2][14] This stabilization physically obstructs the viral protease from accessing the scissile bond between CA and SP1.[1][15] The drug effectively quenches the dynamic motions of the SP1 peptide, preventing the conformational changes required for cleavage.[14][16]

Bevirimat_Inhibition_Pathway Figure 1. HIV-1 Maturation Pathway and Site of this compound Inhibition cluster_0 HIV-1 Maturation Cascade cluster_1 Inhibitor Action Gag_Polyprotein Gag Polyprotein (p55) Immature_Lattice Immature Gag Lattice (Assembly) Gag_Polyprotein->Immature_Lattice p25 CA-SP1 Intermediate (p25) Immature_Lattice->p25 Initial Cleavages Mature_CA Mature Capsid (p24) p25->Mature_CA Final Cleavage Mature_Virion Infectious Virion (Conical Core) Mature_CA->Mature_Virion Protease HIV-1 Protease Protease->p25 Cleaves BVM This compound (BVM) BVM->p25  Inhibits Cleavage &  Stabilizes Lattice

Caption: this compound inhibits the final step of Gag processing.

BVM_Binding_Logic Figure 2. Logical Diagram of this compound Binding Gag_Hexamer Immature Gag Hexamer Six CA-SP1 monomers form a central bundle Six_Helix_Bundle Six-Helix Bundle Central Pore Protease Cleavage Site Gag_Hexamer->Six_Helix_Bundle Stabilization Lattice Stabilization Six_Helix_Bundle->Stabilization Leads to BVM This compound BVM->Six_Helix_Bundle:p1 Binds to Block Protease Access Blocked Stabilization->Block Inhibition Maturation Inhibited Block->Inhibition

Caption: this compound binds and stabilizes the central Gag hexamer bundle.

Quantitative Analysis of this compound Activity

The antiviral activity of this compound has been quantified using various virological and biophysical assays. The potency is typically expressed as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

ParameterValueCell/System TypeHIV-1 StrainReference
EC₅₀ 1.9 ± 0.8 ng/mLMT-2 cellsNL4-3[11]
EC₅₀ 0.4 - 2.0 ng/mLPeripheral Blood Mononuclear Cells (PBMCs)Various Wild-Type[11]
Plasma Half-life 58 - 80 hoursHealthy VolunteersN/A[11]
Cryo-EM Resolution 3.09 ÅIn situ Virus-Like Particles (VLPs)GagCA-SP1[7]
MicroED Resolution 2.9 ÅIn vitro CTD-SP1 microcrystalsCTD-SP1[6]

Key Experimental Protocols

The structural and functional understanding of this compound's action relies on several key experimental methodologies.

Structural Analysis: Cryo-Electron Tomography (Cryo-ET)

This technique is used to visualize the three-dimensional structure of individual, BVM-treated virions in a near-native state.

  • Virus Production: HIV-1 producing cells (e.g., HEK293T transfected with a proviral plasmid) are cultured in the presence of this compound.

  • Virion Purification: Supernatant is collected, clarified by low-speed centrifugation, and virions are pelleted by ultracentrifugation through a sucrose cushion.

  • Sample Vitrification: The purified virus suspension is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The frozen grid is transferred to a cryo-transmission electron microscope. A series of 2D projection images are collected as the sample is tilted at different angles relative to the electron beam.

  • Tomogram Reconstruction: The tilt-series images are computationally aligned and back-projected to reconstruct a 3D volume (tomogram) of the virion.

  • Subtomogram Averaging: Regions of interest within the tomogram (e.g., repeating Gag lattice units) are selected, extracted, and averaged to improve the signal-to-noise ratio and achieve higher resolution.

Biochemical Analysis: CA-SP1 Cleavage Inhibition Assay

This assay directly measures the ability of a compound to inhibit the processing of the CA-SP1 (p25) precursor to mature CA (p24).

Experimental_Workflow Figure 3. Workflow for CA-SP1 Cleavage Inhibition Assay Transfection 1. Transfect HEK293T cells with pNL4-3 proviral DNA Inhibitor 2. Add serial dilutions of this compound post-transfection Transfection->Inhibitor Starvation 3. Starve cells in Met/Cys-free medium Inhibitor->Starvation Labeling 4. Metabolically label cells with [35S]Met/Cys Starvation->Labeling Harvest 5. Harvest cell lysates and pellet virions from supernatant Labeling->Harvest IP 6. Immunoprecipitate Gag proteins using anti-CA antibody Harvest->IP SDS_PAGE 7. Separate proteins by SDS-PAGE IP->SDS_PAGE Analysis 8. Quantify p25 and p24 bands using phosphorimaging SDS_PAGE->Analysis

Caption: A typical workflow to quantify Gag processing inhibition.

Virological Analysis: Single-Cycle Infectivity Assay

This assay is used to determine the IC₅₀ of an antiviral compound by measuring its effect on a single round of viral replication, preventing confounding effects from viral spread.[17]

  • Virus Production: Pseudotyped, single-cycle HIV-1 is produced by co-transfecting HEK293T cells with an envelope-deficient proviral plasmid that contains a reporter gene (e.g., luciferase) and a separate plasmid expressing a viral envelope protein (e.g., VSV-G).

  • Target Cell Plating: Target cells (e.g., TZM-bl) are seeded in 96-well plates.

  • Drug Treatment: Serial dilutions of this compound are added to the target cells.

  • Infection: A standardized amount of the reporter virus stock is added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Readout: Cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control wells, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

The Structural Basis of this compound Resistance

The clinical development of this compound was halted due to the presence of natural polymorphisms in the SP1 region of Gag that conferred baseline resistance in a significant portion of patients.[12] Resistance mutations selected in vitro and observed in clinical isolates cluster at or near the CA-SP1 cleavage site, further confirming this region as the drug's target.[11][18]

These mutations are thought to confer resistance by altering the conformation of the six-helix bundle, thereby reducing the binding affinity of this compound or by altering the rate of protease-mediated processing to render it insensitive to the inhibitor.[12][14]

MutationGag RegionEffect on this compound SusceptibilityReference(s)
A1V SP1High-level resistance[14][19]
V7A SP1Resistance[14][16]
L363M CAResistance[10]
A364V CAResistance[9][10]
V370A SP1Resistance (polymorphism)[9]

Conclusion and Future Directions

This compound established a novel class of antiretrovirals by demonstrating that the HIV-1 maturation process, and specifically the CA-SP1 junction within the assembled Gag lattice, is a viable therapeutic target. High-resolution structural biology has provided a clear picture of its mechanism: this compound binds to a pocket at the center of the immature Gag hexamer, stabilizing the CA-SP1 six-helix bundle and sterically hindering the final proteolytic cleavage essential for infectivity. While resistance limited the clinical utility of this compound itself, the detailed structural and mechanistic insights it provided have been invaluable. This knowledge is actively guiding the development of second-generation maturation inhibitors with improved potency and broader activity against resistant strains, highlighting the continued promise of targeting this final step in the viral lifecycle.[18]

References

Early-phase clinical trial results for Bevirimat safety and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Bevirimat

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly PA-457) is a first-in-class antiretroviral drug known as an HIV maturation inhibitor. It presents a novel mechanism of action distinct from existing antiretroviral therapies by targeting the final step of Gag polyprotein processing, which is essential for the formation of mature, infectious HIV-1 virions.[1][2] Early-phase clinical trials were conducted to establish the safety, pharmacokinetic profile, and preliminary efficacy of this compound in both healthy volunteers and HIV-infected individuals. This document provides a comprehensive technical overview of the findings from these foundational studies, including detailed experimental protocols, quantitative data summaries, and visual representations of the drug's mechanism and trial workflows. Although its development was ultimately halted due to issues with baseline resistance related to naturally occurring Gag polymorphisms, the data from these early trials validated maturation inhibition as a viable therapeutic target.[3][4][5]

Mechanism of Action

This compound's mechanism of action is the specific inhibition of the final cleavage step in the HIV-1 Gag processing cascade.[6] The Gag polyprotein is the primary structural protein of HIV. During the viral life cycle, after a new virus particle buds from an infected cell, the viral protease enzyme must cleave Gag into several smaller, functional proteins (including Matrix, Capsid, and Nucleocapsid). This cleavage process triggers a dramatic structural rearrangement, or maturation, of the viral core, which is essential for infectivity.[2][7]

This compound specifically binds to the Gag polyprotein at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1).[7][8] This binding action physically obstructs the HIV protease, preventing the cleavage of the CA-SP1 precursor protein (p25) into the mature capsid protein (p24).[9][10] The failure of this critical processing step results in defective core condensation and the release of immature, non-infectious virus particles, thereby halting the spread of the infection to new cells.[1][9]

cluster_0 Standard HIV Maturation Pathway cluster_1 Pathway with this compound Intervention Gag Gag Polyprotein Precursor Protease HIV Protease Gag->Protease Substrate Cleavage Proteolytic Cleavage Protease->Cleavage Catalyzes Block Cleavage Blocked Proteins Mature Structural Proteins (Matrix, Capsid p24, Nucleocapsid) Cleavage->Proteins Assembly Core Condensation & Structural Rearrangement Proteins->Assembly Virion_I Infectious Mature Virion Assembly->Virion_I Gag_B Gag Polyprotein Precursor (CA-SP1 Junction) This compound This compound Gag_B->this compound Target Site This compound->Block Inhibits CASP1 Accumulation of CA-SP1 (p25) Precursor Block->CASP1 NoAssembly Defective Core Condensation CASP1->NoAssembly Virion_NI Non-Infectious Immature Virion NoAssembly->Virion_NI

Caption: this compound's Mechanism of Action on HIV-1 Maturation.

Safety and Tolerability Profile

Across Phase I and II studies, this compound was observed to be safe and well-tolerated at all tested doses.

Adverse Events Summary

No serious adverse events, dose-limiting toxicities, or deaths were reported in the early-phase single-dose trials.[7][9] All reported adverse effects were categorized as mild.[7] There was no significant increase in adverse events for participants receiving this compound compared to placebo, and no clinically relevant changes in vital signs or laboratory evaluations were observed.[11]

Adverse EventFrequency in this compound GroupFrequency in Placebo GroupReference
HeadacheMost commonly reported (4 participants in one trial)1 participant in the same trial[7]
Throat DiscomfortSecond most common (2 participants in one trial)Not specified[7]
Preclinical Safety

In vitro preclinical studies in human cells suggested a low potential for cytotoxicity.[7] Animal studies indicated that this compound is not immunotoxic and shows no evidence of reproductive or developmental toxicity.[7]

Efficacy Results

The primary measure of efficacy in these trials was the reduction in plasma HIV-1 RNA levels (viral load).

Single-Dose Efficacy in HIV-Infected Patients

A randomized, placebo-controlled study evaluated single oral doses of 75 mg, 150 mg, and 250 mg. The results showed a dose-dependent reduction in viral load.[12]

Dose GroupMean Maximum Viral Load Reduction (log₁₀ copies/mL)Percentage of Patients with >0.5 log₁₀ ReductionReference
Placebo-0.15Not Applicable[12]
75 mg-0.14Not Applicable[12]
150 mg-0.4742% (for 150mg & 250mg groups combined)[9][12]
250 mg-0.4642% (for 150mg & 250mg groups combined)[9][12]

Notably, individual patients receiving the 150 mg and 250 mg doses experienced viral load reductions of up to 0.72 log₁₀.[9][12] The antiviral effect was observed even in patients who harbored baseline resistance to other classes of antiretrovirals.[9]

Multiple-Dose Efficacy

A Phase 2a study involving 10 days of this compound monotherapy at a dose of 200 mg/day resulted in a median viral load reduction of greater than 1.0 log₁₀.[6] In a separate 14-day study in treatment-naive patients, the mean viral load reduction was -0.74 log₁₀ copies/mL. This response was even more pronounced (-0.93 log₁₀) in patients who were free of certain baseline Gag polymorphisms that were later identified as conferring reduced susceptibility to the drug.[13]

Effect on CD4 Cell Count

In the single-dose studies, no statistically significant changes in CD4 cell counts were observed across the different dosing groups or over the course of the study period.[9]

Pharmacokinetic Profile

This compound demonstrated a consistent and favorable pharmacokinetic profile suitable for once-daily dosing.[1]

Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tₘₐₓ) 1 to 3 hours post-administration[1][7]
Elimination Half-Life (t₁/₂) 55 to 80 hours[1][7][9]
Metabolism Hepatic glucuronidation (primarily UGT1A3-mediated)[9]
Drug Interactions Does not interact with the cytochrome P450 enzyme system[9]
Elimination Route Primarily hepatobiliary; <1% renal elimination[1][7]
Dose Proportionality Exposure was proportional to the dose after single and repeat dosing[11][14]

The long half-life of this compound supports a once-daily dosing regimen.[1] Following 10 days of repeated dosing, the drug showed an approximately 4-fold greater accumulation compared to day 1.[11]

OralDose Oral Dose AbsSite Absorption Site (Gut) OralDose->AbsSite TLag (Lag Time) Central Central Compartment (Plasma) Vp AbsSite->Central Ka (Absorption Rate) Peripheral Peripheral Compartment (Tissues) Vc Central->Peripheral CLd (Distributional Clearance) Elimination Elimination (Hepatic) Central->Elimination CLt/F (Apparent Oral Clearance) Peripheral->Central CLd

Caption: Two-Compartment Pharmacokinetic Model for this compound.

Experimental Protocols

The early-phase trials for this compound followed rigorous, standardized clinical study designs.

Study Design

The foundational studies were randomized, double-blind, and placebo-controlled.[9] Both single-ascending dose (SAD) and multiple-ascending dose (MAD) escalation formats were used to evaluate safety and pharmacokinetics in healthy volunteers and HIV-infected patients.[11][14]

Patient Population

Key inclusion and exclusion criteria for a representative Phase I/II study in HIV-infected adults were as follows:[9][15]

  • Inclusion Criteria:

    • CD4 count greater than 200 cells/mm³.

    • Plasma viral load between 5,000 and 250,000 copies/mL.

    • Antiretroviral-naïve or off active therapy for at least 4 weeks.

    • Normal renal and hepatic function.

  • Exclusion Criteria:

    • Presence of acute opportunistic infections.

    • Inability to comply with study protocols.

    • Conditions affecting drug absorption.

Dosing and Sample Collection

In the single-dose efficacy trial, patients were randomized to receive a single oral dose of placebo, 75 mg, 150 mg, or 250 mg of this compound.[15] A comprehensive sample collection schedule was implemented to characterize the pharmacokinetic and pharmacodynamic profiles. For each subject over a 20-day period, approximately 30 blood samples were collected for determining drug concentrations and 20 samples were collected for HIV RNA measurements.[12][15]

Bioanalytical Methods
  • This compound Quantification: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

  • Viral Load Measurement: HIV-1 RNA levels in plasma were quantified using polymerase chain reaction (PCR) assays.[9]

  • Genotyping: Genotyping for mutations associated with antiretroviral resistance was conducted at baseline and at the end of the study.[9]

Screening Patient Screening - Inclusion Criteria (CD4 >200, VL >5000) - Exclusion Criteria Randomization Randomization (Double-Blind) Screening->Randomization Placebo Placebo Group Randomization->Placebo BevirimatDose This compound Group (e.g., 75, 150, 250 mg) Randomization->BevirimatDose Dosing Single Oral Dose Administration Sampling Intensive Sampling (Days 1-20) - Blood for PK Analysis - Plasma for HIV RNA (Viral Load) Placebo->Sampling BevirimatDose->Sampling Analysis Data Analysis Sampling->Analysis Safety Safety & Tolerability (Adverse Events) Analysis->Safety Efficacy Efficacy (Viral Load Reduction) Analysis->Efficacy PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Modeling Analysis->PKPD

Caption: Generalized Workflow for a Phase I/II this compound Clinical Trial.

Conclusion

The early-phase clinical trials of this compound successfully demonstrated that the drug was safe, well-tolerated, and exhibited a dose-dependent antiviral effect in HIV-1-infected individuals.[12] The pharmacokinetic profile, characterized by rapid absorption and a long elimination half-life, was favorable for once-daily oral dosing.[1] These studies provided a crucial clinical proof-of-concept for maturation inhibition as a novel strategy for antiretroviral therapy.[3] While the development of this compound itself was ultimately discontinued due to a variable response rate linked to baseline polymorphisms in the Gag SP1 region, the foundational knowledge gained from these trials has paved the way for the development of second-generation maturation inhibitors designed to overcome these resistance challenges.[3][4][16]

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Novel Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral maturation is a critical step in the lifecycle of many viruses, involving the proteolytic cleavage of precursor polyproteins into functional structural and enzymatic proteins. This process is essential for the assembly of infectious virions. Inhibition of viral maturation presents a promising therapeutic strategy for the development of novel antiviral agents. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing small molecule inhibitors that can effectively block this crucial stage of viral replication.

These application notes provide detailed protocols for various HTS assays designed to identify novel maturation inhibitors, with a focus on viral proteases from pathogens such as Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and Zika Virus (ZIKV). The included methodologies, data presentation guidelines, and visual workflows are intended to equip researchers with the necessary tools to establish robust screening campaigns for the discovery of next-generation antiviral therapeutics.

Data Presentation: Quantitative Analysis of Maturation Inhibitors

The following tables summarize key quantitative data for various maturation inhibitors identified through HTS assays. These metrics are crucial for evaluating compound potency and assay performance.

Table 1: Inhibitors of HIV-1 Protease

Compound/InhibitorAssay TypeTargetIC50/EC50Z' FactorReference
Darunavir (DRV)Infectivity AssayHIV-1 Protease< 1 nM> 0.5[1]
Compound C7Infectivity AssayHIV-1 Protease Precursor Autoprocessing~ 10 µM> 0.5[1]
Compound C6Infectivity AssayHIV-1 Protease Precursor Autoprocessing~ 25 µM> 0.5[1]
NYAD-1Cell-basedHIV-1 CA4-21 µMN/A[2]
VH3739937Antiviral AssayHIV-1 Maturation (CA-SP1 cleavage)≤ 5.0 nMN/A[3]

Table 2: Inhibitors of SARS-CoV-2 Main Protease (Mpro/3CLpro)

Compound/InhibitorAssay TypeTargetIC50/EC50Z' FactorHit RateReference
BoceprevirFRET-basedMpro4.13 µM0.720.56%[4][5]
SimeprevirFRET-basedMpro13.74 µM0.720.56%[5]
NarlaprevirFRET-basedMpro5.73 µM0.720.56%[5]
Compound 4aFRET-basedMpro9.0 ± 4.0 nM0.720.56%[4]
TranilastLuciferase Complementation3CLproN/AN/AN/A[6]

Table 3: Inhibitors of Zika Virus Protease (NS2B-NS3)

Compound/InhibitorAssay TypeTargetIC50/EC50Z' FactorReference
JNJ-40,418,677Cell-based LuciferaseNS2B-NS3 Protease12.4 µM> 0.5[7]
MK-591Cell-based LuciferaseNS2B-NS3 Protease23.7 µM> 0.5[7]
TheaflavinLuminescence-basedNS5 MethyltransferaseIC50: 10.10 µM, EC50: 8.19 µMN/A[8]
NSC157058FRET-basedNS2B-NS3 ProteaseN/AN/A[9]

Signaling Pathways in Viral Maturation

Understanding the molecular pathways governing viral maturation is essential for designing effective screening assays and interpreting their results. Below are diagrams illustrating key proteolytic processing events.

HIV_Gag_Processing cluster_Gag Gag Polyprotein (Pr55) cluster_GagPol Gag-Pol Polyprotein cluster_Processing Proteolytic Cleavage Cascade cluster_Products Mature Viral Proteins Gag MA-CA-SP1-NC-SP2-p6 MA Matrix (MA) Gag->MA CA Capsid (CA) Gag->CA NC Nucleocapsid (NC) Gag->NC p6 p6 Gag->p6 GagPol MA-CA-SP1-NC-TFP-p6*-PR-RT-IN PR_dimer Dimerized HIV Protease (PR) GagPol->PR_dimer Autoprocessing GagPol->MA GagPol->CA GagPol->NC PR Protease (PR) GagPol->PR RT Reverse Transcriptase (RT) GagPol->RT IN Integrase (IN) GagPol->IN PR_dimer->Gag Cleavage PR_dimer->GagPol Cleavage p2 p2 p1 p1

Figure 1: HIV-1 Gag and Gag-Pol Processing Pathway.

ZIKV_Protease_Activation cluster_Polyprotein ZIKV Polyprotein cluster_Protease NS2B-NS3 Protease Complex cluster_Conformations Conformational States cluster_Cleavage Polyprotein Cleavage Polyprotein C-prM-E-NS1-NS2A-NS2B-NS3-NS4A-NS4B-NS5 NS2B NS2B Cofactor Polyprotein->NS2B NS3pro NS3 Protease Domain Polyprotein->NS3pro CleavageProducts Mature Non-Structural Proteins NS2B_NS3 Active NS2B-NS3 Protease NS2B->NS2B_NS3 NS3pro->NS2B_NS3 Open Open (Inactive) NS2B_NS3->Open Closed Closed (Active) Open->Closed Substrate/Inhibitor Binding SuperOpen Super-Open Open->SuperOpen RNA Release Closed->Polyprotein Cleavage Closed->Open

Figure 2: ZIKV NS2B-NS3 Protease Activation and Function.

Experimental Workflows and Protocols

Detailed methodologies for key HTS assays are provided below, accompanied by workflow diagrams to illustrate the experimental process.

High-Throughput Screening (HTS) Campaign Workflow

A typical HTS campaign for identifying viral maturation inhibitors follows a multi-step process from initial screening to hit validation.

HTS_Workflow cluster_Primary Primary Screening cluster_Secondary Hit Confirmation & Triage cluster_Tertiary Lead Optimization CompoundLibrary Compound Library (~10^5 - 10^6 compounds) PrimaryAssay Primary HTS Assay (e.g., FRET, AlphaLISA) CompoundLibrary->PrimaryAssay DataAnalysis1 Data Analysis & Hit Identification PrimaryAssay->DataAnalysis1 DoseResponse Dose-Response Assays (IC50/EC50 Determination) DataAnalysis1->DoseResponse Primary Hits Counterscreens Counterscreens (Selectivity & Cytotoxicity) DoseResponse->Counterscreens SAR Structure-Activity Relationship (SAR) Studies Counterscreens->SAR Confirmed Hits InVivo In Vivo Efficacy & Toxicity Studies SAR->InVivo Optimized Leads

References

Application Note: Measuring the Effect of Bevirimat on HIV-1 Gag Processing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for cell-based assays to quantify the inhibitory effect of Bevirimat on the processing of the HIV-1 Gag polyprotein.

Introduction

This compound is an antiretroviral drug belonging to the class of maturation inhibitors.[1][2] It exerts its antiviral effect by specifically targeting the final cleavage event in the processing of the HIV-1 Gag polyprotein.[1][2][3][4][5] This inhibition prevents the separation of the capsid protein (CA) from spacer peptide 1 (SP1), leading to the accumulation of the CA-SP1 precursor protein (p25).[3][6][7] Consequently, the virus particles produced are immature and non-infectious.[1][2][3] This application note details two primary cell-based methods to measure the efficacy of this compound: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action of this compound

The HIV-1 Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several smaller structural proteins, including the matrix (MA), capsid (CA), and nucleocapsid (NC) proteins. This proteolytic processing is essential for the maturation of the virus and the formation of an infectious viral core. This compound specifically inhibits the cleavage at the junction between CA and SP1.[5][8] By binding to the Gag polyprotein, this compound induces a conformational change that renders the CA-SP1 cleavage site inaccessible to the viral protease.[8] This results in a dose-dependent increase in the amount of uncleaved CA-SP1 and a corresponding decrease in the mature CA (p24) protein within the released viral particles.

G cluster_Gag Gag Polyprotein Processing cluster_this compound This compound Inhibition Gag_Polyprotein Gag Polyprotein (Pr55) Cleavage Proteolytic Cleavage Gag_Polyprotein->Cleavage Protease HIV-1 Protease Protease->Cleavage MA Matrix (MA) Cleavage->MA CA_SP1 Capsid-SP1 (p25) Cleavage->CA_SP1 NC Nucleocapsid (NC) Cleavage->NC p6 p6 Cleavage->p6 CA Capsid (CA, p24) CA_SP1->CA Final Cleavage SP1 Spacer Peptide 1 (SP1) CA_SP1->SP1 Final Cleavage This compound This compound This compound->CA_SP1 Binds to Gag This compound->CA_SP1 Blocks Cleavage

Caption: Mechanism of this compound action on HIV-1 Gag processing.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on Gag processing as reported in various studies.

ParameterVirus StrainCell TypeValueReference
IC50 HIV-1 IIIBMT2 cells1.3 nM[8]
IC90 Wild-type HIV-1---22.1 ng/mL (37.8 nM)[9]
CA-SP1/CA Ratio pNL4-3BVM-treated cells~75%/25%[3]
Fold Change in EC50 (Resistance) V370A mutant---20-120[10][11]
Fold Change in EC50 (Resistance) A364V mutant--->1000[10][11]

Experimental Protocols

Cell Culture and Virus Production

This protocol describes the general procedure for producing HIV-1 particles from cell culture for subsequent analysis.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. For a 6-well plate, typically 2-4 µg of proviral DNA is used per well.

    • Add the complexes to the cells.

  • This compound Treatment:

    • After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS, Penicillin-Streptomycin, and the desired concentrations of this compound or DMSO as a vehicle control.

  • Virus Harvest:

    • Incubate the cells for 48 hours.

    • Collect the cell culture supernatant containing the viral particles.

    • Clarify the supernatant by centrifugation at a low speed (e.g., 1,500 rpm for 10 minutes) to remove cell debris.

  • Viral Particle Pelleting:

    • For Western blot analysis, viral particles can be concentrated from the clarified supernatant by ultracentrifugation through a 20% sucrose cushion.

    • For ELISA, the clarified supernatant can often be used directly, with appropriate dilutions.

G A Seed HEK293T Cells B Transfect with HIV-1 Proviral DNA A->B C Treat with this compound or DMSO B->C D Incubate for 48 hours C->D E Harvest Supernatant D->E F Clarify Supernatant (Centrifugation) E->F G Analyze Gag Processing F->G

Caption: General experimental workflow for this compound treatment and virus production.

Western Blot Analysis of Gag Processing

This method provides a semi-quantitative analysis of the ratio of unprocessed CA-SP1 to mature CA.

Materials:

  • Concentrated viral particles

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-HIV-1 p24 antibody (mouse monoclonal)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Resuspend the viral pellet in 1x SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p24 primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for CA-SP1 (p25) and CA (p24) using densitometry software. Calculate the percentage of Gag processing inhibition.

p24 ELISA for Quantifying Viral Production

This assay is used to quantify the total amount of p24 antigen (both mature and in the precursor form) in the culture supernatant, which is an indicator of total virus production.

Materials:

  • Commercial HIV-1 p24 ELISA kit (e.g., from Abcam, ABL, Inc.)

  • Clarified cell culture supernatant

  • Microplate reader

Procedure:

  • Follow Manufacturer's Protocol: The specific steps will vary depending on the kit used. A general protocol is outlined below.

  • Sample Dilution: Dilute the clarified supernatants to fall within the linear range of the assay's standard curve.[12]

  • Coating: The wells of the microplate are typically pre-coated with a capture anti-p24 antibody.

  • Sample Addition: Add diluted samples, standards, and controls to the wells and incubate.

  • Washing: Wash the wells to remove unbound material.

  • Detection Antibody: Add a detection anti-p24 antibody (often biotinylated).

  • Enzyme Conjugate: Add an enzyme conjugate (e.g., streptavidin-HRP).

  • Substrate: Add the enzyme substrate (e.g., TMB).

  • Stop Solution: Stop the reaction with a stop solution.

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the p24 concentration in the samples based on the standard curve.

Data Interpretation

  • Western Blot: A successful experiment will show a dose-dependent increase in the intensity of the p25 band (CA-SP1) and a corresponding decrease in the p24 band (CA) in this compound-treated samples compared to the DMSO control.

  • ELISA: The p24 ELISA measures the total p24 antigen. While this compound inhibits Gag processing, it generally does not significantly reduce the total amount of Gag released in viral particles at concentrations that inhibit maturation.[3] Therefore, the p24 concentration can be used to normalize the Western blot data for any variations in virus production between samples.

Troubleshooting

  • No Inhibition of Gag Processing:

    • Verify the concentration and activity of the this compound stock solution.

    • Ensure the HIV-1 strain used is sensitive to this compound, as some polymorphisms can confer resistance.[7][13]

  • Low Viral Titer:

    • Optimize transfection efficiency.

    • Ensure cells are healthy and at the optimal confluency for transfection.

  • High Background in Western Blot:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions.

    • Titer the primary and secondary antibodies.

By following these protocols, researchers can effectively measure and quantify the impact of this compound on HIV-1 Gag processing, providing valuable data for antiviral drug development and resistance studies.

References

Application Notes and Protocols for Cryo-Electron Tomography Studies of Bevirimat-Treated HIV-1 Virions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cryo-electron tomography (cryo-ET) for the structural analysis of HIV-1 virions treated with the maturation inhibitor Bevirimat (BVM). This document outlines the mechanism of action of this compound, detailed protocols for virion production and purification, cryo-ET data acquisition and analysis, and presents key quantitative findings from relevant studies.

Introduction to this compound and HIV-1 Maturation

HIV-1 maturation is a critical step in the viral life cycle, where the Gag polyprotein is cleaved by the viral protease into its constituent proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides (SP1 and SP2). This proteolytic processing triggers a massive structural rearrangement within the virion, leading to the formation of the characteristic conical capsid core, which is essential for infectivity.

This compound is a first-in-class maturation inhibitor that specifically targets the final cleavage event in Gag processing: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein within the immature virion, this compound is thought to stabilize the immature Gag lattice, thereby preventing the viral protease from accessing the CA-SP1 cleavage site.[1][2] This inhibition results in the production of non-infectious virions with aberrant core morphologies. Cryo-electron tomography is a powerful technique that allows for the three-dimensional visualization of these structural changes in a near-native state.

Mechanism of Action of this compound

This compound's primary mechanism involves the steric hindrance of the viral protease's access to the CA-SP1 cleavage site. This is achieved through the stabilization of the immature Gag lattice. The binding of this compound to the six-helix bundle formed by SP1 peptides is crucial for this stabilization.

Bevirimat_Mechanism cluster_0 Immature HIV-1 Virion cluster_1 This compound Action cluster_2 Outcome Gag Gag Polyprotein (Immature Lattice) BVM This compound (BVM) Gag->BVM BVM binds to Gag Gag_BVM Gag-BVM Complex (Stabilized Lattice) Gag->Gag_BVM Protease Viral Protease Cleavage CA-SP1 Cleavage Protease->Cleavage Mediates BVM->Gag_BVM No_Cleavage CA-SP1 Cleavage Blocked Gag_BVM->No_Cleavage Prevents Protease Access Aberrant Aberrant, Non-infectious Virions No_Cleavage->Aberrant Mature Mature, Infectious Virions Cleavage->Mature

This compound's mechanism of action on HIV-1 maturation.

Experimental Protocols

This section provides detailed protocols for the production of this compound-treated HIV-1 virions and their subsequent analysis by cryo-ET.

I. Production of this compound-Treated HIV-1 Virions

This protocol is adapted from methodologies described in studies of HIV-1 maturation inhibitors.[1]

Materials:

  • HeLa or HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Proviral DNA plasmid (e.g., pNL4-3)

  • Transfection reagent (e.g., FuGENE 6)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Cell Culture:

    • Culture HeLa or HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Plate cells to be 70-80% confluent on the day of transfection.

  • Transfection:

    • Transfect the cells with the pNL4-3 proviral plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment:

    • At 24 hours post-transfection, replace the culture medium with fresh medium containing this compound at a final concentration of 4 µg/ml.

    • For the control group, add an equivalent volume of DMSO to the culture medium.

  • Virus Harvest:

    • At 48 hours post-transfection (24 hours post-treatment), harvest the cell culture supernatant containing the virions.

    • Clarify the supernatant by centrifugation at a low speed (e.g., 1,000 x g for 10 minutes) to remove cells and debris.

II. Purification of HIV-1 Virions for Cryo-ET

This protocol incorporates gentle purification steps to maintain the structural integrity of the virions.

Materials:

  • OptiPrep density gradient medium

  • Phosphate-buffered saline (PBS)

  • Ultracentrifuge and rotors

Procedure:

  • Concentration:

    • Concentrate the clarified supernatant by ultracentrifugation through a 20% sucrose cushion.

    • Alternatively, for a gentler approach, use a 15-40% OptiPrep step gradient.[3]

  • Purification:

    • Resuspend the viral pellet in PBS.

    • Layer the resuspended virions onto a continuous or discontinuous OptiPrep or sucrose density gradient.

    • Perform ultracentrifugation to separate the virions from contaminants.

    • Carefully collect the virus-containing band.

  • Final Concentration and Buffer Exchange:

    • Dilute the collected virus band with PBS and pellet the virions by ultracentrifugation.

    • Resuspend the final pellet in a buffer suitable for cryo-ET (e.g., PBS or Tris-HCl).

III. Cryo-Electron Tomography Data Acquisition and Processing

Procedure:

  • Grid Preparation:

    • Apply the purified virion solution to glow-discharged holey carbon grids.

    • Blot the grids to create a thin film of the sample and plunge-freeze them in liquid ethane using a vitrification robot (e.g., Vitrobot).

  • Data Acquisition:

    • Transfer the vitrified grids to a cryo-transmission electron microscope.

    • Acquire tilt series of the virions, typically from -60° to +60° with 1-2° increments, using a low-dose imaging protocol.

  • Tomogram Reconstruction:

    • Align the tilt series images using fiducial markers (e.g., gold nanoparticles) or feature-based alignment.

    • Reconstruct the three-dimensional tomograms using software such as IMOD.[4]

  • Subtomogram Averaging:

    • Extract subvolumes corresponding to individual Gag lattice units from the tomograms.

    • Align and average these subvolumes to generate a high-resolution 3D structure of the Gag lattice using software like bfind or PEET.[4]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for studying this compound-treated virions using cryo-ET.

Experimental_Workflow A 1. Cell Culture (HeLa or HEK293T) B 2. Transfection (pNL4-3 plasmid) A->B C 3. This compound Treatment (4 µg/ml) B->C D 4. Virus Harvest (Supernatant) C->D E 5. Virion Purification (Density Gradient) D->E F 6. Cryo-ET Grid Preparation (Plunge Freezing) E->F G 7. Cryo-ET Data Acquisition (Tilt Series) F->G H 8. Tomogram Reconstruction (IMOD) G->H I 9. Subtomogram Averaging (bfind/PEET) H->I J 10. Structural Analysis I->J

Workflow for cryo-ET analysis of this compound-treated virions.

Quantitative Data Presentation

The following table summarizes quantitative data on the diameter of different HIV-1 particles as determined by cryo-ET analysis.

Virion TypeTreatmentAverage Diameter (nm)Standard Deviation (nm)Reference
Immature (PR⁻)DMSO (control)12515[4]
Immature (PR⁻)This compound (4 µg/ml)12612[4]
Wild-TypeDMSO (control)1249[4]
Wild-TypeThis compound (4 µg/ml)12511[4]
CA5 MutantNo Treatment12412[4]

Note: PR⁻ refers to protease-deficient virions, which are inherently immature. The CA5 mutant has mutations that block CA-SP1 cleavage, mimicking the effect of this compound. The data indicates that this compound treatment does not significantly alter the overall size of the virions.[4]

Summary of Expected Results

Cryo-ET studies of this compound-treated virions are expected to reveal the following structural features:

  • Aberrant Core Morphology: Unlike the distinct conical cores of mature, wild-type virions, this compound-treated particles typically lack a well-formed core. Instead, they may contain an incomplete, spherical shell of Gag density beneath the viral membrane and acentric, condensed material.[5]

  • Stabilized Immature Gag Lattice: Subtomogram averaging of the Gag shell in this compound-treated virions reveals a hexagonal, honeycomb-like lattice structure that is characteristic of the immature virion.[2] This observation supports the hypothesis that this compound stabilizes this immature conformation.

  • No Significant Change in Virion Size: As shown in the quantitative data table, this compound treatment does not cause a significant change in the overall diameter of the viral particles.[4]

These application notes and protocols provide a framework for researchers to employ cryo-electron tomography in the study of HIV-1 maturation inhibitors like this compound. The detailed methodologies and expected outcomes will aid in the design and execution of experiments aimed at understanding the structural basis of antiviral drug action and in the development of new therapeutic agents.

References

Application Notes and Protocols for In Vivo Evaluation of Bevirimat Efficacy Using SCID-hu Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Bevirimat, an HIV-1 maturation inhibitor, using the SCID-hu Thy/Liv mouse model. This model is highly reproducible and predictive for assessing antiretroviral efficacy in a preclinical setting.[1][2][3]

Introduction to this compound and the SCID-hu Mouse Model

This compound (formerly PA-457) is a derivative of betulinic acid that exhibits potent anti-HIV activity.[4] Its novel mechanism of action involves the inhibition of the final cleavage step of the HIV-1 Gag precursor protein, specifically the separation of the capsid (CA) and spacer peptide 1 (SP1).[4][5][6] This disruption of Gag processing results in the formation of immature, non-infectious viral particles.[6][7]

The SCID-hu Thy/Liv mouse model involves the surgical implantation of human fetal thymus and liver tissue into a severe combined immunodeficient (SCID) mouse.[8][9] This creates a human thymic organoid that supports the differentiation and function of human T cells, providing a relevant in vivo system for studying HIV-1 infection and pathogenesis.[8][9][10] This model allows for the quantitative assessment of viral replication and the evaluation of antiviral compounds like this compound.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in the SCID-hu Thy/Liv mouse model.

Table 1: Antiviral Efficacy of this compound against HIV-1 NL4-3 in SCID-hu Thy/Liv Mice

Treatment GroupDose (mg/kg/day)HIV-1 RNA Reduction (log10)p24 Reduction (%)Gag-p24+ Thymocytes Reduction (%)
This compound100>2.0≥90≥90
Vehicle Control----

Data represents outcomes following twice-daily oral administration for 21 days, starting one day before virus inoculation.[1][3]

Table 2: Efficacy of Post-exposure this compound Treatment against Different HIV-1 Strains

HIV-1 StrainTreatment Start (Day Post-Inoculation)HIV-1 RNA Reduction (log10)
NL4-3-1>2.0
NL4-3+1>1.0
NL4-3+3>1.0
JD (AZT-resistant)-1>1.0

This compound was administered at 100 mg/kg/day.[3]

Table 3: Efficacy of this compound against Wild-Type and Resistant HIV-1

HIV-1 StrainTreatmentViral Load Reduction
NL4-3 (Wild-Type)This compound (100 mg/kg/day)Significant Reduction
SP1/A1V (this compound-Resistant)This compound (100 mg/kg/day)No Reduction
SP1/A1V (this compound-Resistant)3TC (30 mg/kg/day)Highly Effective

This demonstrates the specific antiviral activity of this compound against its target.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound efficacy using the SCID-hu Thy/Liv mouse model.

Protocol 1: Construction and Maintenance of SCID-hu Thy/Liv Mice

This protocol is foundational for establishing the in vivo model.

  • Animal Housing: House C.B-17 scid/scid mice in a sterile, pathogen-free environment.

  • Tissue Implantation:

    • Obtain human fetal thymus and liver tissue (gestational age 18-22 weeks) in accordance with institutional and federal guidelines.

    • Co-implant fragments of human fetal thymus and liver under the kidney capsule of 6- to 8-week-old SCID mice.

  • Engraftment Period: Allow a minimum of 18 weeks for the human tissues to engraft and form a functional human thymic organoid.

  • Monitoring: Regularly monitor the health of the mice and the integrity of the implant.

Protocol 2: In Vivo Antiviral Efficacy Study

This protocol details the steps to assess the effectiveness of this compound in reducing viral load.

  • Virus Preparation: Prepare high-titer stocks of the desired HIV-1 strain (e.g., NL4-3).

  • Animal Groups: Randomly assign SCID-hu Thy/Liv mice to treatment and control groups (typically 6-8 mice per group).

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 10% hydroxypropyl-β-cyclodextrin).[1]

    • Administer this compound orally via gavage at the desired dose (e.g., 100 mg/kg/day) in two daily doses.[1][3]

    • Begin treatment one day prior to virus inoculation for pre-exposure prophylaxis studies or at specified time points post-inoculation for post-exposure studies.[1][11]

  • Virus Inoculation:

    • Anesthetize the mice.

    • Directly inoculate the human thymic implant with a defined dose of HIV-1.

  • Treatment Duration: Continue this compound administration for the duration of the study (e.g., 21 days).[1][11]

  • Implant Harvest: At the end of the study, humanely euthanize the mice and harvest the thymic implants.

  • Viral Load Analysis:

    • Homogenize the implant tissue.

    • Quantify cell-associated HIV-1 RNA using quantitative real-time PCR.

    • Measure HIV-1 p24 antigen levels using an enzyme-linked immunosorbent assay (ELISA).

Protocol 3: Evaluation of Thymocyte Protection

This protocol assesses the ability of this compound to protect human thymocytes from virus-induced depletion.

  • Follow Steps 1-6 of Protocol 2.

  • Thymocyte Isolation: Prepare a single-cell suspension of human thymocytes from the harvested implant.

  • Cell Viability and Count: Determine the total number of viable thymocytes using a hemocytometer and trypan blue exclusion.

  • Flow Cytometry:

    • Stain thymocytes with fluorescently labeled antibodies against human CD4 and CD8.

    • Analyze the stained cells using a flow cytometer to determine the percentages of different T-cell subpopulations (e.g., CD4+ single-positive, CD8+ single-positive, and CD4+CD8+ double-positive thymocytes).

    • Assess the preservation of these populations in treated versus untreated, infected mice.

Visualizations

Diagram 1: this compound Mechanism of Action

Bevirimat_Mechanism_of_Action cluster_virus HIV-1 Virion Maturation cluster_drug This compound Intervention Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Protease HIV Protease ImmatureVirion->Protease Cleavage Gag Cleavage (CA-SP1) Protease->Cleavage Inhibition Inhibition of CA-SP1 Cleavage Protease->Inhibition MatureVirion Mature, Infectious Virion Cleavage->MatureVirion This compound This compound This compound->Inhibition NonInfectiousVirion Non-Infectious Virion Inhibition->NonInfectiousVirion

Caption: this compound inhibits HIV-1 maturation by blocking Gag processing.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start: SCID-hu Thy/Liv Mice grouping Randomize into Treatment Groups start->grouping treatment Administer this compound / Vehicle grouping->treatment infection Inoculate Implant with HIV-1 treatment->infection monitoring Continue Treatment (e.g., 21 days) infection->monitoring harvest Harvest Thymic Implant monitoring->harvest analysis Analyze Viral Load & Thymocytes harvest->analysis end End: Evaluate Efficacy analysis->end

Caption: Workflow for evaluating this compound in SCID-hu mice.

Diagram 3: Logical Relationship of this compound Resistance

Resistance_Logic cluster_wt Wild-Type HIV-1 (NL4-3) cluster_mutant Resistant HIV-1 (SP1/A1V) WT_HIV Wild-Type Gag Sequence WT_this compound This compound Treatment WT_HIV->WT_this compound WT_Outcome Viral Replication Inhibited WT_this compound->WT_Outcome Mutant_this compound This compound Treatment Mutant_HIV SP1/A1V Mutation in Gag Mutant_HIV->Mutant_this compound Mutant_Outcome Viral Replication Unaffected Mutant_this compound->Mutant_Outcome

Caption: Impact of SP1/A1V mutation on this compound efficacy.

References

Application Notes and Protocols: Generating Bevirimat-Resistant HIV-1 Strains in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vitro generation of HIV-1 strains resistant to Bevirimat, a first-in-class maturation inhibitor. This compound targets the final cleavage of the Gag polyprotein, specifically the separation of the capsid (CA) and spacer peptide 1 (SP1), which is essential for the formation of mature, infectious virions.[1][2] The emergence of drug resistance is a critical aspect of antiretroviral therapy, and the in vitro selection and characterization of resistant strains are fundamental to understanding resistance mechanisms and developing more robust inhibitors. This protocol details the necessary materials, a step-by-step procedure for resistance selection through serial passage, and methods for the phenotypic and genotypic characterization of the resulting resistant viral strains.

Data Presentation: Quantitative Analysis of this compound Resistance

The development of resistance to this compound is associated with specific mutations in the Gag polyprotein, primarily at or near the CA-SP1 cleavage site. These mutations reduce the susceptibility of the virus to the drug, which can be quantified as a fold change in the 50% inhibitory concentration (IC50).

Table 1: this compound Resistance Mutations and Corresponding Fold Change in IC50

Gag MutationHIV-1 StrainCell LineFold Change in IC50 vs. Wild-Type
CA Mutations
H226YNL4-3PM1>25
L231FNL4-3PM1>25
L231MNL4-3PM1>25
SP1 Mutations
A1VNL4-3PM1>25
A3TNL4-3PM1>25
A3VNL4-3PM1>25
V7ANL4-3Jurkat>50[3]
Compensatory Mutation
G225S (with A3V)NL4-3PM1>25

Data compiled from multiple studies, including a notable 2006 study in the Journal of Virology.[4]

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • HEK293T cells (for virus production)

    • T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., Jurkat, CEM, MT-2)[3][5]

  • HIV-1 Strain:

    • Wild-type, laboratory-adapted HIV-1 molecular clone (e.g., pNL4-3)[3]

  • Reagents:

    • This compound (CAS 177436-97-8)

    • Cell culture medium (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

    • Transfection reagent (e.g., calcium phosphate or lipid-based)

    • HIV-1 p24 Antigen ELISA kit or Reverse Transcriptase (RT) Assay kit for monitoring viral replication[6]

    • Viral RNA extraction kit

    • RT-PCR and sequencing reagents for genotyping

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_selection Phase 2: Resistance Selection cluster_characterization Phase 3: Characterization prep_stock Prepare Wild-Type HIV-1 Stock determine_ic50 Determine Baseline this compound IC50 prep_stock->determine_ic50 infect_cells Infect T-cells with WT HIV-1 determine_ic50->infect_cells culture_drug Culture with starting concentration of this compound infect_cells->culture_drug monitor_virus Monitor Viral Replication (p24/RT) culture_drug->monitor_virus passage_virus Passage supernatant to fresh cells with escalating drug concentration monitor_virus->passage_virus When replication is detected passage_virus->monitor_virus Repeat isolate_resistant Isolate and Titer Resistant Virus passage_virus->isolate_resistant When resistance is established phenotypic_assay Phenotypic Assay: Determine new IC50 isolate_resistant->phenotypic_assay genotypic_assay Genotypic Assay: Sequence Gag Gene isolate_resistant->genotypic_assay

Caption: Workflow for in vitro selection of this compound-resistant HIV-1.

Step-by-Step Methodology

Phase 1: Preparation

  • Prepare Wild-Type HIV-1 Stock:

    • Transfect HEK293T cells with the pNL4-3 molecular clone.

    • Harvest the supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by low-speed centrifugation and filter through a 0.45 µm filter.

    • Quantify the virus stock using a p24 ELISA and determine the tissue culture infectious dose (TCID50). Aliquot and store at -80°C.[7]

  • Determine Baseline this compound IC50:

    • Perform a baseline drug susceptibility assay to determine the IC50 of this compound against the wild-type HIV-1 stock in the chosen T-cell line.

Phase 2: Resistance Selection

  • Initiate Culture:

    • Infect 2-5 x 10^6 T-cells with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • After 24 hours, wash the cells and resuspend in fresh medium containing this compound at a starting concentration equal to the wild-type IC50.

  • Serial Passage:

    • Maintain the culture, splitting the cells as needed to maintain a healthy density.

    • Monitor viral replication every 3-4 days by measuring p24 antigen or RT activity in the supernatant.[8]

    • When viral replication is clearly detected (a "breakthrough" culture), harvest the cell-free supernatant.

    • Use this supernatant to infect a fresh culture of T-cells, and double the concentration of this compound.

    • If no replication is detected after 7-10 days, passage the supernatant to fresh cells at the same or a lower drug concentration.

    • Repeat this cycle of infection, monitoring, and escalating drug concentrations until the virus can replicate in concentrations at least 10-fold higher than the initial IC50.

Phase 3: Characterization of Resistant Virus

  • Isolate and Titer Resistant Virus:

    • Once a resistant population is established, expand the virus in the presence of the selective this compound concentration.

    • Prepare and titer a stock of the resistant virus as described in Phase 1.

  • Phenotypic Analysis:

    • Perform a drug susceptibility assay on the resistant virus stock in parallel with the wild-type stock.

    • Calculate the new IC50 and determine the fold change in resistance (IC50 resistant / IC50 wild-type).

  • Genotypic Analysis:

    • Extract viral RNA from the resistant virus stock.

    • Use RT-PCR to amplify the Gag gene, specifically the region encompassing the CA-SP1 junction.

    • Sequence the PCR product and align the sequence with the wild-type NL4-3 Gag sequence to identify mutations.

HIV-1 Maturation Pathway and this compound's Mechanism of Action

The maturation of HIV-1 is a critical step in its life cycle, involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This process leads to a morphological rearrangement within the virion, forming the mature, infectious core.

hiv_maturation_pathway Gag Gag Polyprotein Protease HIV-1 Protease Gag->Protease cleavage CASP1 CA-SP1 Intermediate Protease->CASP1 initial processing CA Mature Capsid (CA) CASP1->CA final cleavage SP1 Spacer Peptide 1 ImmatureVirion Immature, Non-infectious Virion CASP1->ImmatureVirion accumulation leads to MatureVirion Mature, Infectious Virion CA->MatureVirion enables formation of This compound This compound This compound->CASP1 INHIBITS

Caption: this compound inhibits the final cleavage of CA-SP1, halting maturation.

References

Application Notes and Protocols for Mass Spectrometry-Based Detection of Bevirimat-Gag Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing mass spectrometry (MS) to characterize the binding of the HIV-1 maturation inhibitor, Bevirimat (BVM), to its target, the Gag polyprotein. The methodologies described herein are critical for understanding the drug's mechanism of action, identifying binding sites, and developing next-generation antiretroviral therapies.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class HIV-1 maturation inhibitor that specifically targets the final cleavage event in the Gag polyprotein processing cascade.[1][2] This crucial step involves the separation of the Capsid (CA) protein from the Spacer Peptide 1 (SP1). By inhibiting this cleavage, this compound leads to the production of immature, non-infectious virions, thus halting the viral replication cycle.[1][2] The primary target of this compound is the Gag polyprotein itself, not the viral protease, making it a unique therapeutic agent.[1][2] Understanding the molecular interactions between this compound and Gag is paramount for elucidating its inhibitory mechanism and for the rational design of more potent analogs.

Mass Spectrometry Approaches for Studying this compound-Gag Interaction

Mass spectrometry has emerged as a powerful and versatile tool for characterizing protein-ligand interactions. Several MS-based techniques can be employed to investigate the binding of this compound to Gag, each providing unique insights into the interaction.

  • Photoaffinity Labeling Mass Spectrometry (PAL-MS): This technique has been successfully used to definitively map the binding site of this compound on the HIV-1 Gag protein.[1][2][3] It involves using a photo-reactive analog of this compound that, upon UV irradiation, covalently crosslinks to its binding partner. Subsequent enzymatic digestion of the protein-drug conjugate and MS analysis allows for the precise identification of the cross-linked amino acid residues.

  • Native Mass Spectrometry (Native MS): This method allows for the study of intact, non-covalent protein-ligand complexes in the gas phase.[4] It can provide information on the stoichiometry of the this compound-Gag interaction and can be used to determine the binding affinity.

  • Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS probes the conformational dynamics of a protein upon ligand binding. By measuring the rate of deuterium uptake in different regions of the Gag protein in the presence and absence of this compound, it is possible to identify regions where the protein structure is stabilized or altered upon drug binding.[5][6][7]

  • Chemical Cross-linking Mass Spectrometry (CX-MS): This technique uses chemical cross-linkers to covalently link amino acids that are in close proximity in the three-dimensional structure of a protein or protein complex. CX-MS can provide structural information about the Gag protein and how its conformation might be affected by this compound binding.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its interaction with HIV-1 Gag, as determined by various methods, including mass spectrometry.

ParameterValueMethodReference
IC50 of this compound (HIV-1IIIB) 1.3 nMMT2 cell killing endpoint assay[1]
IC50 of C-28 Photoaffinity Analog 1.1 nMMT2 cell killing endpoint assay[1]
IC50 of C-30 Photoaffinity Analog 4.7 nMMT2 cell killing endpoint assay[1]
Theoretical Monoisotopic Mass of Synthetic CA-SP1 Peptide 2460.29 DaMass Spectrometry[3][8]
Theoretical Monoisotopic Mass of C-28 Photoaffinity Analog 869.5 DaMass Spectrometry[3][8]
Observed Monoisotopic Mass of Peptide/C-28 Analog Adduct 3302.79 DaMALDI-TOF Mass Spectrometry[3][8]

Experimental Protocols

Protocol 1: Photoaffinity Labeling Mass Spectrometry (PAL-MS) for this compound-Gag Binding Site Mapping

This protocol is adapted from studies that successfully identified the this compound binding site on HIV-1 Gag.[1][2][3]

1. Materials and Reagents:

  • Purified, assembly-competent HIV-1 Gag protein (or immature virus-like particles, VLPs).

  • Photoaffinity-labeled this compound analogs (e.g., with a diazirine or benzophenone moiety).

  • UV irradiation source (e.g., 365 nm).

  • SDS-PAGE reagents and equipment.

  • In-gel or in-solution digestion reagents (e.g., trypsin, chymotrypsin).

  • Mass spectrometer (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS).

  • Database search software for identifying cross-linked peptides (e.g., pLink, MeroX).[1][9]

2. Experimental Workflow:

PAL_MS_Workflow cluster_incubation Incubation cluster_crosslinking Cross-linking cluster_separation Separation cluster_digestion Digestion cluster_analysis Analysis Incubate Incubate Gag with Photo-Bevirimat Analog UV_Irradiate UV Irradiation (e.g., 365 nm) Incubate->UV_Irradiate Covalent Bond Formation SDS_PAGE SDS-PAGE Separation UV_Irradiate->SDS_PAGE Separate Cross-linked and Un-cross-linked Gag InGel_Digest In-Gel Enzymatic Digestion (e.g., Trypsin) SDS_PAGE->InGel_Digest Excise Gag Band MS_Analysis Mass Spectrometry (MALDI-TOF/TOF or LC-MS/MS) InGel_Digest->MS_Analysis Extract Peptides Data_Analysis Database Search & Binding Site Identification MS_Analysis->Data_Analysis Identify Cross-linked Peptides

Caption: Workflow for Photoaffinity Labeling Mass Spectrometry.

3. Detailed Methodology:

  • Incubation: Incubate purified HIV-1 Gag protein or VLPs with a photoaffinity-labeled this compound analog in a suitable buffer (e.g., PBS) at a molar excess of the analog. Perform a control experiment without the analog.

  • UV Cross-linking: Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm) for an optimized duration to induce covalent cross-linking between the this compound analog and Gag.

  • SDS-PAGE Separation: Separate the reaction products by SDS-PAGE. The cross-linked Gag-Bevirimat complex will have a slightly higher molecular weight.

  • In-Gel Digestion: Excise the protein band corresponding to Gag from the Coomassie-stained gel. Perform in-gel reduction, alkylation, and enzymatic digestion (e.g., with trypsin) overnight.

  • Peptide Extraction and Mass Spectrometry: Extract the digested peptides from the gel slices. Analyze the peptide mixture using a mass spectrometer (MALDI-TOF/TOF or LC-ESI-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against the HIV-1 Gag protein sequence to identify peptides that are modified with the mass of the this compound analog. The identification of these modified peptides reveals the binding site.

Protocol 2: Native Mass Spectrometry for Stoichiometry and Affinity Determination

This protocol provides a general framework for analyzing the non-covalent this compound-Gag complex.

1. Materials and Reagents:

  • Highly purified HIV-1 Gag protein.

  • This compound.

  • Volatile buffer system (e.g., ammonium acetate).

  • Native mass spectrometer (e.g., Q-TOF or Orbitrap with an extended mass range).

2. Experimental Workflow:

Native_MS_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Buffer_Exchange Buffer Exchange Gag into Volatile Buffer Titration Titrate Gag with Increasing this compound Buffer_Exchange->Titration Native_ESI Native Electrospray Ionization Titration->Native_ESI Introduce Sample MS_Acquisition Mass Spectrometry Acquisition Native_ESI->MS_Acquisition Gentle Ion Transfer Deconvolution Deconvolution of Spectra MS_Acquisition->Deconvolution Stoichiometry_Affinity Determine Stoichiometry and Binding Affinity Deconvolution->Stoichiometry_Affinity

Caption: Workflow for Native Mass Spectrometry Analysis.

3. Detailed Methodology:

  • Sample Preparation: Buffer exchange the purified Gag protein into a volatile buffer such as ammonium acetate to ensure compatibility with native MS.

  • Titration: Prepare a series of samples with a fixed concentration of Gag and increasing concentrations of this compound.

  • Native ESI-MS: Introduce the samples into the mass spectrometer using a nano-electrospray ionization source under non-denaturing conditions (gentle source conditions).

  • Data Acquisition: Acquire mass spectra over a high m/z range to detect the intact Gag and Gag-Bevirimat complexes.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the observed species. The mass shift upon this compound binding will confirm the interaction and can be used to determine the stoichiometry. By analyzing the relative intensities of the bound and unbound Gag species across the titration series, the binding affinity (Kd) can be calculated.

Protocol 3: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Analysis

This protocol outlines the use of HDX-MS to probe conformational changes in Gag upon this compound binding.

1. Materials and Reagents:

  • Purified HIV-1 Gag protein.

  • This compound.

  • Deuterium oxide (D2O).

  • Quenching solution (low pH and temperature).

  • Pepsin or other acid-stable protease.

  • LC-MS system.

2. Experimental Workflow:

HDX_MS_Workflow cluster_labeling Deuterium Labeling cluster_quenching Quenching cluster_digestion Digestion cluster_analysis Analysis Incubate_D2O Incubate Gag +/- this compound in D2O Buffer Quench Quench Exchange Reaction (Low pH and Temperature) Incubate_D2O->Quench Time Course Pepsin_Digest Online Pepsin Digestion Quench->Pepsin_Digest LC_MS LC-MS Analysis of Peptides Pepsin_Digest->LC_MS Deuterium_Uptake Measure Deuterium Uptake LC_MS->Deuterium_Uptake Compare +/- this compound

Caption: Workflow for Hydrogen/Deuterium Exchange Mass Spectrometry.

3. Detailed Methodology:

  • Deuterium Labeling: Incubate Gag protein in the presence and absence of this compound. Initiate the hydrogen-deuterium exchange reaction by diluting the samples into a D2O-based buffer for various time points.

  • Quenching: Stop the exchange reaction by adding a quench solution that rapidly lowers the pH and temperature.

  • Proteolysis: Inject the quenched sample into an LC system where it is passed over an immobilized pepsin column for online digestion.

  • LC-MS Analysis: The resulting peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.

  • Data Analysis: Measure the mass of each peptide to determine the amount of deuterium incorporated. Compare the deuterium uptake profiles of Gag in the presence and absence of this compound. Regions of Gag that are protected from exchange upon this compound binding are likely part of or allosterically affected by the binding site.

Signaling Pathways and Logical Relationships

The interaction of this compound with the HIV-1 Gag polyprotein disrupts the normal maturation process of the virus. This can be visualized as a simplified pathway.

Bevirimat_MoA cluster_gag_processing Normal HIV-1 Gag Processing cluster_bevirimat_inhibition This compound Inhibition Gag Gag Polyprotein Protease HIV-1 Protease Binding Binds to CA-SP1 Junction on Gag Gag->Binding Cleavage CA-SP1 Cleavage Protease->Cleavage Mediates Mature_Virion Mature, Infectious Virion Cleavage->Mature_Virion Leads to Inhibition Inhibits Cleavage This compound This compound This compound->Binding Binding->Inhibition Immature_Virion Immature, Non-infectious Virion Inhibition->Immature_Virion

Caption: Mechanism of Action of this compound on HIV-1 Gag Maturation.

This diagram illustrates that under normal conditions, the HIV-1 protease cleaves the Gag polyprotein at the CA-SP1 junction, leading to the formation of a mature, infectious virion. This compound binds to this junction on the Gag polyprotein, inhibiting the cleavage event and resulting in the production of immature, non-infectious virus particles.

By employing the mass spectrometry techniques and protocols outlined in these application notes, researchers can gain a deeper understanding of the this compound-Gag interaction, which is crucial for the development of new and improved HIV-1 maturation inhibitors.

References

Application Note: Determining Bevirimat IC50 Values Using a Single-Cycle Infectivity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevirimat is an anti-HIV-1 agent belonging to a class of drugs known as maturation inhibitors.[1][2][3] Its unique mechanism of action involves the specific inhibition of the final step in the processing of the Gag polyprotein precursor.[1][4] this compound blocks the cleavage of the spacer peptide 1 (SP1) from the capsid protein (CA), a critical step for the formation of a mature and infectious viral core.[3][4] This inhibition results in the production of immature, non-infectious virions, thus halting the viral replication cycle.[1][4] The 50% inhibitory concentration (IC50) is a key pharmacological metric used to quantify the potency of an antiviral compound. This application note provides a detailed protocol for determining the IC50 value of this compound using a single-cycle infectivity assay, a safe and robust method for evaluating antiviral efficacy.[5]

Principle of the Assay

This single-cycle infectivity assay utilizes pseudotyped lentiviral vectors that are engineered to be replication-incompetent.[5] These vectors carry a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), in place of essential viral genes.[5][6] The production of these viral particles is carried out in producer cells (e.g., HEK293T) in the presence of varying concentrations of this compound. The resulting virions, which have incorporated the effects of the drug during their assembly and maturation, are then used to infect target cells. The level of reporter gene expression in the target cells is directly proportional to the infectivity of the viral particles. By measuring the reporter signal across a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.[7][8]

Data Presentation

The following table summarizes representative IC50 values for this compound and its derivatives against different HIV-1 strains and in various cell lines, as reported in the literature.

CompoundVirus StrainCell LineIC50 (nM)Reference
This compoundNL4-3MT-465[9]
This compoundNL4-3 (V370A mutant)MT-47650[9]
This compoundWild-type HIV-1 isolatesVariousSimilar to wild-type[1]
This compound Analog (18c)NL4-3MT-419[9]
This compound Analog (18c)NL4-3 (V370A mutant)MT-4150[9]
This compoundNL4-3PHA-activated PBMCs<10[10]
This compoundCEM-T4CEM-T410.3[11]

Mandatory Visualizations

This compound's Mechanism of Action

This compound inhibits the final cleavage of CA-SP1. cluster_0 HIV-1 Gag Polyprotein Processing cluster_1 Maturation Cascade Gag Gag Polyprotein (Pr55Gag) Immature Immature Virion Assembly Gag->Immature Targeting to Plasma Membrane Protease Viral Protease (PR) Immature->Protease Budding CASP1 CA-SP1 Intermediate Protease->CASP1 Initial Cleavages MatureCA Mature Capsid (CA) CASP1->MatureCA Final Cleavage Infectious Infectious Virion MatureCA->Infectious Core Condensation This compound This compound This compound->Block

Caption: this compound's mechanism of action in inhibiting HIV-1 maturation.

Experimental Workflow for this compound IC50 Determination

cluster_0 Phase 1: Pseudovirus Production cluster_1 Phase 2: Target Cell Infection cluster_2 Phase 3: Data Analysis A 1. Seed Producer Cells (e.g., HEK293T) B 2. Transfect with Lentiviral Plasmids (Packaging, Envelope, Transfer with Reporter) A->B C 3. Add Serial Dilutions of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Harvest Pseudovirus-containing Supernatant D->E G 7. Infect with Pseudovirus from Phase 1 E->G F 6. Seed Target Cells (e.g., HeLa, TZM-bl) F->G H 8. Incubate for 48-72 hours G->H I 9. Measure Reporter Gene Expression (e.g., Luciferase Assay) H->I J 10. Plot Dose-Response Curve I->J K 11. Calculate IC50 Value J->K

Caption: Workflow for the single-cycle infectivity assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • HEK293T cells (Producer cell line)

    • TZM-bl or HeLa cells (Target cell line)

  • Plasmids:

    • Lentiviral packaging plasmid (e.g., psPAX2)

    • Envelope plasmid (e.g., pMD2.G for VSV-G pseudotyping)

    • Lentiviral transfer vector with a reporter gene (e.g., pLenti-Luciferase)

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Polyethylenimine (PEI) or other transfection reagent

    • This compound (and appropriate solvent, e.g., DMSO)

    • Luciferase Assay System

    • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Biosafety cabinet

    • 96-well cell culture plates (white, clear bottom for luciferase assays)

    • Luminometer

    • Microplate reader

Protocol 1: Production of Pseudotyped Lentiviral Particles
  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a master mix of the three plasmids (packaging, envelope, and transfer vector) in a sterile tube. A common ratio is 4:1:4 (packaging:envelope:transfer).

  • Transfection:

    • Dilute the plasmid DNA mix in serum-free DMEM.

    • In a separate tube, dilute the transfection reagent (e.g., PEI) in serum-free DMEM.

    • Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the DNA-transfection reagent complex dropwise to the HEK293T cells.

  • Addition of this compound: Immediately after transfection, replace the medium with fresh DMEM containing 10% FBS and serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C with 5% CO2.

  • Virus Harvest:

    • Collect the supernatant containing the pseudoviral particles.

    • Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cellular debris.

    • The clarified supernatant can be used immediately or stored at -80°C.

Protocol 2: Single-Cycle Infectivity Assay
  • Target Cell Seeding: The day before infection, seed the target cells (e.g., TZM-bl) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

  • Infection:

    • Thaw the harvested pseudovirus supernatants.

    • Add an appropriate volume of each virus supernatant (from the different this compound concentrations) to the wells containing the target cells.

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

    • Read the luminescence using a luminometer.

Protocol 3: IC50 Value Calculation
  • Data Normalization:

    • Subtract the background luminescence (from uninfected cells) from all readings.

    • Normalize the data by expressing the luciferase activity for each this compound concentration as a percentage of the activity in the vehicle control (no drug) wells (100% infectivity).

  • Dose-Response Curve:

    • Plot the normalized infectivity (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.[8]

  • IC50 Determination: The IC50 is the concentration of this compound that reduces the viral infectivity by 50%. This value can be interpolated from the dose-response curve.[7][8]

Protocol 4: Cytotoxicity Assay (Optional but Recommended)

It is important to ensure that the observed reduction in infectivity is due to the specific antiviral activity of this compound and not due to cytotoxicity.

  • Cell Seeding: Seed the target cells in a 96-well plate as described for the infectivity assay.

  • Compound Addition: Add the same serial dilutions of this compound to the cells (without any virus).

  • Incubation: Incubate for the same duration as the infectivity assay.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's protocol.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[12] A high CC50 value relative to the IC50 value indicates that the compound has a good therapeutic index.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bevirimat Resistance from Gag SP1 Polymorphisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the HIV-1 maturation inhibitor, bevirimat.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a maturation inhibitor that specifically targets the final cleavage step in the processing of the HIV-1 Gag polyprotein.[1][2] It prevents the viral protease from cleaving the capsid-spacer peptide 1 (CA-SP1) precursor, also known as p25, into the mature capsid protein (CA or p24) and the SP1 peptide.[2] This inhibition of Gag processing results in the production of immature, non-infectious virus particles with defective cores, thus halting the viral replication cycle.[1][2]

Q2: What are Gag SP1 polymorphisms and why do they cause resistance to this compound?

A2: Gag SP1 polymorphisms are naturally occurring variations in the amino acid sequence of the spacer peptide 1 (SP1) region of the HIV-1 Gag protein.[3][4] These polymorphisms, particularly at residues 6, 7, and 8 of SP1, can confer resistance to this compound.[3][4][5] The resistance is believed to arise because these changes in the SP1 region alter the conformation of the CA-SP1 cleavage site, which is the binding site for this compound. This conformational change can reduce the binding affinity of this compound, rendering it less effective at inhibiting Gag processing.[6][7]

Q3: My this compound-treated virus still shows infectivity. What are the possible reasons?

A3: If you observe residual infectivity after this compound treatment, it could be due to several factors:

  • Pre-existing resistance: The viral strain you are using may harbor natural polymorphisms in the Gag SP1 region that confer resistance to this compound.[3][8]

  • Suboptimal drug concentration: The concentration of this compound used may not be sufficient to fully inhibit Gag processing.

  • Experimental variability: Issues with the infectivity assay, such as incomplete removal of the input virus or variability in reporter gene expression, could lead to misleading results.

  • Emergence of resistance mutations: If the virus has been cultured for an extended period in the presence of this compound, resistance mutations may have been selected.[1]

Q4: How do I confirm if my HIV-1 strain has this compound-resistance polymorphisms?

A4: To determine if your HIV-1 strain possesses this compound-resistance polymorphisms, you should perform genotypic analysis of the Gag SP1 region. This involves sequencing the corresponding region of the viral genome and comparing the amino acid sequence to a wild-type reference strain (e.g., NL4-3). Look for variations at key positions, such as SP1 residues 6, 7, and 8.[3][4]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible IC50 values for this compound.

Possible Causes and Solutions:

  • Cause: Variability in virus stock titer.

    • Solution: Ensure that you use a consistently titered virus stock for all experiments. Perform a new titration for each new batch of virus.

  • Cause: Inconsistent cell seeding density.

    • Solution: Maintain a consistent cell number per well across all plates and experiments. Use a cell counter to ensure accuracy.

  • Cause: Variability in drug preparation.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the drug stock.

  • Cause: Assay readout variability.

    • Solution: If using a reporter gene assay, ensure that the reporter expression is within the linear range of detection. For p24 ELISA-based readouts, ensure that the p24 levels fall within the standard curve.

Problem 2: No significant inhibition of Gag processing observed by Western blot after this compound treatment.

Possible Causes and Solutions:

  • Cause: The viral isolate is highly resistant to this compound.

    • Solution: Sequence the Gag SP1 region of your viral strain to check for known resistance polymorphisms.[3][4] If resistance is confirmed, consider using a higher concentration of this compound or a second-generation maturation inhibitor.

  • Cause: Insufficient drug concentration or incubation time.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations and consider increasing the incubation time.

  • Cause: Poor antibody recognition of the CA-SP1 (p25) band.

    • Solution: Use a well-characterized primary antibody that is known to detect both the mature CA (p24) and the CA-SP1 precursor (p25).

  • Cause: Low levels of virus production.

    • Solution: Ensure efficient transfection or infection to generate sufficient viral particles for detectable Gag processing by Western blot.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of various Gag SP1 polymorphisms on this compound susceptibility, as reported in the literature. The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain.

Table 1: Effect of Single Amino Acid Polymorphisms in Gag SP1 on this compound Susceptibility

PolymorphismFold Change in IC50 (vs. Wild-Type)Reference
SP1-Q6AMaintained Susceptibility[3]
SP1-Q6HMaintained Susceptibility[3]
SP1-V7AHigh-level Resistance[3]
SP1-V7MIntermediate Resistance[3]
SP1-T8AMaintained Susceptibility[3]
SP1-T8ΔIntermediate Resistance[3]

Table 2: Susceptibility of HIV-1 Isolates with Gag Polymorphisms to this compound

Isolate TypeThis compound SusceptibilityKey PolymorphismsReference
Subtype B (some patient isolates)ReducedSP1 residues 6, 7, 8[4]
Subtype C (inherently)ResistantSP1-V7A[9]
In vitro selectedResistantSP1-A1V, SP1-A3T/V[4]

Experimental Protocols

Protocol 1: Genotypic Analysis of the HIV-1 Gag SP1 Region

This protocol outlines the steps for sequencing the Gag SP1 region to identify resistance polymorphisms.

1. Viral RNA Extraction:

  • Isolate viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit, following the manufacturer's instructions.

2. Reverse Transcription and PCR Amplification (RT-PCR):

  • Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the Gag region spanning the CA-SP1 cleavage site.
  • Use primers designed to amplify a fragment of approximately 300-500 base pairs encompassing the end of the CA gene and the entire SP1 region.

3. PCR Product Purification:

  • Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and enzymes.

4. Sanger Sequencing:

  • Send the purified PCR product for Sanger sequencing using both forward and reverse primers used in the PCR amplification.

5. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
  • Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2 or NL4-3) to identify nucleotide and amino acid changes in the SP1 region.

Protocol 2: Phenotypic Assay for this compound Susceptibility (Single-Cycle Infectivity Assay)

This protocol describes a method to determine the IC50 of this compound against a specific HIV-1 strain.

1. Virus Stock Preparation:

  • Produce pseudotyped or replication-competent HIV-1 stocks by transfecting 293T cells with the appropriate proviral DNA constructs.
  • Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.
  • Determine the virus titer (e.g., by p24 ELISA or a reporter cell line).

2. Cell Seeding:

  • Seed target cells (e.g., TZM-bl or other susceptible cell lines) in a 96-well plate at an appropriate density.

3. Drug Dilution and Infection:

  • Prepare a serial dilution of this compound in cell culture medium.
  • Pre-incubate the virus stock with the different concentrations of this compound for 1 hour at 37°C.
  • Add the virus-drug mixture to the seeded cells.

4. Incubation:

  • Incubate the infected cells for 48-72 hours at 37°C.

5. Readout:

  • Measure the extent of viral infection. This can be done by:
  • Luciferase Assay: If using a luciferase reporter virus, lyse the cells and measure luciferase activity.
  • p24 ELISA: Measure the amount of p24 antigen in the cell culture supernatant.

6. Data Analysis:

  • Plot the percentage of infection inhibition against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits viral infection by 50%.

Protocol 3: CA-SP1 Processing Assay (Western Blot)

This protocol details how to assess the effect of this compound on Gag processing by Western blot.

1. Virus Production with this compound:

  • Transfect 293T cells with an HIV-1 proviral DNA construct.
  • Immediately after transfection, add this compound at various concentrations to the cell culture medium. Include a no-drug control.

2. Virus Harvest and Lysis:

  • After 48 hours, harvest the virus-containing supernatant.
  • Clarify the supernatant by low-speed centrifugation.
  • Pellet the viral particles by ultracentrifugation through a 20% sucrose cushion.
  • Resuspend the viral pellet in a suitable lysis buffer (e.g., RIPA buffer).

3. Protein Quantification:

  • Determine the total protein concentration of each viral lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of viral lysate proteins on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
  • Incubate the membrane with a primary antibody that recognizes HIV-1 Gag (e.g., anti-p24 antibody that also detects p25).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Analysis:

  • Quantify the band intensities for CA-SP1 (p25) and mature CA (p24).
  • Calculate the ratio of p25 to p24 for each this compound concentration. An increase in this ratio indicates inhibition of Gag processing.

Visualizations

Bevirimat_Mechanism_of_Action cluster_virus HIV-1 Life Cycle Gag_Polyprotein Gag Polyprotein (Pr55) Immature_Virion Immature Virion Assembly Gag_Polyprotein->Immature_Virion Protease_Cleavage Protease-mediated Cleavage Immature_Virion->Protease_Cleavage Mature_Virion Mature, Infectious Virion Protease_Cleavage->Mature_Virion Normal Processing Immature_Noninfectious_Virion Immature, Non-infectious Virion Protease_Cleavage->Immature_Noninfectious_Virion This compound Action This compound This compound This compound->Protease_Cleavage Inhibits CA-SP1 Cleavage

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Experimental_Workflow Start Start: Observe this compound Resistance Genotypic_Analysis Genotypic Analysis (Gag SP1 Sequencing) Start->Genotypic_Analysis Phenotypic_Assay Phenotypic Assay (IC50 Determination) Start->Phenotypic_Assay Decision Resistance Polymorphism Present? Genotypic_Analysis->Decision Processing_Assay CA-SP1 Processing Assay (Western Blot) Phenotypic_Assay->Processing_Assay Conclusion_Resistant Conclusion: Inherent Resistance Decision->Conclusion_Resistant Yes Conclusion_Sensitive Conclusion: Sensitive or Other Issues Decision->Conclusion_Sensitive No Troubleshoot Troubleshoot Assay (Concentration, Protocol) Conclusion_Sensitive->Troubleshoot

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Logic Start Problem: This compound Ineffective Check_Genotype Sequence Gag SP1 Start->Check_Genotype Polymorphism_Found Resistance Polymorphism? Check_Genotype->Polymorphism_Found Inherent_Resistance Inherent Resistance: Consider 2nd Gen Inhibitor Polymorphism_Found->Inherent_Resistance Yes Check_IC50 Determine IC50 Polymorphism_Found->Check_IC50 No High_IC50 IC50 Elevated? Check_IC50->High_IC50 Optimize_Concentration Optimize this compound Concentration High_IC50->Optimize_Concentration Yes Check_Assay Review Experimental Protocol High_IC50->Check_Assay No Assay_Issue Troubleshoot Assay: Controls, Reagents, etc. Check_Assay->Assay_Issue

Caption: Logical flow for troubleshooting this compound resistance experiments.

References

Improving the bioavailability and solubility of Bevirimat formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the bioavailability and solubility of Bevirimat formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the main challenges in its formulation?

A1: this compound is an anti-HIV drug that inhibits viral maturation.[1] It is a derivative of betulinic acid.[1] The primary challenge in the formulation of this compound is its poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[2]

Q2: What are the potential formulation strategies to improve the solubility and bioavailability of this compound?

A2: Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. These include:

  • Liquid Formulations: Developing oral solutions using co-solvents and solubilizing agents.

  • Solid Dispersions: Dispersing this compound in a polymeric carrier to create an amorphous solid dispersion.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS).

Q3: Are there any existing formulated versions of this compound with improved properties?

A3: Yes, liquid oral formulations of this compound have been developed. A patent for liquid this compound dosage forms describes compositions containing this compound dimeglumine or dipotassium salts, along with co-solvents and surfactants like ethanol, Vitamin E-TPGS, and glycerin to improve solubility.[3][4]

Troubleshooting Guides

Liquid Formulations

Issue: Precipitation of this compound in aqueous media after dilution of the oral solution.

Potential Cause Troubleshooting Step
Insufficient amount of co-solvents or surfactants.Increase the concentration of ethanol, propylene glycol, or glycerin in the formulation. Optimize the concentration of the solubilizing agent, such as Vitamin E-TPGS.
pH of the aqueous medium.Evaluate the solubility of the this compound salt form at different pH values to determine the optimal pH for administration.
Temperature of the solution.Assess the effect of temperature on the solubility of this compound in the formulation.

Issue: Low in vivo exposure despite using a solution formulation.

Potential Cause Troubleshooting Step
Drug precipitation in the gastrointestinal tract.Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into the formulation.
P-glycoprotein (P-gp) mediated efflux.Include P-gp inhibitors, such as Vitamin E-TPGS, in the formulation to enhance intestinal absorption.
Solid Dispersions

Issue: Recrystallization of amorphous this compound in the solid dispersion during storage.

Potential Cause Troubleshooting Step
Inadequate interaction between this compound and the polymer.Screen for polymers with strong hydrogen bonding potential with this compound. Increase the polymer-to-drug ratio to better stabilize the amorphous drug.
High humidity and temperature during storage.Store the solid dispersion in tightly sealed containers with a desiccant at controlled room temperature.

Issue: Incomplete drug release from the solid dispersion.

| Potential Cause | Troubleshooting Step | | Poor wettability of the solid dispersion. | Incorporate a surfactant into the solid dispersion formulation. | | Gelling of the polymer at high concentrations. | Optimize the drug-to-polymer ratio. Consider using a combination of polymers with different dissolution rates. |

Nanoparticle Formulations

Issue: Aggregation of nanoparticles upon storage.

| Potential Cause | Troubleshooting Step | | Insufficient stabilizer concentration. | Increase the concentration of the stabilizer (e.g., surfactant or polymer) in the nanosuspension. | | Inappropriate choice of stabilizer. | Screen different stabilizers to find one that provides sufficient steric or electrostatic repulsion. |

Issue: Low drug loading in the nanoparticles.

| Potential Cause | Troubleshooting Step | | High drug concentration in the organic phase during preparation. | Optimize the concentration of this compound in the solvent during the nanoprecipitation process. | | Rapid precipitation leading to larger particles with lower drug encapsulation. | Control the rate of addition of the solvent phase to the anti-solvent. |

Quantitative Data Summary

The following tables summarize quantitative data from studies on formulations of this compound and the analogous compound, betulinic acid.

Table 1: Example Liquid Oral Formulation of this compound Dimeglumine [3][4]

Component Concentration
This compound (as free acid equivalents)25 mg/mL
Ethanol30% (v/v)
Vitamin E-TPGS1% (v/v)
Glycerin10% (v/v)

Table 2: Pharmacokinetic Parameters of a Single Oral Dose of this compound Solution in HIV-Infected Patients [5]

Dose Cmax (ng/mL) AUC (ng*h/mL) T½ (h)
75 mg1570 ± 54088,400 ± 24,90060.3 ± 8.2
150 mg3260 ± 1160191,000 ± 54,00058.9 ± 7.5
250 mg5430 ± 1890320,000 ± 90,00061.7 ± 8.9

Table 3: Improved Dissolution of Betulinic Acid Nanosuspension (BA-NS) Compared to Raw Betulinic Acid (BA) [6][7]

Formulation Dissolution after 60 min (pH 7.4)
Raw Betulinic Acid< 10%
Betulinic Acid Nanosuspension> 90%

Experimental Protocols

Preparation of this compound Oral Solution

This protocol is based on the formulation described in patent US20100216751A1.

  • Preparation of the Vehicle:

    • In a calibrated volumetric flask, add the required volume of glycerin (10% of the final volume).

    • Add the required volume of Vitamin E-TPGS (1% of the final volume).

    • Add the required volume of ethanol (30% of the final volume).

    • Mix the components thoroughly until a homogenous solution is formed.

  • Dissolution of this compound:

    • Slowly add the calculated amount of this compound dimeglumine powder to the vehicle while stirring continuously.

    • Continue stirring until the this compound is completely dissolved.

    • Adjust the final volume with purified water.

  • Characterization:

    • Determine the concentration of this compound in the solution using a validated HPLC method.

    • Measure the pH of the final solution.

    • Conduct stability studies at different temperature and humidity conditions.

Preparation of this compound Solid Dispersion (Adapted from Betulinic Acid Studies)

This protocol is adapted from studies on solid dispersions of betulinic acid.[8]

  • Solvent Evaporation Method:

    • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMCAS) in a common volatile solvent (e.g., methanol, ethanol) in a desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4).

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Grind the dried film and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Perform Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of this compound in the dispersion.

    • Use X-Ray Powder Diffraction (XRPD) to check for the absence of crystalline peaks of this compound.

    • Conduct in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the improvement in dissolution rate compared to the pure drug.

Preparation of this compound Nanosuspension (Adapted from Betulinic Acid Studies)

This protocol is adapted from studies on nanosuspensions of betulinic acid.[6][7]

  • Anti-Solvent Precipitation Method:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol) to prepare the solvent phase.

    • Dissolve a stabilizer (e.g., a combination of a polymer like PVP and a surfactant like sodium dodecyl sulfate) in water to prepare the anti-solvent phase.

    • Add the solvent phase dropwise into the anti-solvent phase under constant stirring.

    • Remove the organic solvent by evaporation under reduced pressure.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension.

    • Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the morphology of the nanoparticles.

    • Evaluate the dissolution rate of the nanosuspension in comparison to the unprocessed drug.

Visualizations

HIV_Maturation_Pathway cluster_virus Immature HIV-1 Virion cluster_maturation Maturation Process cluster_mature_virus Mature, Infectious Virion Gag_Polyprotein Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) Gag_Assembly Gag Assembly at Plasma Membrane Gag_Polyprotein->Gag_Assembly Gag_Pol_Polyprotein Gag-Pol Polyprotein (includes Protease) Gag_Pol_Polyprotein->Gag_Assembly Protease_Activation Protease Dimerization & Activation Gag_Assembly->Protease_Activation Budding Gag_Cleavage Sequential Gag Cleavage Protease_Activation->Gag_Cleavage CA_SP1_Cleavage Final Cleavage: CA-SP1 -> CA + SP1 Gag_Cleavage->CA_SP1_Cleavage Core_Condensation Capsid (CA) forms Conical Core CA_SP1_Cleavage->Core_Condensation Mature_Core Mature Conical Core Core_Condensation->Mature_Core This compound This compound This compound->CA_SP1_Cleavage Inhibits

Caption: HIV-1 maturation signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Solid_Dispersion cluster_preparation Preparation cluster_characterization Characterization Start This compound & Polymer Dissolution Dissolve in Organic Solvent Start->Dissolution Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Grinding & Sieving Drying->Milling Solid_Dispersion This compound Solid Dispersion Milling->Solid_Dispersion DSC DSC Analysis (Amorphous Nature) Solid_Dispersion->DSC XRPD XRPD Analysis (Crystallinity) Solid_Dispersion->XRPD Dissolution_Testing In Vitro Dissolution (Release Profile) Solid_Dispersion->Dissolution_Testing

Caption: Experimental workflow for the preparation and characterization of this compound solid dispersions.

Logical_Relationship_Troubleshooting cluster_strategies Formulation Strategies cluster_issues Potential Issues cluster_solutions Solutions Problem Poor Bioavailability/ Solubility of this compound Liquid Liquid Formulations Problem->Liquid Solid Solid Dispersions Problem->Solid Nano Nanoparticles Problem->Nano Precipitation Precipitation Liquid->Precipitation Recrystallization Recrystallization Solid->Recrystallization Aggregation Aggregation Nano->Aggregation CoSolvents Optimize Co-solvents/ Surfactants Precipitation->CoSolvents Polymers Screen Polymers/ Optimize Ratio Recrystallization->Polymers Stabilizers Optimize Stabilizer Concentration Aggregation->Stabilizers

Caption: Logical relationship for troubleshooting common issues in this compound formulation development.

References

Strategies to mitigate the impact of V370A mutation on Bevirimat efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the HIV-1 maturation inhibitor, Bevirimat. The focus is on understanding and mitigating the impact of the V370A mutation on its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (also known as PA-457) is an antiretroviral drug and the first in the class of compounds known as maturation inhibitors.[1][2] It is a derivative of betulinic acid, a naturally occurring triterpene.[1][3] Its mechanism of action is distinct from other antiretroviral agents like protease inhibitors.[4] this compound specifically targets the final step in the processing of the HIV-1 Gag polyprotein.[3] It binds to the Gag precursor at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1), preventing the viral protease from cleaving this junction.[5][6][7] This inhibition results in the production of immature, non-infectious virus particles with defective cores, thus halting the viral replication cycle.[4][6]

Q2: What is the V370A mutation and how does it impact this compound efficacy?

A2: The V370A mutation is a naturally occurring polymorphism in the HIV-1 Gag protein, specifically at position 7 of the spacer peptide 1 (SP1).[8] This position (amino acid 370 in the full Gag sequence) is part of a three-residue motif (Q369, V370, T371) where polymorphisms are associated with reduced this compound activity.[9][10][11] The V370A polymorphism is a primary determinant for the lack of virological response to this compound in a significant percentage of patients.[8][11] Its presence reduces the susceptibility of HIV-1 to this compound, leading to drug resistance.[8][12] This reduced efficacy was a major reason for the discontinuation of this compound's clinical development.[8]

Q3: How prevalent is the V370A polymorphism and other related resistance mutations?

A3: Polymorphisms in the Gag SP1 region (positions 369-371) are highly prevalent, found in 40-50% of patients, which contributes to reduced effectiveness of this compound.[1] One large study found these polymorphisms in 47.3% of specimens.[9] The prevalence is significantly higher in non-B HIV-1 subtypes (over 90%) compared to subtype B viruses (around 39%).[9][13] The SP1 V7A (Gag-V370A) polymorphism, in particular, is present in a high percentage of HIV-1 isolates.[8]

Q4: What are the primary strategies to overcome V370A-mediated resistance to this compound?

A4: The main strategies focus on developing new maturation inhibitors that are effective against this compound-resistant strains. These include:

  • Second-Generation Maturation Inhibitors: Several research groups have developed "second-generation" analogs of this compound.[8][14][15] These compounds are designed to have improved potency and a broader range of activity, retaining their effectiveness against HIV-1 isolates that contain the V370A polymorphism and other resistance-conferring mutations.[8][14][16] For example, GSK2838232 is a second-generation inhibitor that retains full activity against this compound-resistant V370A mutants.[17]

  • Chemical Modification of this compound: Another approach involves integrating different chemical fragments into the this compound structure. Studies have shown that adding "privileged fragments" like caffeic acid and piperazine can produce derivatives with significantly improved activity against the V370A-carrying virus.[1] One such derivative, compound 18c, was 51-fold more potent against the NL4-3/V370A virus than this compound itself.[1] Similarly, other modifications at the C28 position of betulinic acid have yielded compounds active against this compound-resistant variants.[18]

Troubleshooting Guides

Problem: My in vitro assay shows a significant reduction in this compound's antiviral activity. How can I determine if this is due to the V370A mutation?

Solution: A two-pronged approach involving genotypic and phenotypic testing is recommended to confirm the cause of resistance.[19][20][21]

  • Genotypic Analysis: Sequence the Gag-SP1 region of your viral strain to identify mutations. This is the preferred method for initial resistance testing.[22][23] Look specifically for polymorphisms at amino acid positions 369, 370, and 371.[11] The presence of an Alanine (A) at position 370 instead of a Valine (V) confirms the V370A mutation.

  • Phenotypic Analysis: If the genotype is confirmed, or as an alternative approach, a phenotypic assay can measure the drug susceptibility directly.[19] This involves determining the 50% inhibitory concentration (IC50) of this compound against your viral strain and comparing it to a wild-type reference strain. A significant increase in the IC50 value (fold change) for your strain indicates resistance.[19]

Problem: I have confirmed the presence of the V370A mutation in my HIV-1 strain. What are my experimental options to continue investigating maturation inhibition?

Solution: Once V370A-mediated resistance is confirmed, you can shift your research focus to compounds designed to overcome this limitation.

  • Test Second-Generation Maturation Inhibitors: Obtain and test second-generation inhibitors, such as analogs of this compound or structurally distinct compounds that have reported activity against V370A mutants.[14][15] Compare their IC50 values against both your V370A strain and a wild-type strain to quantify their effectiveness.

  • Synthesize or Obtain Modified this compound Derivatives: Explore using this compound derivatives that have been specifically modified to enhance binding or activity against resistant Gag variants.[1][18] The literature describes specific modifications, such as the integration of caffeic acid and piperazine fragments, that have shown high potency against V370A strains.[1]

Data Presentation

Table 1: Impact of V370A Mutation on this compound Efficacy

CompoundVirus StrainIC50 (µM)Fold Change vs. Wild-TypeReference
This compound (2)NL4-3 (Wild-Type)0.065-[1]
This compound (2)NL4-3/V370A7.71119[1]
This compound (1)NL4-3 (Wild-Type)0.076-[18]
This compound (1)NL4-3/V370A> 6.8> 89[18]

Table 2: Efficacy of Modified this compound Derivatives Against V370A-Mutant HIV-1

CompoundVirus StrainIC50 (µM)Fold Change vs. This compoundReference
This compound (2) NL4-3/V370A 7.71 - [1]
Compound 18cNL4-3/V370A0.1551.4[1]
Compound 19NL4-3/V370A0.5813.3[1]
Compound 18aNL4-3/V370A1.116.9[1]
This compound (1) NL4-3/V370A > 6.8 - [18]
Compound 6NL4-3/V370A0.158> 43[18]

Visualizations

cluster_0 HIV-1 Maturation Pathway (Wild-Type) cluster_1 Mechanism of Action & Resistance Gag Gag Polyprotein CASP1 CA-SP1 Intermediate Gag->CASP1 Initial Cleavage CA_SP1 Mature CA + SP1 CASP1->CA_SP1 Final Cleavage Virion_M Mature, Infectious Virion CA_SP1->Virion_M Protease HIV-1 Protease Protease->CASP1 Catalyzes This compound This compound CASP1_B CA-SP1 Intermediate This compound->CASP1_B Binds & Inhibits Cleavage V370A Gag V370A Mutation V370A->this compound Prevents Binding Virion_I Immature, Non-Infectious Virion CASP1_B->Virion_I

Caption: this compound's mechanism and the V370A resistance pathway.

start Start: Poor this compound Efficacy Observed genotype Genotypic Analysis: Sequence Gag SP1 Region start->genotype phenotype Phenotypic Analysis: Determine IC50 Fold-Change start->phenotype decision Is V370A or other SP1 polymorphism present? genotype->decision phenotype->decision confirm_res Resistance Confirmed decision->confirm_res Yes other_mech Investigate Alternative Resistance Mechanisms decision->other_mech No mitigate Proceed to Mitigation Strategies confirm_res->mitigate

Caption: Experimental workflow for investigating this compound resistance.

problem Problem: This compound is ineffective due to Gag V370A Mutation strategy1 Strategy 1: Use Second-Generation Maturation Inhibitors problem->strategy1 strategy2 Strategy 2: Use Chemically Modified This compound Derivatives problem->strategy2 action1 Test compounds with reported activity against V370A (e.g., GSK2838232) strategy1->action1 action2 Synthesize or test derivatives with modifications at C3/C28 positions (e.g., Compound 18c, Compound 6) strategy2->action2 outcome Outcome: Restored inhibition of viral maturation action1->outcome action2->outcome

Caption: Logic diagram of mitigation strategies for V370A resistance.

Experimental Protocols

Protocol 1: Genotypic Analysis of the HIV-1 Gag SP1 Region

  • Viral RNA Extraction: Extract viral RNA from patient plasma samples or cell culture supernatants using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR: Synthesize cDNA from the extracted RNA using a reverse transcriptase. Amplify the Gag-SP1 region using specific primers flanking the target area (codons 360-380 of Gag).

  • DNA Sequencing: Purify the PCR product and perform Sanger or next-generation sequencing.

  • Sequence Analysis: Align the resulting sequence with a wild-type reference sequence (e.g., HXB2). Identify any amino acid substitutions at positions 369, 370, and 371.

Protocol 2: Phenotypic this compound Susceptibility Assay (Recombinant Virus Assay)

This protocol is adapted from methodologies described in the literature.[24]

  • Construct Generation: Amplify the Gag-Protease region from the patient-derived or experimental virus. Co-transfect this amplicon into a suitable cell line (e.g., MT-4 cells) with a proviral HIV-1 DNA vector that has its own Gag-Protease region deleted (e.g., pHXB2-ΔGag-PR). Intracellular recombination will generate replication-competent recombinant viruses containing the Gag of interest.

  • Virus Titration: Harvest the virus-containing supernatant and determine the viral titer (e.g., by measuring TCID50 or reverse transcriptase activity).

  • Susceptibility Assay: Seed target cells (e.g., MT4-LTR-eGFP) in a 96-well plate. Infect the cells with a standardized amount of the recombinant virus in the presence of serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Include a "no-drug" control.

  • Readout: After a set incubation period (e.g., 4-5 days), measure the extent of viral replication. This can be done by quantifying reporter gene expression (e.g., GFP), p24 antigen levels, or cytopathic effect.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration. Determine the fold-change in resistance by dividing the IC50 of the test virus by the IC50 of a sensitive, wild-type reference virus.

Protocol 3: Western Blot Analysis of Gag Processing

This protocol is adapted from methodologies described in the literature.[18]

  • Virus Production: Transfect producer cells (e.g., 293T) with a proviral DNA clone of the HIV-1 strain of interest. Culture the cells in the presence of the test compound (e.g., this compound, second-generation inhibitor) at various concentrations. Include a no-drug (DMSO) control.

  • Virion Pelletting: After 48 hours, harvest the cell culture supernatant. Clarify the supernatant by low-speed centrifugation and then pellet the virions by ultracentrifugation through a sucrose cushion.

  • Protein Lysis and Quantification: Resuspend the virion pellet in a lysis buffer. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of viral lysate protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific to HIV-1 Capsid (p24). This antibody will detect both the mature p24 and the uncleaved CA-SP1 precursor (p25).

  • Analysis: After incubation with a secondary antibody and chemiluminescent substrate, visualize the protein bands. A successful maturation inhibitor will cause a dose-dependent increase in the p25 band relative to the p24 band, indicating a blockage of CA-SP1 cleavage.[18]

References

Addressing cytotoxicity of novel Bevirimat derivatives in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bevirimat Derivative Cytotoxicity

This guide provides troubleshooting protocols and frequently asked questions to assist researchers in addressing cytotoxicity issues encountered when working with novel this compound (BVM) derivatives in cell culture.

Part 1: Troubleshooting Guides

This section offers step-by-step solutions to common problems observed during cytotoxicity assessment.

Problem 1: Unexpectedly High Cytotoxicity at Low Compound Concentrations

You observe significant cell death at concentrations where your this compound derivative is expected to be non-toxic.

Possible Causes & Step-by-Step Troubleshooting:

  • Compound-Related Issues:

    • Purity and Stability: Was the compound's purity confirmed? Could it be degrading in your culture medium?

      • Action: Verify compound purity via HPLC/MS. To test stability, pre-incubate the compound in culture medium for the duration of your experiment, then apply it to cells to see if cytotoxicity changes.

    • Solvent Toxicity: Is the solvent (e.g., DMSO) concentration too high?

      • Action: Run a solvent control experiment with equivalent concentrations to your test conditions. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.5% for DMSO).

  • Cell Culture-Related Issues:

    • Cell Health & Passage Number: Are the cells healthy and within a low passage number range? Senescent or unhealthy cells are more susceptible to stress. [1][2] * Action: Always use cells from a fresh thaw with a consistent, low passage number. Visually inspect cells for normal morphology before each experiment. [1][2] * Cell Density: Was the cell seeding density too low or too high?

      • Action: Optimize cell seeding density. Low density can make cells more sensitive, while high density can lead to nutrient depletion and cell death. [3] * Contamination: Could the culture be contaminated with bacteria, yeast, or mycoplasma?

      • Action: Regularly test cultures for mycoplasma. Visually inspect for signs of bacterial or fungal contamination. [1]

  • Assay-Related Issues:

    • Incorrect Reagent Concentration: Are assay reagents (e.g., MTT, LDH substrate) prepared and used at the correct concentration?

      • Action: Double-check all reagent calculations and preparation steps. [4][5] * Inappropriate Incubation Time: Is the incubation time with the compound or assay reagent too long?

      • Action: Perform a time-course experiment to determine the optimal incubation period. [2] Troubleshooting Workflow Diagram:

G Start Observation: High Cytotoxicity at Low Concentration CheckCompound Step 1: Verify Compound Start->CheckCompound CheckCulture Step 2: Assess Cell Culture Start->CheckCulture CheckAssay Step 3: Review Assay Protocol Start->CheckAssay Purity Purity / Stability CheckCompound->Purity Solvent Solvent Toxicity CheckCompound->Solvent Health Cell Health / Passage # CheckCulture->Health Density Seeding Density CheckCulture->Density Contamination Contamination CheckCulture->Contamination Reagent Reagent Issues CheckAssay->Reagent Time Incubation Time CheckAssay->Time Resolved Problem Resolved Purity->Resolved Solvent->Resolved Health->Resolved Density->Resolved Contamination->Resolved Reagent->Resolved Time->Resolved

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might its derivatives cause cytotoxicity?

Answer: this compound is an HIV-1 maturation inhibitor. [6][7]It specifically targets the viral Gag polyprotein, preventing the final cleavage of the capsid (CA) from the spacer peptide 1 (SP1). [6][8][9]This disruption blocks the formation of a mature, infectious viral core. [6][9] Cytotoxicity from this compound derivatives can arise from several factors:

  • Off-Target Effects: The compound may interact with host cell proteins, disrupting essential cellular pathways.

  • Mitochondrial Stress: Like many bioactive compounds, derivatives could interfere with mitochondrial function, leading to a decrease in metabolic activity and triggering apoptosis.

  • Membrane Disruption: At higher concentrations, lipophilic compounds can disrupt the integrity of the cell membrane.

  • Increased Potency: Modifications to the this compound structure designed to increase antiviral potency can sometimes inadvertently increase cytotoxicity. [10][11] Mechanism of this compound Action Diagram:

G cluster_normal Normal Maturation cluster_inhibited Inhibited Maturation Gag Gag Polyprotein (in budding virion) CASP1 CA-SP1 Intermediate (p25) Gag->CASP1 Initial Cleavage Protease HIV Protease CA Mature Capsid (CA) (p24) CASP1->CA Final Cleavage SP1 SP1 CASP1->SP1 Immature Non-infectious Immature Virion CASP1->Immature Processing Arrested Mature Infectious Mature Virion CA->Mature BVM This compound Derivative BVM->CASP1 Binds & Blocks Cleavage

Caption: this compound inhibits the final cleavage of CA-SP1.

Q2: How can I distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects?

Answer: This is a critical distinction. A standard endpoint viability assay like MTT measures metabolic activity, which can decrease due to either cell death or a halt in proliferation. [4][12]To differentiate, you should use complementary assays:

  • Cell Counting: Use a cell counter (e.g., with trypan blue exclusion) or a live-cell imaging system to track cell numbers over time. A cytostatic effect will show a plateau in cell number, while a cytotoxic effect will show a decrease.

  • Membrane Integrity Assays: Use assays that measure the release of intracellular components from damaged cells, such as a Lactate Dehydrogenase (LDH) assay. [13][14]An increase in LDH in the supernatant indicates cell death (cytotoxicity).

  • DNA Binding Dyes: Employ cell-impermeable DNA binding dyes (like Propidium Iodide or commercial alternatives) that only enter and stain the nuclei of dead cells. [15]

Q3: Which signaling pathways are commonly involved in drug-induced cytotoxicity?

Answer: The most common pathway is apoptosis , or programmed cell death. This is often mediated by a family of proteases called caspases . [16][17]Drug-induced stress can trigger the intrinsic (mitochondrial) pathway of apoptosis.

  • Intrinsic Pathway: Cellular stress leads to the release of cytochrome c from the mitochondria. [16][17]Cytochrome c then binds to Apaf-1, which activates the initiator caspase-9 . [18]Caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7 , which dismantle the cell. [18][19] Intrinsic Apoptosis Pathway Diagram:

G Compound This compound Derivative (Cellular Stress) Mito Mitochondria Compound->Mito Induces Stress CytoC Cytochrome c (released) Mito->CytoC Loss of Integrity Apoptosome Apoptosome (Cyto c + Apaf-1) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 (Initiator) Apoptosome->ActiveCasp9 recruits & activates Casp9 Pro-Caspase-9 ActiveCasp37 Active Caspase-3/7 (Executioner) ActiveCasp9->ActiveCasp37 activates Casp37 Pro-Caspase-3/7 Apoptosis Apoptosis ActiveCasp37->Apoptosis cleaves substrates

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Part 3: Data Presentation

When reporting cytotoxicity, a clear comparison of multiple compounds is essential. The 50% cytotoxic concentration (CC₅₀) is the standard metric.

Table 1: Example Cytotoxicity Data for this compound Derivatives in MT-4 Cells

Compound IDParent StructureModificationCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
This compound (BVM)Betulinic Acid3-O-(3',3'-dimethylsuccinyl)> 4.5> 1,125[10][20]
Derivative 7rBVMC-28 Alkylamine0.425Data not provided[10]
Derivative 18cBVMC-28 Piperazine-Caffeic Acid> 4.5> 346[10][11]
Your Compound 1BVMSpecifyEnter dataCalculateYour Data
Your Compound 2BVMSpecifyEnter dataCalculateYour Data

Note: The Selectivity Index (SI) is a critical measure of a drug's therapeutic window, comparing its cytotoxicity (CC₅₀) to its antiviral efficacy (EC₅₀). A higher SI is desirable.

Part 4: Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [4][13] Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [13]* Solubilization Solution: e.g., DMSO or 10% SDS in 0.01 M HCl. [5]* Plate reader capable of measuring absorbance at 570-590 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂. [4][14]2. Compound Treatment: Prepare serial dilutions of your this compound derivatives. Remove the old medium and add 100 µL of medium containing the desired compound concentrations (and solvent controls).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well. [4][5]5. Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. [4][13]6. Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals. [5][13]Mix gently on an orbital shaker for 15 minutes. [13]7. Measurement: Read the absorbance at 570 nm or 590 nm. [4][13]8. Calculation: Calculate percent viability relative to the untreated control cells after subtracting the background absorbance from wells with medium only.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

Materials:

  • 96-well plates

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and stop solution).

  • Lysis Buffer (often included in kit for maximum LDH release control).

  • Plate reader capable of measuring absorbance at ~490 nm and ~680 nm.

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells with compounds as described in the MTT protocol (Steps 1-3).

  • Controls: Include three types of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer for ~45 minutes before the final step.

    • Background: Medium only.

  • Supernatant Transfer: Centrifuge the plate gently (e.g., 250 x g for 4 minutes) to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture to each well. [14]5. Incubation: Incubate at room temperature for 30 minutes, protected from light. [14]6. Stop Reaction: Add 50 µL of Stop Solution to each well. [14]7. Measurement: Measure the absorbance at 490 nm. It is recommended to also measure at a reference wavelength of ~680 nm to subtract background from plate imperfections. [14]8. Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values from the experimental, spontaneous, and maximum release wells.

References

Technical Support Center: Enhancing the Metabolic Stability of C-28 Modified Bevirimat Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to enhancing the metabolic stability of C-28 modified Bevirimat analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an anti-HIV drug candidate that acts as a maturation inhibitor.[1][2] It disrupts the final step of the viral Gag polyprotein processing, specifically by inhibiting the cleavage of the capsid protein (CA) from the SP1 spacer protein (CA-SP1).[1][3][4] This inhibition prevents the formation of a mature and infectious viral core, leading to the release of non-infectious virus particles.[4][5]

Q2: Why is enhancing the metabolic stability of this compound analogs important?

A2: Enhancing metabolic stability is crucial for improving the pharmacokinetic properties of a drug candidate.[6] A compound with low metabolic stability is quickly broken down by the body's enzymes, which can lead to poor bioavailability and a short duration of action, requiring more frequent dosing.[7][8] By improving metabolic stability, researchers aim to develop analogs with a longer half-life, sustained therapeutic effect, and a more convenient dosing regimen for patients.[4]

Q3: What is the significance of C-28 modifications on this compound analogs?

A3: Modifications at the C-28 position of the betulinic acid scaffold of this compound have been explored to improve its antiviral potency, overcome resistance, and enhance its metabolic stability.[9][10][11] Strategic modifications at this position can influence the compound's interaction with its target and its susceptibility to metabolic enzymes.[9][12] Several studies have shown that specific C-28 substitutions can lead to analogs with significantly improved anti-HIV activity and better metabolic profiles compared to the parent compound.[9][13][14]

Q4: What are the primary metabolic pathways for this compound and its analogs?

A4: this compound is primarily metabolized in the liver through glucuronidation, a Phase II metabolic reaction.[4] While specific metabolic pathways can vary for different C-28 modified analogs, it is essential to characterize the metabolites to understand their potential for altered efficacy or toxicity.

Q5: What are the common resistance mechanisms to this compound, and how do C-28 modifications address this?

A5: Resistance to this compound is often associated with naturally occurring polymorphisms or mutations in the Gag protein, particularly at or near the CA-SP1 cleavage site.[15][16] Second-generation maturation inhibitors, including those with novel C-28 modifications, are being designed to have potent activity against these this compound-resistant HIV-1 strains.[12][17]

Troubleshooting Guides

In Vitro Metabolic Stability Assays

Problem 1: High variability or inconsistent results in microsomal or hepatocyte stability assays.

  • Possible Cause A: Inconsistent experimental conditions.

    • Troubleshooting: Ensure strict adherence to standardized protocols.[3] Key parameters to control include temperature (37°C), pH, enzyme (microsome or hepatocyte) concentration, and cofactor (e.g., NADPH) concentration.[3][18] Use of automated liquid handlers can minimize pipetting errors.

  • Possible Cause B: Poor solubility of the test compound.

    • Troubleshooting: this compound and its analogs can have poor solubility.[12] Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically ≤ 0.2% for DMSO) to avoid inhibiting metabolic enzymes.[18] Visually inspect for any precipitation. If solubility is an issue, consider using alternative formulation strategies or a lower starting concentration.

  • Possible Cause C: Instability of the compound in the assay buffer.

    • Troubleshooting: Run a control incubation without the metabolic system (e.g., without NADPH or without microsomes/hepatocytes) to assess the chemical stability of the compound under the assay conditions.

  • Possible Cause D: Variability in microsomal or hepatocyte preparations.

    • Troubleshooting: Use pooled microsomes or hepatocytes from multiple donors to average out individual differences in enzyme activity.[1] Ensure proper storage and handling of the biological matrix to maintain enzyme activity. Always include positive control compounds with known metabolic profiles to verify the activity of the enzyme lot.[19]

Problem 2: The compound appears to be too stable (low clearance) to measure accurately.

  • Possible Cause A: Standard assay duration is too short.

    • Troubleshooting: For compounds with low clearance, extend the incubation time (e.g., up to 4 hours in hepatocyte suspension assays) to achieve a measurable decrease in the parent compound concentration.[20][21]

  • Possible Cause B: Insufficient enzyme concentration.

    • Troubleshooting: While high protein concentrations can lead to non-specific binding, for low-clearance compounds, a modest increase in the microsomal protein or hepatocyte concentration might be necessary to observe metabolism.[20]

  • Possible Cause C: The primary metabolic pathway is not captured by the assay.

    • Troubleshooting: Microsomal stability assays primarily assess Phase I (e.g., CYP450-mediated) metabolism.[5][22] If the compound is primarily cleared by Phase II enzymes (like glucuronidation) or other pathways not fully active in microsomes, a hepatocyte stability assay should be used as it contains a broader complement of metabolic enzymes.[5][23]

Problem 3: Difficulty in interpreting LC-MS/MS data for metabolite identification.

  • Possible Cause A: Co-elution of metabolites with endogenous matrix components.

    • Troubleshooting: Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the separation of the analyte from matrix components.[18]

  • Possible Cause B: Low abundance of metabolites.

    • Troubleshooting: Increase the concentration of the test compound in the incubation (if solubility and enzyme kinetics permit). Concentrate the sample before LC-MS/MS analysis. Utilize high-resolution mass spectrometry (HRMS) for better sensitivity and mass accuracy to distinguish metabolites from background noise.[24]

  • Possible Cause C: Ambiguous fragmentation patterns.

    • Troubleshooting: Compare the fragmentation pattern of the suspected metabolite with that of the parent compound. Look for characteristic mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation). If available, synthesize the suspected metabolite as a reference standard for confirmation.

Antiviral Activity Assays

Problem 4: Inconsistent IC50 values for C-28 modified this compound analogs in anti-HIV assays.

  • Possible Cause A: Compound solubility and aggregation.

    • Troubleshooting: As with metabolic stability assays, ensure complete solubilization of the compounds in the cell culture medium.[12] High concentrations of lipophilic compounds can lead to aggregation, which will affect the apparent potency. Include a solubility check at the highest tested concentration.

  • Possible Cause B: Variability in cell-based assays.

    • Troubleshooting: Maintain consistent cell passage numbers, seeding densities, and viral inoculums. Use a reference compound (e.g., this compound) in every assay to monitor for inter-assay variability.

  • Possible Cause C: Compound binding to serum proteins in the culture medium.

    • Troubleshooting: The presence of serum proteins can reduce the free concentration of the compound available to interact with the virus or infected cells. Consider performing assays in the presence and absence of serum to evaluate the impact of protein binding.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound and a C-28 Modified Analog in Human Liver Microsomes (HLM)

CompoundC-28 ModificationHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
This compound (2)3-O-(3′,3′-dimethylsuccinyl)54-[13]
Analog 18cCaffeic acid and piperazine integrated1280.054[13]

Table 2: Anti-HIV Activity of C-28 Modified this compound Analogs

CompoundC-28 ModificationIC50 (µM) vs. NL4-3Fold-change vs. This compoundReference
This compound (2)3-O-(3′,3′-dimethylsuccinyl)0.0871.0[9][11]
Analog 17MEM ester-~2x improvement[9][11]
Analog 22Ethyl hexanoate-~2x improvement[9][11]
Analog 40Piperazine substitution-3-15x improvement[9][11]
Analog 41Piperazinepentanoic acid0.0059~15x improvement[9][11]
Analog 48Piperidine substitution-3-15x improvement[9][11]
Analog 49Piperidine substitution-3-15x improvement[9][11]
Analog 18cCaffeic acid and piperazine integrated~0.022~3x improvement[13]

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.

Materials:

  • Test compound and positive controls (e.g., compounds with known high and low clearance).

  • Pooled human liver microsomes (HLM).

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold stop solution (e.g., acetonitrile or methanol) containing an internal standard.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the test compound (e.g., final concentration of 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold stop solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved or fresh hepatocytes.

  • Hepatocyte incubation medium (e.g., Williams' Medium E).

  • Test compound and positive controls.

  • Ice-cold stop solution (e.g., acetonitrile).

  • 96-well plates, incubator with shaking capability, centrifuge.

  • LC-MS/MS system.

Procedure:

  • Thaw and prepare a suspension of hepatocytes according to the supplier's instructions, ensuring high viability.

  • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 106 viable cells/mL) in pre-warmed incubation medium.

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the test compound (e.g., final concentration of 1 µM) to the wells to initiate the incubation.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and mix it with ice-cold stop solution.

  • Process the samples for LC-MS/MS analysis as described in the microsomal stability assay protocol.

  • Perform data analysis to determine the metabolic stability parameters.

Mandatory Visualizations

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Immature Virion Gag_Polyprotein Gag Polyprotein Precursor (Pr55Gag) Assembly Assembly at Plasma Membrane Gag_Polyprotein->Assembly Budding Budding Assembly->Budding Immature_Core Immature Gag Lattice Budding->Immature_Core Protease_Activation Protease (PR) Activation Immature_Core->Protease_Activation Gag_Cleavage Gag Processing Protease_Activation->Gag_Cleavage Bevirimat_Target CA-SP1 Cleavage Site Gag_Cleavage->Bevirimat_Target Mature_Virion Mature, Infectious Virion (Condensed Core) Bevirimat_Target->Mature_Virion Cleavage & Maturation This compound This compound Analogs This compound->Bevirimat_Target Inhibition

Caption: HIV-1 Maturation Pathway and the Mechanism of Action of this compound.

Metabolic_Stability_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_analysis Analysis Compound This compound Analog (in DMSO) Incubate Incubate at 37°C Compound->Incubate Matrix Metabolic System (Microsomes or Hepatocytes) Matrix->Incubate Cofactors Cofactors (e.g., NADPH) Cofactors->Incubate Time_Points Sample at Multiple Time Points Incubate->Time_Points Quench Terminate Reaction (Ice-cold Acetonitrile) Time_Points->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Experimental Workflow for In Vitro Metabolic Stability Assays.

Troubleshooting_Logic Start Inconsistent Metabolic Stability Results Check_Solubility Check Compound Solubility and Precipitation Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Improve_Solubility Adjust Solvent/Concentration Solubility_OK->Improve_Solubility No Check_Controls Review Positive/Negative Control Data Solubility_OK->Check_Controls Yes Improve_Solubility->Check_Solubility Controls_OK Controls Performing as Expected? Check_Controls->Controls_OK Check_Reagents Verify Reagent/Matrix Quality and Storage Controls_OK->Check_Reagents No Check_Protocol Verify Protocol Adherence (Temp, pH, Concentrations) Controls_OK->Check_Protocol Yes Check_Reagents->Check_Controls Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Refine_Protocol Refine Pipetting Technique Use Automation Protocol_OK->Refine_Protocol No Consider_Assay_Type Consider Alternative Assay (e.g., Hepatocytes vs. Microsomes) Protocol_OK->Consider_Assay_Type Yes Refine_Protocol->Check_Protocol Resolved Issue Resolved Consider_Assay_Type->Resolved

References

Why Bevirimat is not active against HIV-2 or SIV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the HIV-1 maturation inhibitor, Bevirimat (BVM).

Frequently Asked Questions (FAQs)

Q1: We are seeing no antiviral activity with this compound in our HIV-2 or SIV infected cell cultures. Is this expected?

A1: Yes, this is the expected outcome. This compound is known to be inactive against HIV-2 and Simian Immunodeficiency Virus (SIV). This lack of activity is not a result of experimental error but is due to intrinsic resistance conferred by the genetic sequence of the Gag polyprotein in these viruses.

Q2: What is the underlying mechanism for this compound's lack of activity against HIV-2 and SIV?

A2: this compound's mechanism of action is to specifically inhibit the final cleavage step of the HIV-1 Gag polyprotein, which occurs between the capsid (CA) and spacer peptide 1 (SP1). This cleavage is essential for the morphological maturation of the virus and the formation of an infectious particle.[1] this compound binds to a pocket at this CA-SP1 junction in the immature Gag lattice, stabilizing it and preventing the viral protease from accessing the cleavage site.

The amino acid sequence of the CA-SP1 junction in HIV-2 and SIV differs significantly from that of HIV-1. These differences eliminate the binding site for this compound, thus rendering the drug ineffective.

Q3: What are the specific amino acid differences at the CA-SP1 junction that confer this resistance?

A3: The primary determinants of this compound's activity are located within the last few amino acids of the CA domain and the first few amino acids of the SP1 domain. Below is a sequence alignment of this critical region for this compound-sensitive HIV-1 (strain HXB2), and this compound-resistant HIV-2 (strain ROD) and SIV (strain mac239).

Virus (Strain)CA-Terminal Amino AcidsSP1 N-Terminal Amino AcidsThis compound Sensitivity
HIV-1 (HXB2) ...L F L G K IA E A M S Q V T N P...Sensitive
HIV-2 (ROD) ...I F L G K IP I P V G Q R E P...Resistant
SIV (mac239) ...I F L G K IP I P V G Q R E P...Resistant

Key differences are highlighted in bold. The substitution of Alanine (A) at the first position of SP1 in HIV-1 with Proline (P) in HIV-2 and SIV is a critical factor for the lack of this compound activity. Studies have shown that substituting just a few key residues from the SIV CA-SP1 region into the HIV-1 Gag sequence is enough to make HIV-1 resistant to this compound.[2] Conversely, replacing the SIV CA-SP1 sequence with that of HIV-1 renders the SIV mutant sensitive to the drug.[3][4]

Q4: How significant is the difference in antiviral activity of this compound against these viruses?

A4: The difference in activity is substantial. While this compound is potent against wild-type HIV-1, it shows little to no activity against HIV-2 and SIV, even at high concentrations. The following table summarizes the 50% inhibitory concentration (IC50) values.

VirusStrainIC50 (nM)Reference
HIV-1 Wild-Type (NL4-3)~10[1]
HIV-2 ROD9>100 (No inhibition observed)[5]
SIV mac239>100 (No inhibition observed)[5]

Note: For HIV-2 and SIV, a specific IC50 value often cannot be determined as significant inhibition is not achieved at the highest tested concentrations.

Troubleshooting Guides

Problem: My this compound stock solution does not inhibit my HIV-1 positive control.
  • Possible Cause 1: Inactive Compound.

    • Solution: Verify the integrity and purity of your this compound stock. If possible, test its activity in a cell-free Gag processing assay or with a different, reliable HIV-1 laboratory strain known to be sensitive to this compound.

  • Possible Cause 2: Resistant HIV-1 Strain.

    • Solution: Your HIV-1 strain may harbor natural polymorphisms or have acquired mutations that confer resistance to this compound. Sequence the Gag gene of your viral strain, specifically the CA-SP1 junction. Polymorphisms in the C-terminus of CA or the N-terminus of SP1 can reduce susceptibility.[6][7]

  • Possible Cause 3: Assay Issues.

    • Solution: Review your experimental setup. Ensure that the drug concentration range is appropriate and that the assay readout (e.g., p24 ELISA, luciferase activity) is functioning correctly. Refer to the detailed experimental protocols below.

Experimental Protocols

Protocol 1: Single-Cycle HIV-1 Infectivity Assay (Luciferase-Based)

This assay is used to determine the IC50 of an antiviral compound by measuring its effect on a single round of viral replication.

Methodology:

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells, which contain an HIV-1 Tat-inducible luciferase reporter gene) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Virus Preparation: Use a stock of Env-pseudotyped HIV-1 luciferase reporter virus.

  • Infection:

    • Add the diluted this compound to the cells.

    • Immediately add a pre-determined amount of virus to each well.

    • Include control wells with virus but no drug (positive control) and cells with no virus or drug (negative control).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Readout:

    • Remove the supernatant.

    • Lyse the cells using a luciferase lysis buffer.

    • Transfer the lysate to an opaque 96-well plate.

    • Add luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the results by setting the luminescence of the positive control (virus, no drug) to 100%.

    • Plot the percentage of inhibition against the drug concentration and calculate the IC50 value using a non-linear regression model.[8][9]

Protocol 2: Site-Directed Mutagenesis of the Gag Gene

This protocol allows for the introduction of specific amino acid substitutions in the Gag gene to study their effect on this compound susceptibility.

Methodology:

  • Plasmid Template: Use a plasmid containing the full-length HIV-1, HIV-2, or SIV proviral DNA (e.g., pNL4-3 for HIV-1).

  • Primer Design: Design primers that contain the desired mutation and anneal to the target site in the Gag gene.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid template and the mutagenic primers. This will create a linear, double-stranded DNA product containing the mutation. Commercially available kits such as the QuikChange Site-Directed Mutagenesis Kit (Agilent) provide optimized reagents and protocols.[10]

  • Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI). The PCR-synthesized DNA will be unmethylated and thus resistant to digestion.

  • Transformation: Transform the mutated, nicked circular DNA into competent E. coli. The bacteria will repair the nicks.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the Gag gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Virus Production: Transfect the sequence-verified plasmid into a suitable cell line (e.g., HEK293T) to produce viral stocks containing the desired Gag mutation.

Visualizations

bevirimat_mechanism cluster_hiv1 HIV-1 (this compound Sensitive) cluster_hiv2_siv HIV-2 / SIV (this compound Resistant) Immature Gag (HIV-1) Immature Gag (HIV-1) CA-SP1 Cleavage CA-SP1 Cleavage Immature Gag (HIV-1)->CA-SP1 Cleavage Protease This compound This compound Immature Gag (HIV-1)->this compound Mature, Infectious Virus Mature, Infectious Virus CA-SP1 Cleavage->Mature, Infectious Virus Blocked Maturation Blocked Maturation This compound->Blocked Maturation Inhibits Cleavage Immature, Non-infectious Virus Immature, Non-infectious Virus Blocked Maturation->Immature, Non-infectious Virus Immature Gag (HIV-2/SIV) Immature Gag (HIV-2/SIV) CA-SP1 Cleavage (Altered) CA-SP1 Cleavage (Altered) Immature Gag (HIV-2/SIV)->CA-SP1 Cleavage (Altered) Protease No Binding No Binding Immature Gag (HIV-2/SIV)->No Binding Mature, Infectious Virus (Resistant) Mature, Infectious Virus (Resistant) CA-SP1 Cleavage (Altered)->Mature, Infectious Virus (Resistant) Bevirimat_res This compound Bevirimat_res->No Binding

Caption: Mechanism of this compound action and resistance.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_readout Readout & Analysis Seed Cells Seed Cells Add Drug to Cells Add Drug to Cells Seed Cells->Add Drug to Cells Prepare Drug Dilutions Prepare Drug Dilutions Prepare Drug Dilutions->Add Drug to Cells Add Virus Add Virus Add Drug to Cells->Add Virus Incubate 48h Incubate 48h Add Virus->Incubate 48h Lyse Cells Lyse Cells Incubate 48h->Lyse Cells Measure Luminescence Measure Luminescence Lyse Cells->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for a single-cycle infectivity assay.

logical_relationship Bevirimat_Target This compound Target: CA-SP1 Junction HIV1_Sequence HIV-1 CA-SP1 Sequence (e.g., ...LAE...) Bevirimat_Target->HIV1_Sequence HIV2_SIV_Sequence HIV-2/SIV CA-SP1 Sequence (e.g., ...IPI...) Bevirimat_Target->HIV2_SIV_Sequence Binding This compound Binds HIV1_Sequence->Binding No_Binding This compound Does Not Bind HIV2_SIV_Sequence->No_Binding Activity Antiviral Activity Binding->Activity No_Activity No Antiviral Activity No_Binding->No_Activity

Caption: Logical relationship of sequence and activity.

References

Managing off-target effects in Bevirimat cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bevirimat in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class HIV-1 maturation inhibitor.[1][2] Its primary mechanism of action is to specifically block the final step of Gag polyprotein processing, which is the cleavage of the capsid protein (CA) from the spacer peptide 1 (SP1).[1][3] This inhibition prevents the proper formation of the mature viral core, leading to the production of immature, non-infectious virus particles.[1][2]

Q2: What are the known "off-target" effects of this compound in cellular models?

Currently, there is no significant evidence to suggest that this compound binds to unintended host cell proteins to cause classical off-target effects.[2] Its high target specificity is a key advantage.[2] However, researchers may encounter issues that can be broadly categorized as "off-target" in an experimental context:

  • Cytotoxicity at high concentrations: Like any compound, this compound can induce cell death at concentrations significantly above its effective dose.

  • Reduced efficacy due to viral polymorphisms: The most significant challenge with this compound is the pre-existing resistance in certain HIV-1 isolates due to natural polymorphisms in the Gag protein, particularly at the CA-SP1 cleavage site.[4]

  • Variability in different cell lines: The cellular environment can influence the apparent efficacy and cytotoxicity of this compound.

Q3: What is the expected potency (IC50) of this compound?

The 50% inhibitory concentration (IC50) of this compound against wild-type HIV-1 is typically in the low nanomolar range. However, this can vary depending on the HIV-1 strain and the cell line used. For example, the IC50 for this compound against the NL4-3 strain in MT-4 cells has been reported to be in the range of 10-20 nM.[5]

Q4: Is this compound known to interact with other antiretroviral drugs?

This compound is primarily metabolized by hepatic glucuronidation and does not significantly interact with the cytochrome P450 enzyme system.[6] This suggests a low probability of drug-drug interactions with other antiretroviral agents that are metabolized by the P450 pathway.[6] However, it is always advisable to empirically test for potential synergistic or antagonistic effects when using this compound in combination with other drugs.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or complete lack of this compound activity.
Possible Cause Troubleshooting Step
This compound-resistant HIV-1 strain: The viral isolate may contain natural polymorphisms in the Gag protein that confer resistance.1. Sequence the Gag gene: Analyze the CA-SP1 region of your viral isolate to check for known resistance mutations.[4] 2. Use a sensitive control strain: Include a known this compound-sensitive HIV-1 strain (e.g., NL4-3) in your experiments as a positive control.
Incorrect drug concentration: Errors in serial dilutions or degradation of the this compound stock solution.1. Verify stock concentration: Use spectrophotometry or another appropriate method to confirm the concentration of your this compound stock. 2. Prepare fresh dilutions: Always prepare fresh serial dilutions for each experiment.
Suboptimal assay conditions: The cell type, virus input (MOI), or incubation time may not be optimal for observing this compound's effect.1. Optimize MOI: Perform a virus titration to determine the optimal MOI for your cell line. 2. Time-course experiment: Evaluate the effect of this compound at different time points post-infection.
Issue 2: Significant cytotoxicity observed in the cell model.
Possible Cause Troubleshooting Step
This compound concentration is too high: The concentrations used may be in the cytotoxic range for the specific cell line.1. Determine the CC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Blue) to determine the 50% cytotoxic concentration (CC50) of this compound in your cell line.[2][7] 2. Use a lower concentration range: Ensure that the concentrations used in your antiviral assays are well below the CC50.
Cell line is particularly sensitive: Some cell lines may be more sensitive to this compound than others.1. Test in different cell lines: If possible, compare the cytotoxicity of this compound in your primary cell line with a less sensitive line (e.g., PBMCs).[5]
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.1. Include a solvent control: Always include a vehicle control (cells treated with the highest concentration of solvent used in the experiment) to assess solvent-related toxicity.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in cell health and density: Differences in cell passage number, confluency, or viability can affect experimental outcomes.1. Standardize cell culture procedures: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Check cell viability before each experiment.
Inconsistent virus stock: Titer of the viral stock may vary between preparations.1. Aliquot and store viral stocks properly: Store single-use aliquots of viral stocks at -80°C to avoid repeated freeze-thaw cycles. 2. Titer each new viral stock.
Reagent variability: Inconsistent quality of media, sera, or other reagents.1. Use high-quality reagents from a reliable source. 2. Record lot numbers of all reagents used.

Data Presentation

Table 1: Cytotoxicity of this compound (CC50) in Various Cell Lines

Cell LineAssay MethodIncubation TimeCC50 (µM)Reference
MT-2Not specified48 hours> 10[8]
MT-4CytoTox-Glo48 hoursNot specified[8]
MT-4CellTiter-Blue4 or 8 days> 10[7]
HeLaCellTiter-Blue4 or 8 days> 10[7]
PBMCsMTT7 days> 10[2]

Table 2: Antiviral Activity of this compound (IC50) against HIV-1 NL4-3

Cell LineAssay MethodIC50 (nM)Reference
MT-4Reverse Transcriptase Assay10 - 20[5]
PBMCsNot specified~10[2]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[9][10][11]

Materials:

  • 96-well cell culture plates

  • Cells in suspension or adherent cells

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using appropriate software.

Protocol 2: Western Blot for Gag Processing

This protocol is based on descriptions of this compound's effect on Gag processing.[2][12]

Materials:

  • HIV-1 infected cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against HIV-1 p24

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Infect cells with HIV-1 in the presence of various concentrations of this compound.

  • After the desired incubation period, harvest the cells and the culture supernatant containing viral particles.

  • Lyse the cells and pellet the virions from the supernatant by ultracentrifugation.

  • Resuspend the viral pellets in lysis buffer.

  • Determine the protein concentration of the cell and viral lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for HIV-1 p24. This antibody will detect both the mature p24 and the unprocessed p25 (CA-SP1) precursor.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of p25 to p24, which indicates the extent of Gag processing inhibition by this compound.

Visualizations

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Virion Maturation Gag_Polyprotein Gag Polyprotein (Pr55Gag) Assembly Assembly at Plasma Membrane Gag_Polyprotein->Assembly Gag_Pol_Polyprotein Gag-Pol Polyprotein Gag_Pol_Polyprotein->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Protease_Cleavage Protease-mediated Gag Cleavage Immature_Virion->Protease_Cleavage CA_SP1_Cleavage CA-SP1 Cleavage Protease_Cleavage->CA_SP1_Cleavage Mature_Core Mature Conical Core (Infectious) CA_SP1_Cleavage->Mature_Core This compound This compound This compound->CA_SP1_Cleavage Inhibits

Caption: HIV-1 Maturation Pathway and this compound's Point of Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Potency Is this compound Potency Lower Than Expected? Start->Check_Potency Check_Toxicity Is Cell Viability Unexpectedly Low? Start->Check_Toxicity Check_Inconsistency Are Results Inconsistent? Start->Check_Inconsistency Sequence_Gag Sequence Gag Gene (CA-SP1 region) Check_Potency->Sequence_Gag Yes Verify_Concentration Verify this compound Stock Concentration Check_Potency->Verify_Concentration Yes Optimize_Assay Optimize Assay Parameters (MOI, time) Check_Potency->Optimize_Assay Yes Determine_CC50 Determine CC50 (e.g., MTT Assay) Check_Toxicity->Determine_CC50 Yes Solvent_Control Run Solvent Control Check_Toxicity->Solvent_Control Yes Standardize_Cells Standardize Cell Culture Practices Check_Inconsistency->Standardize_Cells Yes Titer_Virus Titer and Aliquot Viral Stock Check_Inconsistency->Titer_Virus Yes

References

Technical Support Center: Bevirimat Activity and Protease Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of protease inhibitor (PI) resistance mutations on the activity of Bevirimat (BVM), a first-in-class HIV-1 maturation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antiretroviral drug that inhibits HIV-1 maturation.[1][2] It specifically targets the HIV-1 Gag polyprotein precursor.[3] During the late stages of the viral life cycle, the viral protease cleaves Gag into several structural proteins. This compound binds to the Gag polyprotein at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1).[1][3][4][5] This binding event physically obstructs the protease enzyme from cleaving the CA-SP1 junction.[1][6][7] As a result, the final step of Gag processing is inhibited, leading to the production of immature, non-infectious virus particles with defective cores.[6][8]

Q2: Where do mutations conferring resistance to this compound typically occur?

This compound resistance mutations are primarily found in the HIV-1 gag gene, specifically at or near the CA-SP1 cleavage site.[8][9] Initial in vitro studies identified mutations at amino acid positions 358, 363, 364, and 366 within the CA-SP1 cleavage site.[10][11] Clinical studies later revealed that naturally occurring polymorphisms in the "QVT motif," spanning amino acids 369-371 in SP1, also significantly reduce this compound susceptibility.[10][11][12]

Q3: Is there direct cross-resistance between protease inhibitors and this compound?

No, there is no direct cross-resistance between protease inhibitors (PIs) and this compound.[10][13] This is because they target different viral components. PIs directly inhibit the active site of the viral protease enzyme, while this compound targets the Gag substrate.[10][13] However, the presence of PI resistance mutations in the protease can influence the development and pattern of this compound resistance.[10][11][13]

Q4: How do protease inhibitor resistance mutations affect the development of this compound resistance?

The presence of PI resistance mutations can lead to more diverse mutational pathways to this compound resistance.[10][13] Studies have shown that in viruses with a wild-type protease, this compound resistance is often conferred by mutations in the CA-SP1 cleavage site (e.g., A364V).[11] In contrast, in viruses with PI-resistant proteases, mutations in the downstream QVT motif are more frequently selected under this compound pressure.[11] Some research also suggests that PI resistance mutations, which can sometimes reduce viral replication fitness, may delay the emergence of this compound resistance.[14][15]

Troubleshooting Guides

Problem: My in vitro selection experiment with a PI-resistant HIV-1 strain is not yielding this compound resistance mutations as expected.

  • Possible Cause 1: Reduced viral fitness. PI-resistant viruses may have a lower replication capacity, which can slow the emergence of additional resistance mutations.[14]

    • Troubleshooting Tip: Extend the duration of the cell culture experiment and the number of passages to allow more time for resistance to develop. Monitor viral replication kinetics closely using a p24 antigen assay.

  • Possible Cause 2: Different resistance pathway. The PI-resistant background may favor a different and potentially less common pathway to this compound resistance.

    • Troubleshooting Tip: Perform full gag and protease gene sequencing, paying close attention to the QVT motif in SP1, not just the immediate CA-SP1 cleavage site.[11] Deep sequencing can help identify minor variants that may be emerging.[12]

Problem: I am observing a lower than expected fold-change in EC50 for this compound against my site-directed mutants.

  • Possible Cause 1: Inappropriate assay system. The cell line or virus backbone used can influence the phenotypic expression of resistance.

    • Troubleshooting Tip: Ensure you are using a sensitive cell line for HIV-1 replication, such as MT-2 or SupT1 cells.[10][11][16] The choice of parental virus (e.g., NL4-3, HXB2) can also impact results.

  • Possible Cause 2: Compensatory mutations. The introduced mutation may require compensatory changes elsewhere in Gag or protease to manifest high-level resistance without a significant fitness cost.

    • Troubleshooting Tip: If the mutant virus was derived from a patient sample, sequence the entire gag-pol gene to check for other mutations that might influence susceptibility. When creating site-directed mutants, consider the genetic context of the parental virus.

Data Presentation

Table 1: Key Gag Mutations Associated with this compound Resistance

Mutation LocationAmino Acid ChangeEffect on this compound SusceptibilityReference
CA-SP1 Cleavage SiteH358Y, L363M/F, A364V, A366VReduced Susceptibility[9][10][12]
SP1 QVT MotifQ369H, V370A/M, T371AReduced Susceptibility[10][12]
SP1V362IReduced Susceptibility[10][17]

Table 2: Impact of Protease Background on Selected this compound Resistance Mutations

Protease BackgroundPredominant this compound Resistance MutationsReference
Wild-Type ProteaseMutations in the CA-SP1 cleavage site (e.g., A364V)[11]
PI-Resistant ProteaseMore diverse mutations, with a shift towards the QVT motif[11]

Experimental Protocols

1. In Vitro Selection of this compound-Resistant HIV-1

This protocol is used to generate drug-resistant viruses in a laboratory setting.

  • Materials:

    • HIV-1 infectious molecular clone (e.g., pNL4-3) with or without PI resistance mutations.

    • SupT1 or other suitable T-cell line.

    • This compound stock solution.

    • Cell culture medium, fetal bovine serum, and antibiotics.

    • p24 antigen ELISA kit.

  • Methodology:

    • Generate viral stocks by transfecting HEK293T cells with the proviral DNA.

    • Infect SupT1 cells with the virus at a low multiplicity of infection (MOI).

    • Culture the infected cells in the presence of a starting concentration of this compound (typically at or below the EC50).

    • Monitor viral replication by measuring p24 antigen in the supernatant every 3-4 days.

    • When viral replication is robust (as indicated by rising p24 levels), passage the virus-containing supernatant to fresh, uninfected cells.

    • Gradually increase the concentration of this compound in subsequent passages.

    • After several passages showing consistent viral growth at a high drug concentration, harvest the viral supernatant.

    • Isolate viral RNA, reverse transcribe to cDNA, and amplify the gag and protease genes by PCR for sequencing to identify resistance mutations.[10][11]

2. Phenotypic Susceptibility Assay

This assay measures the concentration of a drug required to inhibit viral replication by 50% (EC50).

  • Materials:

    • Virus stocks (wild-type and mutant).

    • MT-2 cells or other susceptible cell line.

    • Serial dilutions of this compound.

    • 96-well plates.

    • Cell viability reagent (e.g., XTT).[16]

  • Methodology:

    • Seed MT-2 cells in a 96-well plate.

    • Infect the cells with a standardized amount of virus in the presence of serial dilutions of this compound. Include control wells with no virus and virus with no drug.

    • Incubate the plate for 5 days at 37°C.

    • Add a cell viability reagent (e.g., XTT) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance on a plate reader.

    • Calculate the percentage of cell viability at each drug concentration relative to the control wells.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[16]

Visualizations

Bevirimat_Mechanism_of_Action cluster_0 HIV-1 Life Cycle cluster_1 This compound Intervention Gag_Polyprotein Gag Polyprotein Immature_Virion Immature Virion (Non-infectious) Gag_Polyprotein->Immature_Virion Assembles into CA_SP1 CA-SP1 Junction Gag_Polyprotein->CA_SP1 Contains Protease HIV Protease Protease->CA_SP1 Cleaves Mature_Virion Mature Virion (Infectious) CA_SP1->Mature_Virion Leads to Maturation Blocked_Cleavage CA-SP1 Cleavage Blocked CA_SP1->Blocked_Cleavage This compound This compound This compound->CA_SP1 Binds to Blocked_Cleavage->Immature_Virion Results in

Caption: this compound's mechanism of action in inhibiting HIV-1 maturation.

Resistance_Pathway_Logic cluster_WT Wild-Type Protease Background cluster_PI_Resistant PI-Resistant Protease Background Start This compound Pressure WT_Pathway Selection of Mutations at CA-SP1 Cleavage Site (e.g., A364V) Start->WT_Pathway PI_Pathway Broader Selection of Mutations Shift towards QVT Motif (e.g., V370A) Start->PI_Pathway BVM_Resistance This compound Resistance WT_Pathway->BVM_Resistance Fitness_Cost Potential Reduced Replication Fitness PI_Pathway->Fitness_Cost PI_Pathway->BVM_Resistance Delayed_Resistance Delayed Emergence of Resistance Fitness_Cost->Delayed_Resistance

Caption: Impact of protease background on this compound resistance pathways.

Experimental_Workflow cluster_Selection In Vitro Resistance Selection cluster_Phenotyping Phenotypic Susceptibility Assay Infect_Cells 1. Infect T-cells with HIV-1 Add_BVM 2. Culture with increasing This compound concentrations Infect_Cells->Add_BVM Passage 3. Serial Passage of Virus Add_BVM->Passage Isolate_RNA 4. Isolate Viral RNA Passage->Isolate_RNA Sequence 5. Sequence Gag-Protease Isolate_RNA->Sequence Infect_Plate 2. Infect cells with WT or Mutant Virus Sequence->Infect_Plate Generated Mutants Plate_Cells 1. Plate cells with serial dilutions of this compound Plate_Cells->Infect_Plate Incubate 3. Incubate for 5 days Infect_Plate->Incubate Viability_Assay 4. Measure Cell Viability Incubate->Viability_Assay Calculate_EC50 5. Calculate EC50 Viability_Assay->Calculate_EC50

Caption: Workflow for studying this compound resistance.

References

Validation & Comparative

A Comparative Guide to HIV-1 Maturation Inhibitors: Bevirimat vs. Second-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics has been significantly shaped by the development of drugs targeting various stages of the viral life cycle. Maturation inhibitors (MIs) represent a class of antiretroviral agents that interfere with the final stages of virion assembly, rendering the resulting particles non-infectious. This guide provides a detailed comparison of the first-in-class maturation inhibitor, Bevirimat, with the more recently developed second-generation inhibitors, focusing on their efficacy, resistance profiles, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting Gag Polyprotein Processing

HIV-1 maturation is a complex, proteolytic cascade orchestrated by the viral protease. This process cleaves the Gag polyprotein into its constituent structural proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2. A critical final step is the cleavage of the CA-SP1 junction, which allows for the condensation of the viral core into its characteristic conical shape, a prerequisite for infectivity.

Both this compound and second-generation maturation inhibitors target this crucial CA-SP1 cleavage step. However, they do not directly inhibit the protease itself. Instead, they are thought to bind to the Gag polyprotein at or near the CA-SP1 cleavage site, inducing a conformational change that prevents the protease from accessing and cleaving the junction.[1] This results in the release of immature, non-infectious virions with defective cores.

HIV_Maturation_Pathway cluster_virus Immature Virion cluster_inhibition Inhibition Gag_Polyprotein Gag Polyprotein (Pr55Gag) Gag_Processing Protease-mediated Cleavage Gag_Polyprotein->Gag_Processing CA_SP1 CA-SP1 Intermediate (p25) Gag_Processing->CA_SP1 Mature_CA Mature Capsid (p24) CA_SP1->Mature_CA Final Cleavage Maturation_Inhibitors This compound & Second-Gen MIs Maturation_Inhibitors->CA_SP1 Inhibits Cleavage

Comparative Efficacy: Overcoming Resistance

A significant limitation of this compound that led to the discontinuation of its clinical development was its reduced efficacy against HIV-1 strains harboring naturally occurring polymorphisms in the Gag protein, particularly within the SP1 region.[2] Second-generation maturation inhibitors were specifically designed to overcome this hurdle.

The following table summarizes the in vitro efficacy (EC50 values) of this compound and two prominent second-generation inhibitors, GSK3532795 (formerly BMS-955176) and GSK3640254, against wild-type HIV-1 and strains with key Gag polymorphisms. Lower EC50 values indicate greater potency.

CompoundHIV-1 Strain (Gag Polymorphism)EC50 (nM)Reference
This compound Wild-type (NL4-3)~10-20[3]
V370A>1000[3]
V362ISignificantly reduced susceptibility[4]
GSK3532795 (BMS-955176) Wild-type~1.5 - 4.0[3]
V370A~5 - 15[3]
V362I~2 - 8[4]
V362I/V370AReduced susceptibility[4]
GSK3640254 Wild-type (Subtype B)~1.9[5]
Wild-type (Subtype C)~1.2[5]
V362I~4-fold more sensitive than GSK3532795[5]
V362I/V370APotent activity[5]
Clinical Isolates (Mean)9[6][7]

Experimental Protocols

The evaluation of maturation inhibitors relies on a series of well-defined in vitro assays. Below are detailed protocols for two key experiments: a single-cycle infectivity assay to determine antiviral efficacy and an MTT assay to assess cytotoxicity.

Protocol 1: HIV-1 Single-Cycle Infectivity Assay

This assay quantifies the ability of a compound to inhibit a single round of HIV-1 infection, providing a measure of its antiviral potency (EC50).

Materials:

  • HEK293T cells

  • Proviral DNA for an envelope-deficient HIV-1 expressing luciferase or another reporter gene (e.g., pNL4-3.Luc.R-E-)

  • Plasmid expressing a viral envelope glycoprotein (e.g., VSV-G)

  • Cell culture medium (DMEM with 10% FBS and antibiotics)

  • 96-well cell culture plates

  • Test compounds (this compound, second-generation MIs)

  • Luciferase assay reagent

  • Luminometer

Antiviral_Assay_Workflow Start Start Cell_Seeding Seed HEK293T cells in 96-well plates Start->Cell_Seeding Transfection Co-transfect cells with HIV-1 proviral DNA and VSV-G plasmid Cell_Seeding->Transfection Virus_Production Incubate for 48-72h to produce pseudotyped virus Transfection->Virus_Production Virus_Harvest Harvest virus-containing supernatant Virus_Production->Virus_Harvest Infection Infect target cells with pseudotyped virus Virus_Harvest->Infection Target_Cell_Prep Seed target cells (e.g., TZM-bl) in 96-well plates Compound_Addition Add serial dilutions of maturation inhibitors Target_Cell_Prep->Compound_Addition Compound_Addition->Infection Incubation Incubate for 48h Infection->Incubation Lysis_and_Luciferase Lyse cells and measure luciferase activity Incubation->Lysis_and_Luciferase Data_Analysis Calculate EC50 values Lysis_and_Luciferase->Data_Analysis End End Data_Analysis->End

Procedure:

  • Virus Production:

    • Seed HEK293T cells in a 10-cm dish and grow to 70-80% confluency.

    • Co-transfect the cells with the envelope-deficient HIV-1 proviral DNA and the VSV-G expression plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours. The supernatant will contain pseudotyped HIV-1 particles capable of a single round of infection.

    • Harvest the supernatant, clarify by centrifugation, and determine the virus titer (e.g., by p24 ELISA).

  • Antiviral Assay:

    • Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of the maturation inhibitors in cell culture medium.

    • Remove the medium from the target cells and add 100 µL of the diluted compounds.

    • Add 100 µL of the virus stock (at a pre-determined multiplicity of infection) to each well.

    • Incubate the plates for 48 hours at 37°C.

  • Quantification of Infection:

    • After incubation, remove the supernatant and lyse the cells with a luciferase lysis buffer.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • The EC50 value is calculated as the concentration of the compound that inhibits viral infection by 50% compared to the untreated control.

Protocol 2: MTT Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to cells (CC50), which is essential for calculating the selectivity index (SI = CC50/EC50).

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4 cells)

  • Cell culture medium (RPMI-1640 with 10% FBS and antibiotics)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the maturation inhibitors in cell culture medium.

    • Add 100 µL of the diluted compounds to the wells.

    • Incubate the plates for 4 days at 37°C.

  • MTT Staining and Measurement:

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion

Second-generation HIV-1 maturation inhibitors represent a significant advancement over the first-in-class compound, this compound. Their improved potency against a broader range of HIV-1 isolates, including those with Gag polymorphisms that confer resistance to this compound, highlights the success of targeted drug design in overcoming clinical challenges. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this promising class of antiretroviral agents. As research progresses, maturation inhibitors may become a valuable component of combination antiretroviral therapy, offering a novel mechanism of action to combat the evolving landscape of HIV-1.

References

Navigating HIV-1 Cross-Resistance: A Comparative Analysis of Bevirimat and Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cross-resistance profiles between the maturation inhibitor Bevirimat and traditional HIV-1 protease inhibitors (PIs) reveals a complex interplay between these two classes of antiretroviral drugs. While direct cross-resistance is mechanistically unlikely due to their distinct molecular targets, the evolution of the viral protease under PI pressure significantly influences the genetic pathways to this compound resistance. This guide provides an in-depth comparison, supported by experimental data, for researchers and drug development professionals in the field of HIV therapeutics.

Executive Summary

This compound, a first-in-class maturation inhibitor, targets the final cleavage of the HIV-1 Gag polyprotein at the capsid/p2 (CA/SP1) junction, a critical step for the formation of mature, infectious virions.[1][2][3] In contrast, protease inhibitors directly bind to and inhibit the viral protease enzyme, preventing the processing of Gag and Gag-Pol polyproteins.[4][5][6] This fundamental difference in their mechanism of action suggests a low probability of direct cross-resistance. However, in vitro studies have demonstrated that pre-existing PI resistance mutations can alter the evolutionary pathway of this compound resistance, shifting the selection of mutations from the CA/p2 cleavage site to the downstream QVT motif in the Gag polyprotein.[1][7] Some evidence even suggests that a PI-resistant background may delay the emergence of this compound resistance.[8][9] This guide will delve into the quantitative data from key studies, outline the experimental protocols used to derive these findings, and provide visual representations of the underlying molecular mechanisms and experimental workflows.

Comparative Analysis of In Vitro Resistance

The following tables summarize the quantitative data on the impact of protease inhibitor resistance mutations on the susceptibility of HIV-1 to this compound.

Table 1: this compound Susceptibility in Wild-Type vs. PI-Resistant HIV-1 Strains

Virus BackgroundThis compound IC50 Fold Change (relative to Wild-Type)Predominant this compound Resistance MutationsReference
Wild-Type (HXB2, NL4-3)1 (baseline)A364V (in CA/p2 cleavage site)[1][7]
PI-Resistant ProteaseGenerally no significant change in baseline susceptibilityV362I, S368N, V370A (in QVT motif)[4][10]

Table 2: Impact of Specific Gag Mutations on this compound Susceptibility in Different Protease Backgrounds

Gag MutationProtease BackgroundThis compound IC50 Fold ChangeReference
A364VWild-Type (HXB2)>50[4]
A364VPI-Resistant (PR-1)>50[4]
A364VPI-Resistant (PR-2)>50[4]
V370AWild-Type (HXB2)5-10[4]
V370API-Resistant (PR-1)10-20[4]
V370API-Resistant (PR-2)20-40[4]
SP1-A1VWild-TypeSignificant resistance[8][9]
SP1-A1VPI-ResistantSignificant resistance[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance analysis of this compound and HIV-1 protease inhibitors.

In Vitro Selection of this compound-Resistant HIV-1

This protocol is a standard method for generating drug-resistant viral strains in a laboratory setting.

  • Cell Culture: SupT1 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Production: Recombinant viruses, both wild-type and those containing PI resistance mutations, are generated by transfection of proviral DNA into HEK293T cells. Viral stocks are harvested from the cell supernatant and quantified by p24 antigen ELISA.

  • Serial Passage: SupT1 cells are infected with the virus at a low multiplicity of infection. This compound is added to the culture medium at an initial concentration slightly below the IC50.

  • Drug Concentration Escalation: As viral replication (monitored by p24 antigen levels or cytopathic effect) becomes evident, the cell-free supernatant is used to infect fresh SupT1 cells in the presence of a gradually increasing concentration of this compound.

  • Genotypic Analysis: After several passages (typically 5 or more), when the virus demonstrates robust replication at high drug concentrations, viral RNA is extracted from the supernatant. The gag and protease genes are then amplified by RT-PCR and sequenced to identify mutations associated with drug resistance.[1][7]

Drug Susceptibility (Phenotypic) Assay

This assay quantifies the inhibitory activity of an antiviral drug against a specific viral strain.

  • Virus and Cell Preparation: A panel of recombinant viruses with specific Gag and/or protease mutations is generated. SupT1 or other susceptible T-cell lines are prepared for infection.

  • Assay Setup: In a 96-well plate format, a fixed amount of virus is added to cells in the presence of serial dilutions of this compound or a protease inhibitor.

  • Incubation and Analysis: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-5 days). The extent of viral replication in each well is determined by measuring the amount of p24 antigen in the culture supernatant using an ELISA.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is determined by dividing the IC50 of a mutant virus by the IC50 of the wild-type virus.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes involved in the cross-resistance analysis.

HIV_Maturation_Pathway cluster_gag Gag Polyprotein Processing cluster_cleavage Proteolytic Cleavage Events cluster_inhibitors Drug Intervention Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Protease HIV-1 Protease ImmatureVirion->Protease activates MA_CA MA-CA Protease->MA_CA cleaves CA_SP1 CA-SP1 Protease->CA_SP1 cleaves (final step) SP1_NC SP1-NC Protease->SP1_NC cleaves MatureVirion Mature Infectious Virion CA_SP1->MatureVirion PIs Protease Inhibitors PIs->Protease inhibit This compound This compound This compound->CA_SP1 blocks cleavage Resistance_Pathway cluster_wt Wild-Type Protease Background cluster_pi PI-Resistant Protease Background WT_this compound This compound Pressure WT_Mutation A364V Mutation (CA/p2 Cleavage Site) WT_this compound->WT_Mutation WT_Resistance This compound Resistance WT_Mutation->WT_Resistance PI_this compound This compound Pressure PI_Mutation V370A/S368N/V362I Mutations (QVT Motif) PI_this compound->PI_Mutation PI_Resistance_Outcome This compound Resistance PI_Mutation->PI_Resistance_Outcome PI_Resistance Pre-existing PI Resistance Mutations PI_Resistance->PI_this compound influences selection Experimental_Workflow start Start: Select WT and PI-Resistant HIV-1 Strains culture Infect SupT1 Cells start->culture passage Serial Passage with Increasing this compound Concentration culture->passage monitor Monitor Viral Replication (p24 ELISA) passage->monitor sequence RT-PCR and Sequencing of Gag-Protease passage->sequence resistance emerges monitor->passage continue passage analyze Identify Resistance Mutations sequence->analyze phenotype Perform Drug Susceptibility Assay analyze->phenotype ic50 Determine IC50 and Fold Change in Resistance phenotype->ic50 end End: Comparative Resistance Profile ic50->end

References

Validating Bevirimat's Target Engagement in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bevirimat is a first-in-class anti-HIV drug candidate known as a maturation inhibitor.[1] Its novel mechanism of action involves targeting the final step of Gag polyprotein processing, a crucial stage for the virus to become infectious.[2][3] Specifically, this compound binds to the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1), preventing cleavage by the viral protease.[4][5] This action leads to the production of immature, non-infectious virions, characterized by defective core condensation.[2][6]

Validating that a drug engages its intended molecular target within a living cell is a critical step in drug development. It confirms the mechanism of action, provides a basis for structure-activity relationships, and helps in interpreting efficacy and toxicity data. This guide compares three key experimental methods for validating this compound's target engagement in a cellular context: Western Blot Analysis of Gag Processing, Cellular Thermal Shift Assay (CETSA), and Resistance Mutation Mapping.

This compound's Mechanism of Action

This compound's therapeutic effect stems from its ability to interrupt the HIV-1 maturation process. The viral Gag polyprotein must be cleaved by HIV protease at several sites to form the structural proteins of a mature, infectious virion.[7][8] this compound specifically blocks the cleavage between the CA and SP1 domains.[1] This results in an accumulation of the uncleaved p25 (CA-SP1) precursor protein and a corresponding decrease in the mature p24 (CA) protein, leading to the release of structurally aberrant and non-infectious viral particles.[6][9]

cluster_0 Standard HIV Maturation cluster_1 Maturation Inhibition by this compound Gag Gag Polyprotein p25 p25 (CA-SP1) Precursor Gag->p25 Initial Cleavage p24 Mature p24 (CA) p25->p24 Final Cleavage Protease HIV Protease Protease->p25 catalyzes Virion Infectious Virion p24->Virion Assembly Gag_B Gag Polyprotein p25_B Accumulated p25 (CA-SP1) Gag_B->p25_B Initial Cleavage No_p24 No Mature p24 (CA) p25_B->No_p24 NonInfectious_Virion Non-Infectious Virion p25_B->NonInfectious_Virion Aberrant Assembly Protease_B HIV Protease This compound This compound This compound->p25_B binds to & blocks cleavage

Caption: this compound inhibits the final cleavage of p25 (CA-SP1) to mature p24 (CA).

Comparison of Target Validation Methods

The following sections detail three distinct yet complementary approaches to confirm that this compound directly engages the Gag protein in living cells.

Method Principle Key Output Advantages Limitations
1. Western Blot Analysis Measures the functional outcome of target engagement by quantifying the accumulation of the uncleaved p25 precursor and reduction of mature p24.[6]Dose-dependent ratio of p25/p24 proteins.[9]Direct functional evidence; well-established technique; relatively low cost.Indirectly measures binding; requires specific antibodies; less sensitive than other methods.
2. Cellular Thermal Shift Assay (CETSA) Measures direct binding by assessing the change in thermal stability of the target protein upon ligand binding.[10][11]Thermal shift (ΔTm) and EC50 of stabilization.[12]Confirms direct physical interaction in intact cells; label-free.[10]Not all binding events cause a thermal shift; requires optimization; can be lower throughput.[13]
3. Resistance Mutation Mapping Identifies the drug's binding site by selecting for and sequencing mutations that confer resistance.[14]Location and frequency of resistance-conferring amino acid substitutions.[15][16]Provides strong genetic evidence for the target site; can predict clinical resistance.Time-consuming; resistance may arise from off-target effects; mutations can have fitness costs.[15]

Method 1: Western Blot Analysis of Gag Processing

This biochemical assay provides functional proof of this compound's target engagement by directly visualizing its effect on Gag processing. In the presence of this compound, the cleavage of p25 (CA-SP1) to p24 (CA) is inhibited, leading to a dose-dependent accumulation of p25 in virions released from treated cells.[9]

A 1. Cell Culture Infect HIV-1 producer cells (e.g., HEK293T) and treat with varying this compound concentrations. B 2. Virion Collection Harvest virus-containing supernatant 24-48h post-treatment. A->B C 3. Virus Lysis Purify and lyse virions to release proteins. B->C D 4. SDS-PAGE Separate viral proteins by size. C->D E 5. Western Blot Transfer proteins to a membrane and probe with anti-p24 antibody (detects both p25 and p24). D->E F 6. Analysis Quantify band intensities for p25 and p24. Calculate p25/p24 ratio. E->F A 1. Cell Treatment Treat HIV-1 expressing cells with this compound or vehicle control. B 2. Heating Divide cell lysates into aliquots and heat to a range of temperatures (e.g., 40-70°C). A->B C 3. Separation Centrifuge to separate soluble proteins (supernatant) from aggregated proteins (pellet). B->C D 4. Protein Quantification Collect supernatant and quantify the amount of soluble Gag protein using ELISA or Western Blot. C->D E 5. Data Analysis Plot soluble Gag vs. temperature to generate melting curves. Determine the shift in melting temperature (ΔTm). D->E A 1. In Vitro Selection Culture HIV-1 in the presence of sub-optimal This compound concentrations. B 2. Dose Escalation Gradually increase the drug concentration as the virus adapts and replicates. A->B C 3. Isolate Resistant Virus After multiple passages, harvest the virus that can replicate at high this compound concentrations. B->C D 4. Genetic Analysis Extract viral RNA, reverse transcribe to cDNA, and sequence the Gag gene. C->D E 5. Mutation Mapping Compare the sequence to the wild-type virus to identify amino acid substitutions that confer resistance. D->E Target Hypothesis: This compound binds to Gag (CA-SP1) CETSA CETSA (Biophysical Evidence) Target->CETSA Does it bind? Western Western Blot (Functional Evidence) Target->Western Does it block function? Resistance Resistance Mapping (Genetic Evidence) Target->Resistance Where does it bind? Validation Validated Target Engagement CETSA->Validation Confirms direct binding Western->Validation Confirms mechanism Resistance->Validation Confirms binding site

References

A Comparative Analysis of Bevirimat Binding to Wild-Type vs. Mutant HIV-1 Gag

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and efficacy of Bevirimat, a first-in-class HIV-1 maturation inhibitor, against wild-type Gag and its clinically relevant mutant forms. By examining experimental data on antiviral activity and exploring the molecular mechanisms of resistance, this document serves as a valuable resource for researchers in virology and drug development.

Introduction to this compound and its Mechanism of Action

This compound is an antiretroviral drug that uniquely targets the final stages of the HIV-1 life cycle, specifically the maturation of the Gag polyprotein.[1] Gag is the primary structural protein of HIV-1, and its ordered cleavage by the viral protease is essential for the formation of infectious viral particles.[2] this compound specifically inhibits the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein, a critical step in the maturation process.[2][3] This inhibition is achieved by this compound binding to the CA-SP1 junction within the immature Gag lattice, stabilizing the six-helix bundle formed by this region and preventing the protease from accessing the cleavage site.[2][4][5] The result is the production of immature, non-infectious virions, thus halting the spread of the virus.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound is significantly impacted by mutations within the Gag protein, particularly at or near the CA-SP1 cleavage site. The following tables summarize the 50% inhibitory concentration (IC50) of this compound against wild-type HIV-1 and various Gag mutants, providing a quantitative measure of resistance.

Virus StrainGag MutationIC50 (nM)Fold Change in IC50 vs. Wild-TypeReference
HIV-1 (Wild-Type)None~101[3]
HIV-1 (IIIB, Wild-Type)None65 ± 91[3]
Mutant StrainCA: L231M-37.6[3]
Mutant StrainSP1: A1V->77.5[3]
Mutant StrainSP1: V7A-10.9 - >151.4[3]
Mutant StrainSP1: V7M->151.4[3]
Mutant StrainSP1: T8Δ->151.4[3]
Mutant StrainSP1: T8N->151.4[3]
Mutant StrainSP1: Q6A-No significant change[3]
Mutant StrainSP1: Q6H-No significant change[3]
Mutant StrainSP1: T8A-No significant change[3]
Mutant StrainA364V->1000[4][6]
Mutant StrainV370A-20 - 120[4][6]

Table 1: Comparative Antiviral Activity of this compound against Wild-Type and Mutant HIV-1. This table presents the half-maximal inhibitory concentration (IC50) of this compound for wild-type HIV-1 and various strains with mutations in the Gag protein. The "Fold Change in IC50" indicates the level of resistance conferred by each mutation.

Molecular Basis of Resistance

Mutations in the CA-SP1 region of Gag confer resistance to this compound primarily by altering the drug's binding site.[4] These mutations can reduce the binding affinity of this compound to the Gag lattice or induce conformational changes in the six-helix bundle that either prevent the drug from binding effectively or allow the protease to access the cleavage site despite the presence of the inhibitor.[6] For instance, the A364V and V370A mutations are known to disrupt the hydrophobic interactions that stabilize the six-helix bundle, thereby reducing the efficacy of this compound.[4][6]

Experimental Protocols

Detailed characterization of the binding interaction between this compound and Gag is crucial for understanding its mechanism of action and the development of next-generation maturation inhibitors. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying binding affinity and thermodynamics. While specific, detailed protocols for this compound-Gag interaction are not publicly available, the following sections provide generalized protocols based on best practices for studying small molecule-protein interactions.

Surface Plasmon Resonance (SPR)

SPR measures the binding between a ligand (e.g., Gag protein) immobilized on a sensor chip and an analyte (e.g., this compound) in solution in real-time.

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of this compound to wild-type and mutant Gag proteins.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., NHS, EDC)

  • Purified wild-type and mutant Gag proteins

  • This compound

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the purified Gag protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer.

    • Inject the this compound solutions over the immobilized Gag surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution to remove bound this compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-Gag interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified wild-type and mutant Gag proteins

  • This compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the Gag protein and dissolve the this compound in the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and this compound solutions.

  • ITC Experiment:

    • Load the Gag protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the Gag solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to Gag.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, ΔH, and subsequently calculate ΔS.

Visualizing the this compound-Gag Interaction and Resistance

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the impact of resistance mutations.

Bevirimat_Mechanism cluster_Gag_Processing Normal Gag Processing cluster_Bevirimat_Inhibition This compound Inhibition Gag_Polyprotein Gag Polyprotein CA_SP1 CA-SP1 Intermediate Gag_Polyprotein->CA_SP1 Cleavage Protease HIV-1 Protease Mature_CA Mature Capsid (CA) CA_SP1->Mature_CA Final Cleavage SP1 Spacer Peptide 1 (SP1) This compound This compound CA_SP1_BVM CA-SP1 Intermediate This compound->CA_SP1_BVM Binds to CA-SP1 Gag_Polyprotein_BVM Gag Polyprotein Gag_Polyprotein_BVM->CA_SP1_BVM Cleavage Protease_BVM HIV-1 Protease Blocked_Cleavage Cleavage Blocked CA_SP1_BVM->Blocked_Cleavage

Caption: Mechanism of this compound action on HIV-1 Gag processing.

Experimental_Workflow_SPR start Start immobilize Immobilize Gag on Sensor Chip start->immobilize prepare_this compound Prepare this compound Dilutions immobilize->prepare_this compound inject_this compound Inject this compound & Monitor Binding prepare_this compound->inject_this compound regenerate Regenerate Sensor Surface inject_this compound->regenerate Between injections analyze Analyze Sensorgram Data inject_this compound->analyze After all injections regenerate->inject_this compound end End analyze->end

Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Resistance_Mechanism cluster_WT Wild-Type Gag cluster_Mutant Mutant Gag WT_Gag Gag (WT) Bevirimat_WT This compound WT_Gag->Bevirimat_WT Binding_WT Stable Binding Bevirimat_WT->Binding_WT Binding_Mutant Reduced/No Binding Mutant_Gag Gag (Mutant) Bevirimat_Mutant This compound Mutant_Gag->Bevirimat_Mutant Bevirimat_Mutant->Binding_Mutant

Caption: Impact of Gag mutations on this compound binding.

Conclusion

The emergence of resistance to this compound highlights the adaptability of HIV-1 and underscores the importance of understanding the molecular interactions between antiviral drugs and their targets. While this compound's clinical development was halted due to the prevalence of baseline resistance, the insights gained from studying its mechanism of action and resistance pathways have been invaluable. This knowledge is crucial for the design of second-generation maturation inhibitors that can overcome these resistance mutations and provide new therapeutic options for individuals living with HIV-1. The data and methodologies presented in this guide offer a foundation for further research in this critical area of antiviral drug development.

References

Bevirimat Derivatives Show Broad Efficacy Against Diverse HIV-1 Subtypes, Overcoming Key Resistance Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of Bevirimat derivatives, particularly those modified at the C-28 position, has demonstrated significant promise in overcoming the limitations of the parent compound, exhibiting potent antiviral activity against a wide array of HIV-1 subtypes, including those with polymorphisms that confer resistance to the first-generation maturation inhibitor. These findings offer a renewed prospect for maturation inhibitors as a viable class of antiretrovirals for diverse patient populations.

This compound, the prototype HIV-1 maturation inhibitor, acts by specifically blocking the final cleavage of the Gag polyprotein precursor, preventing the conversion of the capsid-spacer peptide 1 (CA-SP1) intermediate to the mature capsid (CA) protein.[1][2][3] This disruption of the viral maturation process results in the production of immature, non-infectious virus particles.[1][4] However, the clinical development of this compound was halted due to reduced efficacy in a significant portion of patients with HIV-1 subtypes containing naturally occurring polymorphisms in the SP1 region of Gag, most notably the V7A mutation.[5][6]

Recent medicinal chemistry efforts have focused on developing derivatives of this compound that can overcome this resistance. One particularly promising C-28 alkyl amine derivative, designated compound 7r, has shown broad and potent activity against a multi-clade panel of primary HIV-1 isolates.[5][6]

Comparative Antiviral Activity

The table below summarizes the 50% effective concentration (EC50) of this compound and its derivative, compound 7r, against various HIV-1 subtypes in peripheral blood mononuclear cells (PBMCs). The data clearly illustrates the enhanced potency and broader activity of the derivative compared to the parent compound.

HIV-1 IsolateSubtypeThis compound EC50 (nM)Compound 7r EC50 (nM)Zidovudine EC50 (nM)
92UG031A2,829≥1,00011
92BR030B5,23519912
93IN101C2,6516719
99UGA07412MID15156
CMU02E3,327968
93BR029F7133
JV1083G4,18822113
Table 1: Antiviral Activities of this compound and Compound 7r against a Multiclade Panel of HIV-1 Isolates in PBMCs. Data is representative of two independent experiments.[5]

Notably, compound 7r demonstrated low-nanomolar activity against subtypes C, D, E, and F, and maintained significant potency against subtypes B and G, against which this compound was considerably less effective.[5] The reduced activity of compound 7r against the subtype A isolate was attributed to the presence of both CA-V230I and SP1-V7A polymorphisms.[5]

In terms of safety, this compound has a 50% cytotoxic concentration (CC50) of >10,000 nM in PBMCs, and no toxicity was observed for compound 7r at concentrations up to 1,000 nM, indicating a favorable therapeutic window.[5]

Mechanism of Action and Resistance

The primary mechanism of action for this compound and its derivatives is the inhibition of Gag processing at the CA-SP1 cleavage site.[1][2] This leads to an accumulation of the p25 (CA-SP1) precursor protein and the formation of virions with defective cores, rendering them non-infectious.[7]

cluster_Gag_Processing Normal HIV-1 Gag Processing cluster_Bevirimat_Action Action of this compound Derivatives Gag_Polyprotein Gag Polyprotein (Pr55) Processing_Intermediates Processing Intermediates Gag_Polyprotein->Processing_Intermediates Protease Cleavage CA_SP1 CA-SP1 (p25) Processing_Intermediates->CA_SP1 Mature_Proteins Mature Capsid (CA) + SP1 CA_SP1->Mature_Proteins Final Cleavage Blocked_Cleavage Blocked CA-SP1 Cleavage Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion This compound This compound Derivative This compound->Blocked_Cleavage Inhibits Immature_Virion Non-Infectious Virion Blocked_Cleavage->Immature_Virion Start Isolate & Stimulate PBMCs Infection Infect with HIV-1 Isolates Start->Infection Treatment Add Serial Dilutions of Compounds Infection->Treatment Incubation Incubate for 6 Days Treatment->Incubation Harvest Harvest Supernatants Incubation->Harvest RT_Assay Quantify Reverse Transcriptase Activity Harvest->RT_Assay Analysis Calculate EC50 Values RT_Assay->Analysis

References

Validating the role of the 6-helix bundle in Bevirimat's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence validating the mechanism of a pioneering HIV-1 maturation inhibitor.

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Bevirimat's mechanism of action, focusing on the critical role of the 6-helix bundle in the HIV-1 Gag protein. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the intricate molecular interactions at play.

This compound, a first-in-class HIV-1 maturation inhibitor, exerts its antiviral effect by targeting a pivotal late-stage event in the viral lifecycle: the proteolytic cleavage of the Gag polyprotein. Specifically, this compound prevents the final cleavage between the capsid (CA) and spacer peptide 1 (SP1), a process essential for the formation of a mature, infectious virion.[1][2] This inhibition is achieved through the stabilization of a transient, six-helix bundle structure formed by the C-terminal domain of CA and the N-terminal region of SP1.[3][4] By locking this conformation, this compound effectively shields the cleavage site from the viral protease, resulting in the production of immature, non-infectious virus particles.[2][5]

Comparative Efficacy of this compound and its Analogs

The potency of this compound and its derivatives is critically dependent on their ability to bind and stabilize the 6-helix bundle. The development of resistance, primarily through mutations in the SP1 region of Gag, underscores the specificity of this interaction. The following tables summarize quantitative data on the efficacy of this compound and second-generation maturation inhibitors against wild-type and resistant HIV-1 strains.

CompoundHIV-1 StrainIC50 (nM)Fold Change in IC50 vs. WTReference
This compound (BVM) Wild-Type (NL4-3)101[4]
L231M (CA)37637.6[4]
A1V (SP1)>775>77.5[4]
V7A (SP1)>1514>151.4[4]
Second-Generation MI (7r) Wild-Type (NL4-3)<1-[2]
SP1-A1V>8000>8000[2]
CA-P157A100100[2]
Second-Generation MI (7m) Wild-Type (NL4-3)<1-[2]
SP1-A1V>8000>8000[2]
CA-P157A200200[2]

Table 1: Comparative IC50 Values of this compound and Second-Generation Maturation Inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of viral replication in cell culture. Data highlights the high potency of second-generation inhibitors and the significant resistance conferred by specific mutations in the Gag protein.

Experimental Protocols

The validation of the 6-helix bundle as this compound's target has been substantiated through a variety of experimental techniques. Below are detailed methodologies for two key assays.

In Vitro HIV-1 Gag Assembly Assay

This assay is crucial for studying the assembly of Gag into virus-like particles (VLPs) and the influence of maturation inhibitors on this process.

Materials:

  • Purified recombinant HIV-1 Gag protein

  • Assembly buffer (e.g., 50 mM MES pH 6.0, 100 mM NaCl)

  • Nucleic acid (e.g., yeast tRNA)

  • Maturation inhibitor (e.g., this compound) dissolved in DMSO

  • Electron microscopy grids and staining solution (e.g., uranyl acetate)

Procedure:

  • Protein Purification: Recombinant HIV-1 Gag protein is expressed in and purified from E. coli.[6]

  • Assembly Reaction: Purified Gag protein is diluted into the assembly buffer to a final concentration of 1-2 mg/mL.[6]

  • Initiation of Assembly: Assembly is initiated by the addition of nucleic acid, which promotes Gag multimerization.[6]

  • Inhibitor Treatment: The maturation inhibitor, dissolved in DMSO, is added to the assembly reaction at various concentrations. A DMSO-only control is included.

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours to allow for VLP formation.[7]

  • Analysis by Electron Microscopy: A small aliquot of the reaction is applied to an electron microscopy grid, stained, and visualized using a transmission electron microscope to assess VLP morphology and assembly efficiency.[6][8]

Site-Directed Mutagenesis of HIV-1 Gag

This technique is employed to introduce specific mutations into the Gag sequence to study their impact on drug susceptibility and viral replication.

Materials:

  • HIV-1 proviral DNA clone (e.g., pNL4-3)

  • Mutagenic primers containing the desired nucleotide changes

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • Ligation reagents

  • Competent E. coli for transformation

Procedure:

  • Primer Design: Design primers that are complementary to the target sequence in the Gag gene but contain the desired mutation.

  • PCR Mutagenesis: Perform PCR using the proviral DNA as a template and the mutagenic primers to generate a DNA fragment containing the mutation.[1]

  • Digestion and Ligation: Digest both the PCR product and the wild-type proviral DNA with appropriate restriction enzymes to create compatible ends. Ligate the mutated fragment into the backbone of the proviral DNA.[1]

  • Transformation and Selection: Transform the ligated plasmid into competent E. coli and select for colonies containing the mutated plasmid.

  • Sequence Verification: Isolate the plasmid DNA from selected colonies and sequence the Gag gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Assays: Transfect the mutated proviral DNA into susceptible cells to produce virus stocks and subsequently test for drug susceptibility and replication capacity.[4]

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular events in HIV-1 maturation and the inhibitory action of this compound.

HIV_Maturation_Pathway cluster_0 Immature Virion cluster_1 Maturation cluster_2 Infectious Virion Gag Gag Polyprotein SixHB 6-Helix Bundle Formation (CA-SP1 Junction) Gag->SixHB Assembly Cleavage CA-SP1 Cleavage SixHB->Cleavage exposes cleavage site Protease HIV-1 Protease Protease->Cleavage catalyzes MatureCA Mature Capsid (CA) Cleavage->MatureCA releases Core Conical Core Formation MatureCA->Core Infectious Infectious Virion Core->Infectious

Caption: HIV-1 Maturation Signaling Pathway.

Bevirimat_MOA This compound This compound SixHB 6-Helix Bundle (CA-SP1 Junction) This compound->SixHB Binds to Stabilization Stabilization of 6-Helix Bundle SixHB->Stabilization Leads to Protease_Access Protease Access Blocked Stabilization->Protease_Access Cleavage_Inhibition Inhibition of CA-SP1 Cleavage Protease_Access->Cleavage_Inhibition Immature_Virion Non-infectious Immature Virion Cleavage_Inhibition->Immature_Virion

Caption: this compound's Mechanism of Action.

Experimental_Workflow Start Start: Mutagenesis of Gag Mutagenesis Generate Gag Mutants (e.g., in SP1 region) Start->Mutagenesis Transfection Transfect Proviral DNA into Host Cells Mutagenesis->Transfection Virus_Production Produce Mutant Virus Stocks Transfection->Virus_Production Infection Infect Target Cells with Mutant Virus Virus_Production->Infection Drug_Treatment Treat with this compound (Varying Concentrations) Infection->Drug_Treatment Replication_Assay Measure Viral Replication (e.g., p24 ELISA) Drug_Treatment->Replication_Assay IC50_Determination Determine IC50 Values Replication_Assay->IC50_Determination End End: Assess Resistance Profile IC50_Determination->End

Caption: Experimental Workflow for Resistance Profiling.

References

Safety Operating Guide

Proper Disposal Procedures for Bevirimat in a Research Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Bevirimat, a triterpenoid derivative investigated for its anti-HIV activity. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from potential splashes or spills.

II. Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Based on available information, this compound is a solid organic compound. It is not classified as an acutely hazardous (P-listed) waste.

Key Segregation Steps:

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, sealed, and clearly labeled waste container.

    • Contaminated lab supplies (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a separate, labeled solid waste container.

  • Liquid Waste:

    • Solutions containing this compound (e.g., from experiments) should be collected in a designated liquid waste container.

    • Do not mix this compound solutions with other incompatible chemical waste streams. For example, halogenated and non-halogenated solvents should be kept separate.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.

III. Disposal Procedures

The appropriate disposal route depends on the form of the waste (solid or liquid) and institutional policies. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash unless explicitly permitted by your institution's EHS department.

Step-by-Step Disposal Guide:

  • Containerization:

    • Use only compatible and properly sealed containers for waste collection. Plastic containers are often preferred for chemical waste.

    • Ensure containers are in good condition with no leaks or cracks.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate concentration and quantity.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Waste Pickup:

    • Once a waste container is full or has been in storage for the maximum allowable time (often up to one year, but check with your EHS), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

IV. Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for in-lab chemical waste disposal, which may or may not be applicable to this compound. Consult your EHS for specific limits at your institution.

ParameterGuidelineCitation(s)
Drain Disposal Generally prohibited for hazardous chemicals. Some non-hazardous, water-soluble substances may be permitted in small quantities (e.g., a few hundred grams or milliliters per day) with copious amounts of water, provided the pH is between 5.5 and 10.5.[1]
Trash Disposal Prohibited for chemicals that are flammable, reactive, corrosive, toxic, or listed as hazardous by the EPA. Only permitted for chemicals confirmed to be non-hazardous.[1]
Satellite Accumulation Maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated in an SAA.[2]

V. Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined are based on general laboratory chemical waste management guidelines from various institutions and safety organizations.

VI. Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound in a research setting.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation cluster_accumulation Accumulation cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Segregate by Waste Type: - Solid - Liquid (Non-halogenated) - Sharps C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Container Full or Max Storage Time Reached? F->G H Contact EHS for Waste Pickup G->H Yes I Continue Accumulation G->I No

Caption: Workflow for the proper handling and disposal of this compound waste.

DecisionTree start This compound Waste Generated q1 Is the waste a sharp? start->q1 sharps Dispose in Sharps Container q1->sharps Yes q2 Is the waste liquid? q1->q2 No end_node Store in SAA for EHS Pickup sharps->end_node liquid Collect in Labeled Liquid Waste Container q2->liquid Yes solid Collect in Labeled Solid Waste Container q2->solid No liquid->end_node solid->end_node

Caption: Decision tree for segregating different forms of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bevirimat
Reactant of Route 2
Reactant of Route 2
Bevirimat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.